Solanesol's unique structure confers multiple biological activities. The table below summarizes key experimental findings and proposed mechanisms for its main bioactivities.
| Bioactivity | Experimental Findings | Proposed Mechanisms |
|---|
| Antioxidant | • Scavenges DPPH, superoxide anion, and hydroxyl radicals [1]. • Inhibits microsomal lipid peroxidation [1]. • Protects L02 hepatocytes from alcohol and high glucose-induced oxidative damage [1] [2]. | Activates the Keap1/Nrf2/ARE signaling pathway. This compound promotes the release of Nrf2, which translocates to the nucleus and induces the expression of antioxidant genes like HO-1 and GCLC/GCLM, enhancing cellular defense [1] [2]. | | Anti-inflammatory | • Inhibits LPS-stimulated secretion of IL-1β, IL-6, and TNF-α in RAW264.7 cells [1] [2]. • Reduces carrageenan-induced paw edema in rats [1]. • Alleviates oxidative stress and inflammation in rat periodontitis model [3]. | • Induces HO-1 expression via the p38 and Akt signaling pathways [2] [3]. • Increased HO-1 activity limits the production of pro-inflammatory cytokines [3]. | | Antimicrobial | • Shows significant inhibitory effects against Staphylococcus aureus, Escherichia coli, Mycobacterium phlei, and Pseudomonas aeruginosa [1] [3]. • Weakest activity against Bacillus subtilis and Bacillus cereus [1]. | The exact molecular mechanism is not fully elucidated, but it is believed to be related to its membrane-stabilizing property, which may disrupt bacterial cell membranes [1]. | | Neuroprotective | • Ameliorates behavioral, biochemical, and histological changes in a rat model of Huntington's disease [3]. • Restores mitochondrial complex enzyme activity and reduces brain inflammation and oxidative damage [3]. | The effect is linked to the restoration of coenzyme Q10 levels, a crucial metabolite for mitochondrial function and cellular energy production, for which this compound is a direct precursor [3]. |
The following diagram illustrates the primary antioxidant mechanism of this compound via the Keap1/Nrf2/ARE pathway, which is one of the most well-studied mechanisms.
This compound activates the Nrf2/ARE pathway to induce antioxidant gene expression.
Common starting materials include dried and ground tobacco or tomato leaves. Here are two validated extraction methods:
Ultrasound-Assisted Extraction (UAE) [3]:
Subcritical CO₂ Extraction [4]:
The crude extract requires purification to obtain high-purity this compound for research.
Purification via Saponification and Crystallization [5]:
Purity Analysis by HPLC [5]:
This compound's primary industrial importance lies in its role as a key pharmaceutical intermediate [6] [3] [7]. It is the crucial building block for the side chain of several vital molecules:
Furthermore, its inherent bioactivities and chemical properties are being harnessed in novel drug delivery systems. For instance, PEGylated this compound can form micelles that serve as redox-responsive nanocarriers for targeted delivery of hydrophobic anticancer drugs [1] [3].
Despite its promise, several challenges need to be addressed to advance this compound research [1] [2]:
Future research should focus on target deconvolution, nanotechnology-based delivery systems to improve bioavailability, and the application of multi-omics analyses to comprehensively understand its mechanism of action and promote clinical translation [1] [2].
This compound is a non-cyclic terpene alcohol composed of nine isoprene units (C₄₅H₇₄O) that predominantly accumulates in solanaceous plants such as tobacco (Nicotiana tabacum), potato (Solanum tuberosum), tomato (Solanum lycopersicum), eggplant (Solanum melongena), and pepper (Capsicum annuum) [1] [2]. This nonaprenol alcohol exists as a white to pale yellow solid at room temperature characterized by low polarity, water insolubility, and solubility in organic solvents like hexane and ethanol [3] [4]. The compound features nine non-conjugated double bonds in an all-trans configuration, which confers significant biological activity and susceptibility to reactions such as oxidation, addition, and dehydrogenation [3].
The pharmaceutical significance of this compound stems from its role as a key intermediate in synthesizing clinically valuable compounds. It serves as a precursor for ubiquinone-based drugs including coenzyme Q10 (CoQ10), which exhibits antioxidant, anti-aging, and cardiovascular enhancement properties; vitamin K2, which promotes bone growth and inhibits osteoporosis; and N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB), an anti-cancer agent synergizer that overcomes P-glycoprotein-mediated multidrug resistance in cancer cells [1] [2] [5]. Recent research has also revealed that this compound itself possesses direct bioactive properties, including antimicrobial, antioxidant, anti-inflammatory, and membrane-stabilizing effects [3] [4]. This compound demonstrates remarkable therapeutic potential in preclinical models of inflammatory disorders (periodontitis, neuropathic pain) and neurodegenerative diseases (Alzheimer's, Parkinson's) [3].
Table 1: Pharmaceutical Applications of this compound and Its Derivatives
| Compound | Therapeutic Applications | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, anti-inflammatory, antioxidant, anti-ulcer | Suppresses ROS generation, inhibits pro-inflammatory cytokines (IL-1β, TNF-α), membrane stabilization [3] [4] |
| Coenzyme Q10 | Cardiovascular diseases, neurodegenerative disorders, migraine, type 2 diabetes supplement | Anti-oxidation, anti-aging, immune function enhancement, electron transport in mitochondrial respiratory chain [1] [2] |
| Vitamin K2 | Osteoporosis, arteriosclerosis, blood coagulation | Promotes bone formation and mineralization, inhibits bone resorption, reduces arterial stiffness [1] [2] |
| SDB | Cancer multidrug resistance reversal | Overcomes P-glycoprotein-mediated drug efflux, synergizes with conventional chemotherapeutic agents [1] [5] |
The economic importance of this compound is underscored by the challenges in its chemical synthesis. De novo synthesis of this compound is extremely challenging due to its long carbon chains, making production reliant on extraction from plant sources, primarily tobacco leaves where it can reach up to 4.13% of dry weight [1] [2] [3]. This dependency on natural extraction has driven extensive research into understanding and optimizing this compound biosynthesis in plants, particularly through elucidation of its metabolic pathway, key enzymatic regulators, and environmental influences.
This compound biosynthesis occurs exclusively in plastids of higher plants via the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway [1] [2] [5]. This pathway converts primary metabolites pyruvate and glyceraldehyde-3-phosphate into the universal C₅ isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through a series of seven enzymatic reactions [1] [5].
The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-d-xylulose 5-phosphate (DXP), catalyzed by the enzyme 1-deoxy-d-xylulose 5-phosphate synthase (DXS) [1]. DXP then undergoes molecular rearrangement and reduction to form MEP through the action of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR) [1] [5]. Subsequent steps involve the conversion of MEP to IPP and DMAPP through the sequential catalytic actions of 2-C-methyl-d-erythritol 4-phosphate cytidylyltransferase (IspD), 4-diphosphocytidyl-2-C-methyl-d-erythritol kinase (IspE), 2-C-methyl-d-erythritol 2,4-cyclodiphosphate synthase (IspF), 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (IspG), and 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (IspH) [1] [5]. The interconversion between IPP and DMAPP is catalyzed by isopentenyl diphosphate isomerase (IPI) [1].
It is important to note that plants possess two distinct isoprenoid biosynthesis pathways: the MEP pathway in plastids and the mevalonic acid (MVA) pathway in the cytoplasm. While these pathways are not completely independent, with some exchange of intermediates occurring between compartments, this compound biosynthesis primarily relies on the plastidial MEP pathway [1] [5].
The polymerization process for this compound biosynthesis involves the sequential addition of C₅ units to form increasingly longer terpenoid chains [1] [5]. The initial condensation of one IPP molecule with one DMAPP molecule forms geranyl diphosphate (GPP, C₁₀), catalyzed by geranyl diphosphate synthase (GPS). The addition of another IPP to GPP yields farnesyl diphosphate (FPP, C₁₅) through the action of farnesyl diphosphate synthase (FPS), and the further addition of IPP to FPP produces geranylgeranyl diphosphate (GGPP, C₂₀) via geranylgeranyl diphosphate synthase (GGPPS) [1] [5].
The critical elongation step in this compound biosynthesis is catalyzed by solanesyl diphosphate synthase (SPS), which adds the remaining IPP units to GGPP to form solanesyl diphosphate (SPP, C₄₅) [1] [5]. Finally, this compound is formed by the conversion of the SPP pyrophosphate group to a hydroxyl group [1] [5]. The following diagram illustrates the complete MEP pathway for this compound biosynthesis:
Diagram 1: The complete MEP pathway for this compound biosynthesis in plants, showing key intermediates and enzymes. The pathway converts primary metabolites pyruvate and glyceraldehyde-3-phosphate into solanesyl diphosphate, which is then converted to this compound.
The this compound biosynthetic pathway involves numerous enzymes, with several playing particularly critical roles in regulating flux through the pathway. These key enzymes have been the primary targets for metabolic engineering approaches aimed at enhancing this compound production [1] [5].
1-Deoxy-d-xylulose 5-phosphate synthase (DXS) catalyzes the first and generally rate-limiting step of the MEP pathway, forming DXP from pyruvate and glyceraldehyde-3-phosphate [1] [5]. Multiple DXS isoforms have been identified in plants, with DXS3 in tobacco showing the highest expression in leaves where this compound primarily accumulates [6]. 1-Deoxy-d-xylulose 5-phosphate reductoisomerase (DXR) catalyzes the second step of the MEP pathway, the conversion of DXP to MEP, and is another important regulatory point [1]. Isopentenyl diphosphate isomerase (IPI) facilitates the interconversion of IPP and DMAPP, maintaining the balance between these two essential precursors [1].
Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the formation of GGPP (C₂₀) from three IPP molecules and one DMAPP molecule, serving as the direct precursor for solanesyl diphosphate synthesis [1] [5]. Most significantly, solanesyl diphosphate synthase (SPS) is the key enzyme dedicated to this compound biosynthesis, catalyzing the condensation of GGPP with additional IPP units to form SPP (C₄₅) [1] [5]. In tobacco, two SPS isoforms (NtSPS1 and NtSPS2) have been identified, both containing two conserved aspartate-rich DDxxD domains characteristic of trans-prenyltransferases [6]. NtSPS1 shows significantly higher expression in leaves compared to stems and roots, correlating with this compound accumulation patterns [6].
Table 2: Key Enzymes in this compound Biosynthesis and Their Characteristics
| Enzyme | EC Number | Gene Family Size in Tobacco | Catalytic Function | Subcellular Localization |
|---|---|---|---|---|
| DXS | EC 2.2.1.7 | 6 isoforms | Condensation of pyruvate and glyceraldehyde-3-phosphate to form DXP | Plastid |
| DXR | EC 1.1.1.267 | 2 isoforms | Conversion of DXP to MEP | Plastid |
| IPI | EC 5.3.3.2 | 6 isoforms | Isomerization of IPP to DMAPP and vice versa | Plastid |
| GGPPS | EC 2.5.1.29 | Not specified | Condensation of FPP with IPP to form GGPP (C₂₀) | Plastid |
| SPS | EC 2.5.1.84 | 2 isoforms (NtSPS1, NtSPS2) | Sequential addition of IPP units to GGPP to form SPP (C₄₅) | Plastid |
Heterologous expression of this compound biosynthetic genes in microbial systems has emerged as a promising strategy for this compound production. Studies have demonstrated that introducing key tobacco enzymatic genes into microorganisms such as Escherichia coli or Saccharomyces cerevisiae can enable the production of this compound and its derivatives, offering an alternative to plant extraction [1] [7]. These approaches also serve as valuable tools for characterizing enzyme functions and identifying novel this compound derivatives with medicinal value [1].
Overexpression of NtSPS1 in tobacco plants has been successfully accomplished, resulting in significantly increased this compound accumulation [7]. These transgenic lines provide valuable materials for evaluating the effects of SPS1 overexpression on this compound content, photosynthetic parameters, and the expression levels of other genes in the this compound biosynthetic pathway [1] [7]. Such genetic engineering approaches hold significant promise for developing tobacco varieties with enhanced this compound content for pharmaceutical applications [1] [7].
Transient overexpression of genes from both the MEP and mevalonic acid (MVA) pathways in Nicotiana benthamiana has proven to be an effective strategy for enhancing this compound accumulation [8]. This approach allows for rapid testing of gene combinations and identification of rate-limiting steps in the pathway. For example, co-expression of multiple genes in the prenyl chain elongation process has been shown to significantly increase this compound production, providing insights for metabolic engineering strategies [8].
Substantial genetic variation in this compound content exists among different tobacco varieties, with reported values ranging from 0.70% to 4.13% of dry weight among 168 Chinese flue-cured tobacco germplasm resources [9]. Genetic studies have revealed that this compound content in tobacco leaves is controlled by two pairs of 'co-dominant major gene plus additive dominant polygene', with major gene heritability estimates of 33.61% and 53.15% [9].
RNA-seq analyses have identified numerous genes involved in this compound biosynthesis across different tobacco organs. Studies have revealed organ-specific expression patterns, with most this compound biosynthetic genes showing highest expression in leaves, intermediate expression in stems, and lowest expression in roots [6]. This expression pattern correlates with this compound accumulation, which is highest in leaves (21.45-fold higher than in stems), measurable in stems, and undetectable in roots [6].
Transcriptional dynamics during plant development also significantly influence this compound accumulation. This compound content in tobacco leaves increases progressively during development, reaching a maximum at 40 days after transplanting (S3 stage), then decreasing slightly at 60 days (S4 stage) [6]. This developmental regulation corresponds with changes in expression patterns of key biosynthetic genes, particularly NtSPS1 and NtSPS2 [6].
Environmental factors significantly impact this compound accumulation in plants, with temperature being one of the most influential. Exposure to moderately high temperature (MHT) conditions (30°C/20°C day/night) causes a more than six-fold increase in this compound content in potato leaves after one week compared to normal temperatures (22°C/16°C) [1] [8]. In tobacco, MHT treatment (30°C/24°C) significantly increases this compound content, dry weight, and net photosynthetic rate [9]. Transcriptome analysis of MHT-exposed tobacco leaves revealed 492 significantly upregulated and 1440 significantly downregulated genes, with differentially expressed genes (DEGs) primarily related to secondary metabolite biosynthesis, carbohydrate metabolism, lipid metabolism, and oxidation-reduction processes [9].
Pathogen infection represents another significant environmental factor influencing this compound accumulation. In tobacco, infection with tobacco mosaic virus (TMV) or Pseudomonas syringae pv. tabaci resulted in a ≥7-fold increase in this compound content in resistant varieties one week post-infection, while susceptible varieties showed no significant changes [1] [2]. This suggests that this compound may participate in plant defense responses against biotic stress.
Additional environmental factors that enhance this compound accumulation include drought stress, moderate shade, long-wavelength light exposure, and treatment with rare earth elements [1] [2] [9]. The following diagram summarizes the key genetic and environmental factors regulating this compound accumulation:
Diagram 2: Genetic and environmental factors regulating this compound accumulation in plants, showing key influences on transcriptional regulation, metabolic flux, and MEP pathway activation.
Ultra-high performance liquid chromatography (UPLC) has emerged as the method of choice for precise quantification of this compound content in plant tissues [6] [9]. The standard protocol involves drying tobacco leaves to constant weight using a freeze-dryer, grinding them to a fine powder, and sieving through a 40-mesh sieve [9]. Powdered samples (0.2 g) are transferred to 20-mL centrifuge tubes, followed by extraction with appropriate organic solvents [9]. The UPLC analysis typically utilizes a C18 reverse-phase column with UV detection, allowing for separation and quantification of this compound in both free and esterified forms [6].
The extraction methodologies for this compound have evolved significantly, with current mainstream methods including ammonia leaching pretreatment-assisted extraction, dynamic saponification extraction, ultrasonic-assisted extraction, molecular distillation, supercritical CO₂ fluid extraction, and bio-enzymatic extraction [3] [4]. Recently, molecularly imprinted polymers (MIPs) have emerged as a novel purification strategy, enabling selective separation through specific molecular recognition [3] [4].
RNA-sequencing (RNA-seq) has proven invaluable for identifying and characterizing genes involved in this compound biosynthesis [6] [9]. This approach allows for comprehensive transcriptome analysis of different plant organs and developmental stages, enabling identification of candidate genes in the this compound biosynthetic pathway based on sequence similarity to known genes in databases [6]. For gene expression analysis, read counts are typically normalized to fragments per kilobase of exon per million fragments mapped (FPKM) to enable comparisons across genes and samples [6].
Quantitative real-time PCR (qRT-PCR) serves as a complementary approach for validating RNA-seq results and monitoring expression patterns of key biosynthetic genes under different experimental conditions [9]. This method has been crucial for establishing correlations between gene expression levels and this compound accumulation in response to various environmental factors, such as temperature stress and pathogen infection [9].
Transient overexpression in Nicotiana benthamiana has become a powerful tool for rapidly characterizing gene function in this compound biosynthesis [8]. This approach involves infiltrating tobacco leaves with Agrobacterium tumefaciens strains carrying genes of interest, allowing for rapid assessment of their effects on this compound accumulation without the need for stable transformation [8].
Stable transformation of tobacco plants remains essential for developing lines with enhanced this compound production capacity [1] [7]. The creation of NtSPS1-overexpressing tobacco plants has enabled comprehensive evaluation of the effects of SPS1 overexpression on this compound content, photosynthetic parameters, and expression levels of other genes in the pathway [7].
QTL mapping approaches in biparental segregating diploid potato populations have identified several quantitative trait loci associated with leaf this compound content, revealing the genetic architecture controlling natural variation in this compound accumulation [8]. This information facilitates marker-assisted selection for high this compound content and identification of candidate genes underlying QTLs [8].
Future advances in this compound research will likely focus on metabolic engineering approaches to enhance production. The identification and characterization of key enzymatic genes, particularly SPS, provide targets for genetic manipulation to increase this compound yields [1] [7]. Synthetic biology approaches employing microbial heterologous expression systems offer promising alternatives to plant extraction, potentially enabling more efficient and scalable this compound production [1] [7].
The development of tobacco varieties with high this compound content through overexpression of key biosynthetic genes represents a particularly promising application [1] [7]. Such engineered varieties could transform tobacco from a traditional smoking product into a valuable pharmaceutical crop, providing additional economic incentives for farmers while serving medical needs [1].
Transcriptomics and metabolomics studies are expected to play increasingly important roles in resolving the metabolic flux distribution of this compound and its interactions with other metabolic pathways [7]. The completion of genome sequencing for solanaceous plants such as tobacco, potato, and tomato provides foundational resources for these integrated approaches [7].
Systems biology frameworks combining transcriptomic, metabolomic, and proteomic data will be essential for elucidating the complex regulatory networks controlling this compound biosynthesis [9]. Such comprehensive understanding will enable more precise metabolic engineering strategies and facilitate the identification of previously unrecognized regulatory nodes in the pathway.
While this compound and its derivatives demonstrate significant therapeutic potential, several challenges must be addressed to advance clinical translation [3]. Current research faces critical bottlenecks including a lack of in vivo pharmacokinetic data, unclear molecular targets, and insufficient toxicity assessments [3]. Future studies should prioritize integrating experimental approaches including target screening, nanotechnology-based delivery systems, and comprehensive safety evaluations to elucidate mechanisms of action and promote clinical application [3].
The development of novel this compound derivatives with enhanced bioactivity and improved pharmacological properties represents another promising research direction [3] [4]. Recent studies have explored this compound as an "active carrier" in novel nano-drug delivery systems for synthesizing anticancer drugs, highlighting the potential for innovative applications beyond its traditional uses [3] [4].
This compound biosynthesis in plants represents a complex metabolic process involving multiple enzymatic steps primarily through the MEP pathway in plastids. Key enzymes including DXS, DXR, GGPPS, and particularly SPS play critical roles in regulating this compound accumulation, which is influenced by both genetic factors and environmental conditions such as temperature, pathogen infection, and light quality. Advanced analytical methods including UPLC, RNA-seq, and qRT-PCR have enabled detailed characterization of the pathway and its regulation.
Solanesol (C₄₅H₇₄O) is a long-chain, unsaturated terpene alcohol predominantly found in plants of the Solanaceae family, especially tobacco [1] [2]. Its unique structure, featuring nine non-conjugated double bonds, is responsible for its notable biological activities, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects [1] [3] [4]. The following tables summarize the key experimental findings for its core bioactivities.
TABLE 1: Antioxidant and Anti-inflammatory Activities of this compound
| Activity | Experimental Model / Subjects | Dose / Concentration | Key Effects & Mechanisms | Citations |
|---|---|---|---|---|
| Antioxidant | In vitro chemical assays | 100 μg/mL | Scavenges DPPH free radicals. | [3] |
| Mouse microsomes | 30, 60, 120 mg/kg | Scavenges superoxide anion & hydroxyl radicals; inhibits microsomal lipid peroxidation. | [3] | |
| In vitro | 10-100 mg/L | Absorbs UV radiation, scavenges lipid free radicals, inhibits tyrosinase activity. | [3] | |
| Ethanol-induced L02 hepatocyte oxidative damage | 10-80 μM | Activates Keap1/Nrf2/ARE pathway; upregulates HO-1, GCLC, GCLM; increases SOD, CAT, GSH-Px activities. | [1] [3] | |
| High glucose-induced L02 hepatocyte oxidative damage | 40-160 μM | Promotes Nrf2 nuclear translocation; activates Keap1/Nrf2/ARE pathway; upregulates HO-1, NQO1; restores mitochondrial membrane potential. | [1] [3] | |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells | 10-40 μM | Induces HO-1 expression via p38 & Akt activation; inhibits pro-inflammatory cytokines (e.g., IL-1β, TNF-α). | [3] [2] |
| Carrageenan-induced paw edema (Rat) | 1% (w/w) topical gel | Shows significant topical anti-inflammatory activity. | [3] [2] | |
| CFA-induced chronic inflammatory pain (Mouse) | Not Specified | Reverses mechanical allodynia & thermal hypersensitivity; downregulates spinal TNF-α & IL-1β; suppresses microglial & astrocytic activation. | [5] |
TABLE 2: Neuroprotective, Antimicrobial, and Other Activities of this compound
| Activity | Experimental Model / Subjects | Dose / Concentration | Key Effects & Mechanisms | Citations |
|---|---|---|---|---|
| Neuroprotective | Ouabain-induced Bipolar Disorder model (Rat) | 40, 80 mg/kg | Activates SIRT-1 signaling; restores Na+/K+ ATPase; modulates apoptosis (↓Bax, ↓Caspase-3, ↑Bcl-2); restores mitochondrial ETC complexes & neurotransmitters. | [6] |
| 3-Nitropropionic-induced Huntington's model (Rat) | Not Specified | Ameliorates behavioral & biochemical deficits; restores CoQ10; improves mitochondrial function; reduces oxidative stress & inflammation. | [2] | |
| Tramadol-induced Parkinson's model (Zebrafish) | Not Specified | Improves neurobehavioral, molecular, and neurochemical parameters. | [4] | |
| Antimicrobial | Standard & clinical bacterial strains | 500-1000 µg/disk, 75-2250 mg/L | Inhibits S. aureus, M. phlei, E. coli, P. aeruginosa; weaker activity against B. subtilis & B. cereus. | [3] |
| Membrane Stabilizing | Inner Mitochondrial Membrane | 1.5 mol% | Reduces membrane permeability to small hydrophilic solutes. | [3] |
| E. coli membrane | 1.6 mol% | Improves membrane resistance to deformation and osmotic pressure. | [3] |
This compound exerts its primary antioxidant and anti-inflammatory effects through two well-documented signaling pathways.
Diagram 1: this compound activates the Nrf2/ARE pathway via HSP90/HSF1, inducing antioxidant gene expression.
Diagram 2: this compound induces HO-1 expression via p38/Akt and Nrf2, inhibiting pro-inflammatory cytokine production.
For researchers looking to replicate or build upon key findings, here are the methodologies from pivotal studies.
Antioxidant Activity in Hepatocytes (L02 cells) [1] [3]
Anti-inflammatory Activity in Macrophages (RAW264.7 cells) [3] [2]
In Vivo Neuroprotective Activity (Ouabain-Induced Bipolar Disorder Model) [6]
Despite its promise, this compound research faces several challenges that must be addressed for clinical translation [1] [4].
Future research should prioritize target deconvolution techniques, develop nanotechnology-based delivery systems (e.g., this compound-derived micelles) to improve bioavailability [1] [2], and conduct rigorous preclinical in vivo studies to fill the pharmacokinetic and toxicological data gaps [1].
This compound (C₄₅H₇₄O), chemically known as all-trans-nonaprenol, is a long-chain unsaturated isoprenoid alcohol composed of nine isoprene units with nine non-conjugated double bonds. This unique chemical structure confers remarkable antioxidant capabilities and biological activities that have garnered significant scientific interest. This compound exists as a white to pale yellow solid at room temperature characterized by low polarity and water insolubility, though it demonstrates good solubility in organic solvents including hexane, ethanol, and chloroform. Predominantly found in Solanaceae family plants, particularly tobacco (Nicotiana tabacum), where it can constitute up to 4.13% of dry leaf weight, this compound also accumulates in potatoes, tomatoes, eggplants, and peppers, making these plants viable sources for its extraction [1] [2].
The structural configuration of this compound, featuring an extended system of non-conjugated double bonds, enables efficient free radical scavenging through electron delocalization. This fundamental property underpins its potent antioxidant activity and associated therapeutic benefits. Beyond its intrinsic bioactivities, this compound serves as a critical pharmaceutical intermediate in synthesizing coenzyme Q₁₀, vitamin K₂, and various anticancer agents, establishing its indispensable role in medicinal chemistry and drug development [2] [3]. Recent advances have expanded its applications to include novel drug delivery systems, where this compound-derived micelles and nanocarriers improve the bioavailability and targeted delivery of hydrophobic therapeutic compounds [1].
This compound exerts its antioxidant effects primarily through the modulation of cytoprotective pathways that enhance cellular defense mechanisms against oxidative stress. The most comprehensively studied mechanism involves the Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element (Keap1/Nrf2/ARE) pathway, a central regulator of antioxidant gene expression. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1, which targets it for proteasomal degradation. Research demonstrates that this compound disrupts the Keap1-Nrf2 complex, facilitating Nrf2 liberation, nuclear translocation, and subsequent binding to ARE sequences in the promoter regions of antioxidant genes [1] [4].
Simultaneously, this compound activates a complementary pathway through heat shock factor protein 1 (HSF1) modulation. By disrupting the HSF1-HSP90 complex, this compound promotes HSF1 release and nuclear translocation, where it binds to heat shock elements (HSE) and initiates transcription of heat shock protein 70 (HSP70) and other cytoprotective factors. This dual-pathway activation creates a synergistic effect that significantly enhances cellular resistance to oxidative damage [1]. The following diagram illustrates these intricate molecular interactions:
This compound activates dual cytoprotective pathways through Keap1/Nrf2/ARE and HSF1/HSP70 signaling, enhancing antioxidant gene expression.
The downstream genes activated through these pathways include:
Beyond the primary Nrf2 and HSF1 pathways, this compound demonstrates multifaceted antioxidant actions through several additional mechanisms. Research indicates that this compound can directly scavenge reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals, with efficacy comparable to Trolox, a water-soluble vitamin E analog [2]. This direct free radical quenching capability stems from its polyisoprenoid structure with multiple double bonds that can stabilize unpaired electrons through resonance.
This compound also exhibits membrane-stabilizing properties by integrating into lipid bilayers and reducing mitochondrial membrane permeability to small hydrophilic solutes. This action helps maintain mitochondrial integrity and function under oxidative stress conditions, thereby preventing cytochrome c release and subsequent apoptosis activation [1] [4]. Additionally, this compound has been shown to inhibit pro-inflammatory cytokine production, including IL-1β, IL-6, and TNF-α, through modulation of NF-κB signaling, creating an indirect antioxidant effect by reducing inflammation-generated oxidative stress [1].
Recent evidence suggests this compound may activate SIRT-1 signaling, a NAD+-dependent deacetylase involved in cellular stress response, mitochondrial biogenesis, and aging processes. This mechanism was demonstrated in a ouabain-induced bipolar disorder model where this compound treatment increased SIRT-1 levels in cerebrospinal fluid, blood plasma, and brain homogenates while modulating apoptotic markers including caspase-3, Bax, and Bcl-2 [5].
The methodological framework for investigating this compound's antioxidant mechanisms encompasses diverse experimental approaches across multiple biological systems. In vitro studies utilizing cell culture models have been instrumental in elucidating the molecular pathways. The human hepatic L02 cell line has been extensively employed to examine protection against alcohol-induced and high glucose-induced oxidative damage. Standardized protocols typically involve pretreatment with this compound (10-80 μM concentrations) for 2-4 hours followed by exposure to oxidative stress-inducing agents (e.g., ethanol or high glucose media) for 24-48 hours [1] [4].
Assessment endpoints include:
The RAW264.7 macrophage cell line has been utilized to investigate anti-inflammatory mechanisms, with cells typically pre-treated with this compound (10-20 μM) before lipopolysaccharide (LPS) stimulation. Outcome measures include secretion levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) measured by ELISA and nuclear translocation of Nrf2 analyzed through immunofluorescence and subcellular fractionation [1].
Animal studies have provided critical evidence for this compound's therapeutic potential in various oxidative stress-related pathology models. Research methodologies typically involve rodent models of neurodegenerative diseases, with this compound administered orally or intraperitoneally at doses ranging from 15-100 mg/kg depending on the specific model and duration of treatment [1] [5].
Key experimental paradigms include:
Biochemical analyses of tissue homogenates typically measure oxidative stress markers (lipid peroxidation, protein carbonylation), antioxidant defense components (GSH levels, SOD, CAT, GSH-Px activities), mitochondrial complex enzymes, and inflammatory mediators. Histopathological examinations assess neuronal preservation, glial activation, and general tissue integrity [5].
Table 1: Quantitative Evidence of this compound's Antioxidant Effects in Experimental Models
| Experimental System | Treatment Conditions | Key Outcomes | References |
|---|---|---|---|
| L02 hepatocytes (alcohol-induced oxidative damage) | 10-20 μM this compound pretreatment | ↓ ROS generation, ↑ mitochondrial membrane potential, ↑ HO-1 expression, activation of Keap1/Nrf2/ARE pathway | [1] |
| L02 hepatocytes (high glucose-induced oxidative damage) | 40-80 μM this compound pretreatment | ↓ ALT, AST, LDH secretion; ↑ SOD, CAT, GSH-Px activities; ↓ Keap1 expression, ↑ Nrf2 nuclear translocation | [1] |
| RAW264.7 macrophages (LPS-induced inflammation) | 10-20 μM this compound pretreatment | ↓ IL-1β, TNF-α secretion; activation of Nrf2 via p38 and Akt phosphorylation; ↑ HO-1 expression | [1] [4] |
| In vitro antioxidant assays | 100 μg/mL this compound | DPPH radical scavenging activity comparable to Trolox; strong superoxide anion and hydroxyl radical scavenging | [2] |
| Rat model (3-nitropropionic-induced Huntington's-like symptoms) | 15-30 mg/kg this compound, oral administration | Improved motor performance and cognitive behavior; restored mitochondrial complex enzymes; ↓ oxidative and inflammatory damage | [2] |
| Zebrafish Parkinson's model (tramadol-induced) | 25-100 mg/kg this compound | Reversed motor dysfunction and coordination deficits; restored neurochemical balance | [5] |
Table 2: Methodological Approaches for Studying this compound's Antioxidant Mechanisms
| Method Category | Specific Techniques | Key Applications | Technical Considerations |
|---|---|---|---|
| Cell-free assays | DPPH scavenging, FRAP, ORAC, lipid peroxidation inhibition | Direct assessment of free radical scavenging capacity | Provides fundamental antioxidant profile but lacks biological context |
| In vitro models | L02 hepatocytes, RAW264.7 macrophages, primary neuronal cultures | Mechanism elucidation through controlled manipulation | Permits pathway analysis but may not reflect tissue complexity |
| In vivo models | Rodent neurodegenerative models, zebrafish neurotoxicity models | Therapeutic efficacy assessment in whole organisms | Provides physiological relevance but with higher complexity |
| Molecular techniques | Western blot, qRT-PCR, EMSA, immunofluorescence, siRNA knockdown | Pathway manipulation and target identification | Establishes causal relationships in mechanisms |
| Analytical methods | HPLC-MS/MS, NMR, molecular distillation, countercurrent chromatography | Compound purification, characterization, and quantification | Essential for quality control and compound verification |
The neuroprotective potential of this compound represents one of its most promising therapeutic applications, with compelling evidence across multiple neurodegenerative disease models. Research demonstrates that this compound ameliorates behavioral, biochemical, and histological alterations in experimental models of Huntington's disease, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis [1] [5]. The following experimental workflow illustrates a typical research approach for evaluating this compound's neuroprotective effects:
Experimental workflow for evaluating this compound's neuroprotective effects, encompassing model development, treatment, behavioral testing, and molecular analysis.
In the methylmercury-induced amyotrophic lateral sclerosis (ALS) rat model, this compound treatment (15 and 30 mg/kg) significantly improved motor performance and cognitive behavior-related tasks, restored histopathological changes, improved mitochondrial complex enzyme activities including coenzyme Q₁₀, and attenuated inflammatory and oxidative damage markers in brain tissue [1]. Similarly, in a tramadol-induced zebrafish Parkinson's disease model, this compound administration (25, 50, and 100 mg/kg) reversed motor dysfunction and coordination deficits while restoring neurochemical balance [5]. These consistent findings across diverse models highlight this compound's potential as a multifaceted therapeutic agent for oxidative stress-related neurological disorders.
Advanced extraction technologies have been developed to obtain high-purity this compound for research and pharmaceutical applications. Current methods focus on efficiency, environmental sustainability, and scalability, with particular emphasis on utilizing tobacco production waste as a valuable source [6]. The sequential application of multiple techniques enables progressively higher purification levels:
Table 3: Extraction and Purification Methods for this compound Isolation
| Method | Principles | Advantages | Limitations | Purity Output |
|---|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ as solvent with modifiers like ethanol | Green technology, low thermal degradation, solvent-free residues | High equipment costs, optimization complexity | Moderate (enrichment) |
| Molecular Distillation (MD) | High-vacuum short-path distillation based on molecular weight differences | Suitable for heat-sensitive compounds, short residence time | Limited to specific volatility ranges | High (enrichment) |
| Countercurrent Chromatography (CCC) | Liquid-liquid partition chromatography without solid support | High recovery, scalable, no irreversible adsorption | Solvent system optimization required | Very high (>95%) |
| Molecularly Imprinted Polymers (MIP) | Synthetic polymers with specific molecular recognition sites | High selectivity, reusability, mechanical stability | Complex polymer synthesis | Highest reported (98.4%) |
| Combined Approaches | Sequential application of SFE, MD, CCC, and SPE | Synergistic purification effect | Multiple processing steps | Up to 99% |
Recent advances include combined purification approaches that achieve exceptional purity levels. One innovative methodology involves sequential processing using supercritical CO₂ extraction (30 MPa, 50°C) followed by molecular distillation, centrifugal partition chromatography, and final solid-phase extraction, yielding this compound with 99% purity as verified by HPLC-APCI-MS/MS and quantitative NMR [6]. This integrated approach demonstrates the potential for industrial-scale production of pharmaceutical-grade this compound while utilizing tobacco processing waste, aligning with circular economy principles in natural product extraction.
Analytical determination of this compound primarily employs chromatographic techniques, with LC-APCI-MS/MS (atmospheric pressure chemical ionization tandem mass spectrometry) emerging as the gold standard for sensitive and specific quantification. This method enables rapid detection with low limits of quantification (0.01-0.05 μg/mL), crucial for pharmacokinetic studies and quality control in pharmaceutical applications [6]. NMR spectroscopy provides complementary structural verification and purity assessment, particularly for confirming isomeric purity and detecting potential degradation products.
Despite significant advances in understanding this compound's antioxidant mechanisms, several critical research gaps remain to be addressed. The precise molecular targets initiating the signaling cascades require further elucidation, particularly the initial binding interactions that trigger Nrf2 and HSF1 pathway activation. Advanced techniques such as activity-based protein profiling, affinity chromatography, and cryo-electron microscopy could provide structural insights into these molecular interactions [1].
The structure-activity relationship (SAR) of this compound remains incompletely characterized, with limited understanding of how specific structural modifications (e.g., double-bond configuration, chain length, functional group additions) influence its antioxidant efficacy and pharmacological properties. Systematic SAR studies through semi-synthetic modification could identify optimized analogs with enhanced potency, bioavailability, or tissue specificity [1] [4].
From a translational perspective, comprehensive pharmacokinetic studies are notably lacking, particularly regarding absorption, distribution, metabolism, and excretion (ADME) profiles. Future research should establish these fundamental parameters through radiolabeled tracing studies and advanced bioanalytical methods [1]. Additionally, toxicity assessments and safety profiles need systematic evaluation through GLP-compliant preclinical studies to establish therapeutic indices and support future clinical trial design.
Emerging applications in nanomedicine represent a promising research direction. This compound's amphiphilic nature and membrane-stabilizing properties position it as an ideal component for advanced drug delivery systems, including liposomes, polymeric nanoparticles, and micelles that could improve hydrophobic drug bioavailability and enable targeted delivery to specific tissues [1] [4]. Preliminary studies demonstrate this compound's utility as a "therapeutic carrier" in anticancer drug formulations, where it both facilitates delivery and provides complementary bioactivity [1].
Future research directions should prioritize:
The integration of multi-omics approaches (transcriptomics, proteomics, metabolomics) with systems biology analysis could provide comprehensive insights into this compound's polypharmacological effects and potential applications in complex multifactorial diseases where oxidative stress represents a common pathological feature [1].
This compound, chemically known as Nonaprenol alcohol (C₄₅H₇₄O), is a long-chain unsaturated terpene alcohol composed of nine isoprene units arranged in an all-trans configuration [1]. This non-cyclic terpene alcohol accumulates primarily in solanaceous plants, with the highest concentrations found in tobacco (up to 4.13% of dry weight), along with significant amounts in potato, tomato, eggplant, and pepper [2] [3]. At room temperature, this compound presents as a white or faintly yellow solid with low polarity and is insoluble in water but soluble in organic solvents such as hexane and ethanol [2] [3]. Its distinctive chemical structure features nine non-conjugated double bonds, which confer significant biological activity and make it susceptible to oxidation, addition, and dehydrogenation reactions [2] [3].
The compound was first isolated from tobacco by Rowland and colleagues in 1956 [2] [3], and since the 1990s, extraction methods have advanced to include supercritical CO₂ fluid extraction, ultrasonic-assisted extraction, microwave-assisted extraction, and molecular distillation [2] [3]. More recently, ammonia leaching pretreatment-assisted extraction and bio-enzymatic extraction have emerged as efficient and environmentally friendly approaches [2] [3]. From a pharmaceutical perspective, this compound serves as a key intermediate in synthesizing clinically valuable compounds including coenzyme Q10, vitamin K2, and the anti-cancer synergizer SDB (N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine) [1] [4]. Beyond its role as a synthetic precursor, this compound possesses intrinsic anti-inflammatory, antimicrobial, antioxidant, and membrane-stabilizing properties that have garnered significant research interest [2] [3].
This compound exerts its anti-inflammatory effects through multiple interconnected signaling pathways, primarily via induction of heme oxygenase-1 (HO-1) and subsequent suppression of pro-inflammatory cytokines [5]. Research using RAW264.7 macrophage cells demonstrates that this compound significantly induces HO-1 expression at both mRNA and protein levels, resulting in increased HO-1 enzymatic activity [5]. This induction is mediated through activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), which dissociates from its cytoplasmic inhibitor Keap1 (Kelch-like ECH-associated protein 1), translocates to the nucleus, and binds to the antioxidant response element (ARE) in the HO-1 promoter region [5]. The p38 MAPK and Akt signaling pathways are crucial intermediates in this process, as demonstrated by inhibition experiments using SB203580 (p38 inhibitor) and LY294002 (Akt inhibitor), which effectively block this compound-induced Nrf2 activation and HO-1 expression [5].
Simultaneously, this compound modulates autophagy pathways, evidenced by increased conversion of LC3B-I to LC3B-II, an established marker of autophagosome formation [5]. This enhanced autophagy contributes to the compound's anti-inflammatory effects, as demonstrated by experiments showing that autophagy inhibitors (3-MA and Baf-A1) significantly reduce this compound's protective actions against LPS-induced inflammation [5]. The coordinated induction of HO-1 and autophagy creates a cytoprotective environment that limits excessive inflammatory responses to various stimuli, particularly bacterial endotoxins like lipopolysaccharide (LPS) [5].
The ultimate anti-inflammatory effect of this compound manifests through significant suppression of key pro-inflammatory mediators. In LPS-stimulated RAW264.7 cells, this compound treatment potently inhibits the production of IL-1β, IL-6, and TNF-α [5]. This cytokine suppression is functionally dependent on HO-1 induction, as demonstrated by experiments where HO-1 inhibition with SnPP (tin protoporphyrin) or HO-1-specific siRNA largely abolishes this compound's anti-inflammatory effects [5]. In vivo studies using a complete Freund's adjuvant (CFA)-induced chronic inflammatory pain model corroborate these findings, showing that this compound administration significantly reduces spinal TNF-α and IL-1β levels while concurrently alleviating mechanical allodynia and thermal hypersensitivity [6].
Additional mechanistic insights reveal that this compound modulates the heat shock response by disrupting the Hsp90-HSF1 complex, which promotes HSF1 nuclear translocation and subsequent upregulation of Hsp70 expression [1] [3]. This mechanism not only contributes to this compound's antioxidant effects but also synergizes with its anti-inflammatory activity by further stabilizing Nrf2 activation and enhancing cellular stress resistance [3]. The multi-target nature of this compound's action, encompassing HO-1 induction, autophagy enhancement, cytokine suppression, and heat shock protein modulation, positions it as a promising polypharmacological agent for managing complex inflammatory conditions [2] [3] [5].
Figure 1: this compound Anti-Inflammatory Signaling Pathway. This compound activates p38 and Akt pathways, leading to Nrf2 dissociation from Keap1, nuclear translocation, and binding to ARE elements, resulting in HO-1 induction and enhanced autophagy that collectively suppress pro-inflammatory cytokine production.
Table 1: In Vitro Anti-Inflammatory Effects of this compound in Cell Models
| Experimental System | Treatment Conditions | Key Results | Mechanistic Insights | Reference |
|---|---|---|---|---|
| RAW264.7 macrophages | 10-40 μM this compound + LPS stimulation | Dose-dependent inhibition of IL-1β, IL-6, and TNF-α production | HO-1 induction via p38/Akt-mediated Nrf2 activation and nuclear translocation | [5] |
| RAW264.7 macrophages | 40 μM this compound + specific inhibitors | ∼70% reduction in HO-1 induction with p38/Akt inhibitors | p38 and Akt signaling crucial for Nrf2/ARE pathway activation | [5] |
| RAW264.7 macrophages | 40 μM this compound + HO-1 inhibitor/siRNA | Near-complete abolition of anti-inflammatory effects | HO-1 induction essential for cytokine suppression | [5] |
| RAW264.7 macrophages | 40 μM this compound + autophagy inhibitors | Significant reduction of cytoprotective effects | Autophagy contributes to anti-inflammatory mechanism | [5] |
| L-02 hepatocytes | 10-80 μM this compound + alcohol exposure | Upregulation of HO-1 and Hsp70; reduced oxidative damage | Activation of Keap1/Nrf2/ARE pathway; Hsp90-HSF1 complex disruption | [1] [3] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound in Animal Models
| Disease Model | Treatment Protocol | Therapeutic Outcomes | Mechanistic Evidence | Reference |
|---|---|---|---|---|
| CFA-induced chronic inflammatory pain | Single administration | Significant reduction in mechanical allodynia and thermal hypersensitivity | Suppressed spinal TNF-α and IL-1β; inhibited microglial and astrocytic activation | [6] |
| CFA-induced chronic inflammatory pain | Single administration | Alleviation of anxiety-like behaviors concomitant with chronic pain | Downregulation of neuroinflammatory markers in central nervous system | [6] |
| Carrageenan-induced rat paw edema | 1% (w/w) this compound topical application | Dose-dependent inhibition of plantar swelling | Anti-inflammatory effect comparable to standard NSAIDs | [2] [3] |
| Neuropathic pain models | Various doses | Reversal of mechanical allodynia | Modulation of central immune cell activation and cytokine production | [2] [3] |
The quantitative data collectively demonstrate that this compound exerts potent anti-inflammatory effects across multiple experimental systems, with consistent evidence of dose-dependent activity in the range of 10-160 μM in vitro and significant efficacy at 1% (w/w) formulation in vivo. The therapeutic concentrations are achievable through current extraction and purification methodologies, supporting its pharmaceutical potential [2] [3]. Notably, the dual functionality of this compound—both as a direct anti-inflammatory agent and a modulator of oxidative stress responses—enhances its therapeutic profile for inflammatory conditions characterized by concurrent oxidative damage [5] [7].
Cell Culture and Treatment: The most extensively characterized in vitro system for investigating this compound's anti-inflammatory mechanisms involves RAW264.7 murine macrophages [5]. Cells are typically maintained in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. For experimental treatments, this compound is generally prepared as a stock solution in DMSO and diluted to final concentrations ranging from 10-80 μM in serum-free medium [5]. To evaluate anti-inflammatory efficacy, researchers commonly pre-treat cells with this compound for 2-12 hours followed by inflammatory stimulation with LPS (100 ng/mL) for an additional 6-24 hours [5].
HO-1 Activity Assessment: Heme oxygenase-1 induction represents a crucial mechanistic endpoint in this compound studies. HO-1 expression is typically quantified at transcriptional level using RT-qPCR with specific primers, and at protein level through western blot analysis [5]. HO-1 enzymatic activity is commonly determined by measuring bilirubin generation from hemin substrate in microsomal fractions, using the difference in absorbance between 464 and 530 nm [5]. To confirm pathway specificity, researchers employ pharmacological inhibitors including SB203580 (p38 inhibitor, 10-20 μM), LY294002 (Akt inhibitor, 10-20 μM), and SnPP (HO-1 inhibitor, 10-20 μM), as well as gene-specific siRNA knockdown approaches targeting HO-1, Nrf2, p38, or Akt [5].
Cytokine Measurement: The suppression of pro-inflammatory cytokines represents a key functional readout of this compound's anti-inflammatory efficacy. Researchers typically quantify TNF-α, IL-1β, and IL-6 levels in culture supernatants using enzyme-linked immunosorbent assays (ELISA) with commercial antibody pairs and standards according to manufacturer protocols [5]. Additionally, intracellular cytokine staining followed by flow cytometric analysis provides information about cytokine-producing cell populations [5]. For mechanistic studies, western blot analysis of whole cell lysates or nuclear fractions assesses NF-κB activation, Nrf2 nuclear translocation, and phosphorylation status of signaling intermediates [5].
Chronic Inflammatory Pain Model: The complete Freund's adjuvant (CFA)-induced inflammatory pain model represents a well-characterized in vivo system for evaluating this compound's therapeutic potential [6]. Typically, researchers administer CFA (20-50 μL) by intraplantar injection into the hind paw of mice or rats, which induces robust and sustained local inflammation, mechanical allodynia, and thermal hypersensitivity [6]. This compound is then administered via intraperitoneal injection or oral gavage at varying doses (typically 10-100 mg/kg) either prophylactically or therapeutically after inflammation establishment [6].
Behavioral Assessments: In vivo anti-inflammatory efficacy is quantified using standardized behavioral tests. Mechanical allodynia is typically assessed using von Frey filaments applied to the plantar surface of the hind paw, with paw withdrawal threshold calculated using the Dixon up-down method [6]. Thermal hypersensitivity is evaluated using the Hargreaves test, where a radiant heat source is directed to the plantar surface and paw withdrawal latency is measured [6]. For assessing comorbid affective disorders, researchers employ elevated plus maze and open field tests to quantify anxiety-like behaviors associated with chronic inflammatory pain [6].
Molecular Analyses in Tissue: Following behavioral assessments, spinal cords, dorsal root ganglia, or paw tissues are collected for molecular analyses. Western blotting and ELISA measure protein levels of pro-inflammatory cytokines (TNF-α, IL-1β) and activation markers of microglia (Iba1) and astrocytes (GFAP) [6]. Immunohistochemical staining of spinal cord sections visualizes morphological activation of glial cells and localization of inflammatory mediators [6]. For oxidative stress parameters, tissues are homogenized and analyzed for lipid peroxidation (MDA content), antioxidant enzyme activities (SOD, CAT, GSH-Px), and HO-1 expression levels [6] [7].
Figure 2: Experimental Workflow for Evaluating this compound Anti-Inflammatory Activity. Comprehensive in vitro and in vivo approaches used to characterize this compound's anti-inflammatory mechanisms and therapeutic efficacy.
The multifaceted anti-inflammatory profile of this compound suggests potential applications across several inflammatory disorders. Preclinical studies specifically support its development for chronic inflammatory pain conditions [6]. The compound's ability to suppress spinal cytokine production and inhibit glial cell activation positions it as a promising candidate for neuroinflammatory disorders, including those associated with chronic pain and possibly neurodegenerative diseases [2] [3] [6]. The observed anxiolytic effects in inflammatory pain models further suggest potential for managing comorbid affective symptoms in chronic inflammation [6].
Beyond neurological applications, this compound's efficacy in carrageenan-induced paw edema—a standard model of acute inflammation—supports potential development for rheumatoid arthritis, osteoarthritis, and other inflammatory joint diseases [2] [3]. The compound's dual antioxidant and anti-inflammatory activities are particularly relevant for conditions characterized by concurrent oxidative stress and inflammation, such as metabolic syndrome, diabetic complications, and cardiovascular inflammation [7]. Emerging evidence of hepatoprotective effects in models of alcoholic liver disease and diabetic liver injury further expands potential applications to hepatic inflammatory conditions [7].
Current this compound formulation research explores several advanced delivery approaches to enhance its therapeutic potential. Nanotechnology-based delivery systems represent a promising frontier, with studies demonstrating that this compound can serve as both an active therapeutic component and a carrier molecule in nanomedicine formulations [2] [3]. Specifically, mPEGylated this compound micelles have been developed as redox-responsive nanocarriers that demonstrate synergistic anticancer effects, suggesting potential for similar applications in inflammatory diseases [2] [3]. Additionally, research confirms that this compound formulated as an oil-in-water (O/W) emulsion displays good physicochemical stability under various storage conditions (5°C, 25°C, and 40°C), comparable to established emulsion systems like squalene [2] [3].
The pharmaceutical industry shows growing interest in this compound, with the high-purity this compound market projected to reach approximately $250 million by 2033, reflecting a compound annual growth rate (CAGR) of 7% [8]. This market growth is primarily driven by increasing applications in synthesizing Coenzyme Q10 and Vitamin K2, though intrinsic therapeutic applications are gaining attention [8]. Current production relies mainly on extraction from tobacco leaves, with purity grades of 0.98 and 0.99 accounting for approximately 70% of the pharmaceutical-grade market [8]. Ongoing technological advances in extraction methodologies and purification processes continue to improve efficiency, yield, and cost-effectiveness of high-purity this compound production [2] [3] [8].
Despite promising preclinical results, several critical research gaps must be addressed to advance this compound toward clinical application. A primary limitation is the absence of comprehensive pharmacokinetic data regarding its absorption, distribution, metabolism, and excretion in vivo [2] [3]. Future studies should establish bioavailability profiles across different administration routes and dose-response relationships for anti-inflammatory effects in relevant disease models [2] [3]. Additionally, the precise molecular targets through which this compound initiates its signaling cascades remain incompletely characterized [2] [3]. Identification of direct protein targets and receptors would significantly enhance understanding of its mechanism of action.
Another significant research gap involves inadequate toxicity and safety assessment, particularly with chronic administration [2] [3]. While existing studies report minimal toxicity at effective concentrations, systematic toxicological evaluation following regulatory standards is necessary before clinical translation [2] [3]. The field would also benefit from expanded structure-activity relationship studies to determine whether this compound's anti-inflammatory activity can be enhanced through chemical modification or analog development [2] [3].
Future research directions should prioritize integrative experimental approaches including target screening, multi-omics analyses, and advanced delivery systems to elucidate comprehensive mechanisms of action [2] [3]. Additionally, exploration of this compound's therapeutic potential in human-relevant disease models and combination therapies with established anti-inflammatory agents would strengthen its translational prospects [2] [3]. With its favorable natural product profile and multi-target mechanisms, this compound represents a promising candidate for development as a novel anti-inflammatory therapeutic, potentially offering advantages over single-target approaches for complex inflammatory conditions [2] [3].
This compound (C₄₅H₇₄O), chemically known as all-trans-nonaprenol, is a non-cyclic terpene alcohol composed of nine isoprene units that predominantly accumulates in solanaceous plants, especially tobacco (Nicotiana tabacum), where it can constitute up to 4.13% of dry leaf weight [1] [2]. This compound exists as a white to pale yellow solid at room temperature characterized by low polarity, water insolubility, and solubility in organic solvents such as hexane and ethanol [1]. The unique chemical structure of this compound, featuring nine non-conjugated double bonds, confers remarkable biological activities and reactivity prone to oxidation, addition, and dehydrogenation reactions [1].
The polypharmacological potential of this compound represents a promising frontier in drug discovery, as it demonstrates a unique ability to modulate multiple biological targets simultaneously. This characteristic is particularly valuable for managing complex multifactorial diseases where single-target therapies often show limited efficacy. As a compound that combines natural safety with multi-target effects, this compound serves not only as a research focus for novel drug development but also as a bridge connecting natural products with precision medicine approaches [1]. Current research indicates that this compound's polypharmacological profile includes antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties, positioning it as a promising candidate for the development of next-generation biocompatible therapies [1] [3].
Table 1: Experimental evidence for this compound's pharmacological activities
| Bioactivity | Experimental Model | Dose/Concentration | Key Effects | References |
|---|---|---|---|---|
| Antimicrobial | Staphylococcus aureus, Escherichia coli | 500-1000 µg/disk | Significant growth inhibition | [1] |
| Antioxidant | In vitro radical scavenging | 100 μg/mL | DPPH free radical scavenging | [1] |
| Antioxidant | Mouse model | 30-120 mg/kg | Scavenged superoxide anion & hydroxyl radicals | [1] |
| Anti-inflammatory | RAW264.7 cells | 10-40 μM | Inhibition of LPS-stimulated proinflammatory cytokines | [1] |
| Anti-inflammatory | Rat model | 1% (w/w) | Inhibition of carrageenan-induced plantar swelling | [1] |
| Neuroprotective | Zebrafish Parkinson's model | 40-60 mg/kg | Improved neurobehavioral, molecular, and neurochemical parameters | [4] |
| Membrane Stabilizing | E. coli membranes | 1.6 mol% | Improved membrane resistance to osmotic pressure | [1] |
Antimicrobial Activity: this compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Research by Chen et al. utilizing agar diffusion and twofold dilution methods revealed that this compound exhibits significant inhibitory effects against Staphylococcus aureus, Mycobacterium phlei, Escherichia coli, and Pseudomonas aeruginosa, though it shows weaker activity against Bacillus subtilis and Bacillus cereus [1]. Subsequent studies confirmed that regardless of extraction method (supercritical extraction, Soxhlet extraction, or ultrasonic extraction), this compound maintained the strongest antibacterial effect against S. aureus, followed by B. subtilis, with the least effectiveness observed against E. coli [1].
Antioxidant Properties: The nine non-conjugated double bonds in this compound's structure confer remarkable free radical scavenging capability [1]. Huang et al. discovered that the antioxidant activity of tobacco extracts correlated closely with this compound yield (R² = 0.946) [1] [3]. Further investigation demonstrated that this compound possesses strong in vitro antioxidant activity, with capacity to scavenge superoxide anions and hydroxyl radicals comparable to water-soluble vitamin E (Trolox), along with ability to inhibit microsomal lipid peroxidation [1]. Additional research revealed that this compound can effectively absorb ultraviolet radiation, scavenge lipid radicals, and inhibit tyrosinase activity, suggesting potential applications in preventing skin aging and age spot formation [1] [3].
Anti-inflammatory Effects: this compound exhibits significant anti-inflammatory properties through multiple mechanisms. In RAW264.7 macrophage cells, this compound treatment inhibited lipopolysaccharide (LPS)-stimulated secretion of proinflammatory cytokines including IL-1β and TNF-α [1]. In vivo studies using rat models demonstrated that topical application of this compound (1% w/w) effectively inhibited carrageenan-induced plantar swelling [1] [3]. Recent research has elucidated that this compound's anti-inflammatory activity involves induction of haem oxygenase-1 (HO-1) expression and activation of p38 and Akt signaling pathways [3] [5].
Table 2: Key signaling pathways modulated by this compound
| Pathway | Molecular Targets | Biological Outcome | Experimental Evidence |
|---|---|---|---|
| Nrf2/ARE Pathway | Keap1, Nrf2, HO-1, GCLC/GCLM | Upregulation of antioxidant genes | Protection against alcohol-induced hepatocyte damage [1] |
| p38/Akt Pathway | p38 MAPK, Akt, Nrf2, HO-1 | Anti-inflammatory cytokine reduction | Inhibition of LPS-stimulated cytokine production [3] |
| Mitochondrial Stabilization | Inner mitochondrial membrane | Reduced permeability to small solutes | Enhanced membrane resistance to deformation [1] |
| Neuroinflammatory Regulation | TIA1, IL-1β, TNF-α, microglia/astrocytes | Reduced neuroinflammation and anxiety-like behavior | CFA-induced inflammatory pain model [6] |
This compound exerts its antioxidant effects primarily through the Nrf2-ARE pathway. In alcohol-induced L02 hepatocyte oxidative damage models, this compound disrupts the heat shock protein (Hsp) 90-heat shock factor 1 (HSF1) complex, promoting Hsp90 binding to Kelch-like ECH-associated protein 1 (Keap1), thereby releasing nuclear factor-erythroid 2-related factor 2 (Nrf2). The liberated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating transcription of downstream genes including haem oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM) [1]. HO-1, a rate-limiting enzyme in heme catabolism, breaks down heme into biliverdin, iron, and carbon monoxide, collectively exhibiting potent antioxidant effects. The GCLC and GCLM complex forms glutamate cysteine ligase (GCL), the rate-limiting enzyme in glutathione (GSH) biosynthesis, thereby enhancing intracellular GSH levels and protecting cells from oxidative stress induced by reactive oxygen species (ROS) [1].
Figure 1: this compound's activation of the Nrf2-ARE antioxidant pathway
This compound demonstrates potent anti-inflammatory effects through modulation of multiple signaling pathways. In RAW264.7 macrophage cells, this compound induces haem oxygenase-1 (HO-1) expression at both mRNA and protein levels, resulting in increased HO-1 activity [3]. Additionally, this compound treatment activates both p38 and Akt kinases, and inhibition studies using SB203580 (p38 kinase inhibitor), LY294002 (Akt inhibitor), and specific siRNAs demonstrated that both p38 and Akt signaling contribute to this compound-induced activation of Nrf2 and subsequent HO-1 expression [3]. This pathway ultimately limits lipopolysaccharide-stimulated cytokine production through autophagic signaling.
In neuroinflammatory conditions, this compound exerts significant effects by modulating T cell-restricted intracellular antigen-1 (TIA1), a key component of stress granules. Recent research demonstrated that this compound treatment downregulates TIA1 expression in the anterior cingulate cortex (ACC), leading to reduced levels of pro-inflammatory cytokines IL-1β and TNF-α [6]. This mechanism consequently suppresses microglial and astrocytic activation, ultimately ameliorating anxiety-like behaviors in mouse models. Conditional knockout of TIA1 in Nestin-positive cells (TIA1Nestin cKO mice) confirmed that TIA1 reduction mirrors this compound's anti-inflammatory and anxiolytic effects, establishing TIA1 as a crucial molecular target in this compound's mechanism of action [6].
Figure 2: this compound's multi-target anti-inflammatory signaling pathways
Cell-based assays represent a fundamental approach for evaluating this compound's anti-inflammatory properties. The following protocol outlines the methodology using RAW264.7 macrophage cells:
Animal models provide critical translational insights into this compound's therapeutic potential. Well-established protocols include:
This compound demonstrates significant promise in the management of neurodegenerative diseases through multiple mechanisms. In Huntington's disease (HD) models, this compound treatment significantly improved motor performance and cognitive behavior-related tasks, restored histopathological changes, improved mitochondrial complex enzyme activities including coenzyme Q10, and attenuated inflammatory and oxidative damage in rat brains [3] [5]. Based on these findings, researchers have proposed that this compound may be utilized as a therapeutic agent or adjuvant to manage oxidative stress-mediated neurodegeneration.
In autism spectrum disorder models, this compound (40 and 60 mg/kg) alone and in combination with standard medications (aripiprazole, citalopram, memantine, and donepezil) demonstrated marked improvement in locomotion, muscle coordination, long-term memory, and reduction in depressive behavior [8]. Chronic treatment with this compound alone and in combination with standard drugs showed neuroprotective potential by enhancing cognitive deficits, ameliorating biochemical alterations, reducing levels of inflammatory mediators, and decreasing oxidative stress [8]. The mitochondrial stabilizing properties of this compound and its role as a precursor to coenzyme Q10 position it as a promising candidate for addressing mitochondrial dysfunction observed in various neurodegenerative conditions.
Recent evidence supports this compound's efficacy in managing chronic inflammatory pain and associated anxiety-like behaviors. In complete Freund's adjuvant (CFA)-induced chronic inflammatory pain models, this compound administration significantly reversed mechanical allodynia and thermal hypersensitivity while partially alleviating concomitant anxiety-like behaviors [7] [6]. Mechanistic investigations revealed that these effects correlate with substantial decreases in TNF-α and IL-1β levels following this compound administration, coupled with notable suppression of microglial and astrocytic activation in the spinal cord and anterior cingulate cortex following CFA injection [7] [6].
The anxiolytic effects of this compound represent a particularly promising application, as it demonstrates efficacy comparable to traditional anxiolytic medications while potentially avoiding side effects such as dizziness, decreased alertness, concentration difficulties, physical dependence, and withdrawal associated with benzodiazepines [6]. Furthermore, unlike most conventional drugs that focus primarily on inhibiting neuronal activation without addressing microglial activity induced by pro-inflammatory cytokine expression, this compound directly targets neuroinflammatory pathways, potentially resulting in more sustainable therapeutic outcomes [6].
Despite promising preclinical results, this compound research faces several critical bottlenecks that must be addressed to facilitate clinical translation. Significant knowledge gaps include a lack of comprehensive in vivo pharmacokinetic data, unclear molecular targets, and insufficient toxicity assessments [1]. Additionally, while this compound demonstrates favorable physicochemical stability as an oil-in-water (O/W) emulsion with comparable stability to squalene under storage conditions of 5°C and 25°C, further investigation is needed to optimize delivery systems for enhanced bioavailability [1].
The complex interplay between this compound's multiple mechanisms of action presents both an opportunity and a challenge. While polypharmacology offers advantages for multifactorial diseases, it complicates target identification and validation. Furthermore, the environmental factors influencing this compound accumulation in plants – including genetic factors, pathogen infections, temperature, illumination, and agronomic measures – introduce variability in source material that must be standardized for pharmaceutical applications [3] [9].
Future studies on this compound should prioritize integrated experimental approaches to address current limitations. Key research directions include:
The continued investigation of this compound's polypharmacological actions holds significant promise for advancing therapeutic options for complex multifactorial diseases, particularly neurodegenerative disorders, chronic inflammatory conditions, and antibiotic-resistant infections. By leveraging modern pharmacological approaches while building on traditional knowledge of natural products, this compound research represents an emerging frontier in drug discovery that bridges natural product chemistry with precision medicine paradigms [1].
This compound is a non-cyclic terpene alcohol composed of nine isoprene units with the chemical formula C₄₅H₇₄O and a molecular weight of 631.07 g/mol [1]. This all-trans-nonaisoprenoid alcohol exists as a white to pale yellow solid at room temperature characterized by low polarity and water insolubility, though it dissolves well in hexane and ethanol [2]. The structure features nine non-conjugated double bonds that confer remarkable biological activity and make it prone to reactions such as oxidation, addition, and dehydrogenation [2]. This compound was first isolated from tobacco (Nicotiana tabacum) by Rowland and colleagues in 1956 and has since been identified as a key intermediate for pharmaceutical synthesis [1] [2].
The global market value of this compound was approximately $15 million in 2022 and is expected to grow to $25 million by 2028, reflecting its increasing importance in pharmaceutical and industrial applications [3]. This compound serves as a crucial precursor for the synthesis of coenzyme Q10 (used for cardiovascular and neurodegenerative disorders), vitamin K2 (employed in treating osteoporosis), and SDB (N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl) ethylenediamine, an anti-cancer agent synergizer that overcomes P-glycoprotein-mediated multidrug resistance in cancer cells) [1] [4]. Recent research has also revealed that this compound possesses intrinsic antimicrobial, antioxidant, anti-inflammatory, and membrane-stabilizing properties, making it a promising natural product for drug development [2].
Table 1: Natural Occurrence of this compound in Plant Sources
| Source | This compound Content | Tissue/Part | Notes |
|---|---|---|---|
| Tobacco (N. tabacum) | 0.70–4.13% of dry weight [4] | Leaves | Highest concentration among solanaceous plants; commercial source |
| Potato (S. tuberosum) | >6× increase under MHT [1] | Leaves | Content increases significantly under moderately high temperatures |
| Tomato (S. lycopersicum) | Not quantified | Leaves | Present in solanaceous plants |
| Eggplant (S. melongena) | Not quantified | Leaves | Present in solanaceous plants |
| Pepper (C. annuum) | Not quantified | Leaves | Present in solanaceous plants |
This compound is biosynthesized exclusively through the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway within plastids [1]. This pathway operates independently from the mevalonate (MVA) pathway and uses pyruvate and glyceraldehyde-3-phosphate (G3P) as initial substrates [1]. The MEP pathway represents a crucial metabolic route for producing isoprenoid precursors in plants and many microorganisms.
The biosynthetic process occurs in three distinct stages:
The first enzyme in the MEP pathway, 1-deoxy-d-xylulose 5-phosphate synthase (DXS), catalyzes the formation of 1-deoxy-d-xylulose 5-phosphate (DXP) from pyruvate and G3P [1]. DXP then undergoes molecular rearrangement and reduction to form MEP through the catalytic action of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR) [1]. Subsequent enzymatic steps involving IspD, IspE, IspF, IspG, and IspH convert MEP to the key C₅ isoprenoid precursors IPP and DMAPP, whose interconversion is catalyzed by isopentenyl diphosphate isomerase (IPI) [1].
The polymerization process begins with the condensation of IPP and DMAPP to form geranyl diphosphate (GPP, C₁₀), which further elongates to farnesyl diphosphate (FPP, C₁₅) and geranylgeranyl diphosphate (GGPP, C₂₀) through the action of specific synthases [1]. The critical step in this compound biosynthesis is catalyzed by solanesyl diphosphate synthase (SPS), which adds additional isoprene units to form solanesyl diphosphate (SPP, C₄₅) [1]. Finally, this compound is formed by the conversion of the SPP pyrophosphate group to a hydroxyl group [1].
The following diagram illustrates the complete MEP pathway for this compound biosynthesis:
Diagram 1: The MEP pathway for this compound biosynthesis in plastids, showing key enzymes and intermediates. DXS: 1-deoxy-D-xylulose 5-phosphate synthase; DXR: 1-deoxy-D-xylulose 5-phosphate reductoisomerase; SPS: solanesyl diphosphate synthase.
This compound accumulation in plants is significantly influenced by genetic factors, with substantial variation observed among different tobacco varieties. Analysis of 168 Chinese flue-cured tobacco germplasm resources revealed this compound contents ranging from 0.70% to 4.13% of dry weight when grown across four geographical regions in China [4]. Genetic studies using the 'major gene plus polygene' mixed inheritance model demonstrated that this compound content in tobacco leaves is controlled by two pairs of 'co-dominant major gene plus additive dominant polygene', with major gene heritability rates of 33.61% and 53.15% and polygene heritability rates of 30.01% and 13.64% [4].
The expression of key biosynthetic enzymes plays a crucial role in determining this compound accumulation. Research has shown that overexpression or silencing of DXS genes in Arabidopsis thaliana significantly altered the contents of plastid-derived isoprenoids [1]. Similarly, transcriptome analysis of tobacco leaves exposed to moderately high temperature (MHT) revealed significant upregulation of NtHMGR, NtDXR, NtGGPS, and NtSPS genes, along with significant downregulation of NtDXS and NtFPS transcription [4]. These findings highlight the complex genetic regulation of this compound biosynthesis and suggest potential targets for genetic engineering approaches to enhance this compound production.
Environmental conditions profoundly influence this compound accumulation in plants, with temperature being one of the most significant factors. Exposure to moderately high temperatures (MHT) of 30°C during the day and 24°C at night resulted in a significant increase in this compound content in tobacco leaves compared to normal temperatures (22°C/16°C) [4]. In potato plants, MHT conditions (30°C daytime/20°C nighttime) caused a more than six-fold increase in this compound content after one week [1]. RNA-sequencing analysis of MHT-exposed tobacco leaves identified 492 significantly upregulated and 1,440 significantly downregulated genes, most related to secondary metabolite biosynthesis, metabolic pathways, carbohydrate metabolism, lipid metabolism, and oxidation-reduction processes [4].
Light conditions also significantly affect this compound accumulation. Studies have shown that moderate shade and long-wavelength/extended irradiation increase this compound content in tobacco [1] [4]. Additionally, drought stress and treatment with rare-earth elements have been reported to enhance this compound accumulation [1] [4]. These environmental factors appear to trigger protective responses in plants that involve enhanced production of isoprenoid compounds like this compound, which may play roles in membrane stabilization and antioxidant defense under stress conditions.
Pathogen infection represents a significant biotic factor influencing this compound accumulation. Research by Bajda et al. demonstrated that infection by tobacco mosaic virus (TMV) and Pseudomonas syringae pv. tabaci resulted in differential this compound accumulation based on plant resistance [1] [4]. In resistant tobacco varieties, this compound content increased by ≥7 times one week after TMV infection, while susceptible varieties showed no significant increases [1]. This suggests that this compound may participate in the immune response towards pathogens, possibly through its role in strengthening cellular membranes or its antioxidant properties.
Certain agricultural practices can also modulate this compound content. Tobacco topping (removal of the inflorescence) has been shown to increase this compound accumulation in remaining leaves [1]. The timing of harvest and leaf position on the plant also affect this compound content, with mature leaves typically containing higher concentrations than younger ones. Understanding these factors allows for optimization of agricultural practices to maximize this compound yield when growing tobacco for industrial extraction purposes.
Table 2: Factors Influencing this compound Accumulation in Plants
| Factor Category | Specific Factor | Effect on this compound Content | Mechanism/Notes |
|---|---|---|---|
| Genetic Factors | Tobacco variety | 0.70–4.13% dry weight [4] | Controlled by 2 major genes + polygenes |
| Enzyme expression | Significant alteration | Overexpression/silencing of DXS, DXR, SPS | |
| Environmental Factors | Moderately high temperature | Significant increase [4] | >6× increase in potato; upregulation of biosynthetic genes |
| Light conditions | Increase | Moderate shade, long-wavelength light | |
| Drought stress | Increase | Moderate drought conditions | |
| Rare-earth elements | Increase | Specific mechanisms not fully elucidated | |
| Biotic Stress | Pathogen infection | ≥7× increase in resistant varieties [1] | TMV, Pseudomonas syringae; no change in susceptible varieties |
| Agricultural Practices | Tobacco topping | Increase | Removal of inflorescence |
| Harvest timing | Varies | Higher in mature leaves |
Several extraction methods have been developed for this compound isolation from plant materials, particularly tobacco leaves. Supercritical fluid extraction (SFE) with CO₂ has emerged as an efficient and environmentally friendly approach. Parameters of 30 MPa and 50°C have been successfully applied for pilot-scale SC-CO₂ extraction of burley tobacco leaves, providing high yields while maintaining mild conditions to prevent this compound decomposition [3]. Other extraction techniques include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), ammonia leaching pretreatment-assisted extraction, dynamic saponification extraction, and bio-enzymatic extraction [2].
For purification, advanced chromatographic techniques have been employed. Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) have proven effective for this compound purification without substance loss [3]. These liquid-liquid chromatographic techniques use solvent systems such as petroleum ether/ethanol/methanol (200/1/100, v/v/v) or the "BTF" system (n-hexane/acetonitrile/benzotrifluoride, 20:13:7, v/v/v) [3]. Molecular distillation (MD) has also been successfully applied for this compound enrichment, taking advantage of its high boiling point (686°C) and the short residence time in distillation units that protect this heat-sensitive compound [3]. The highest reported purity of this compound (98.4%) isolated from tobacco leaves was achieved by flash chromatography with molecularly imprinted polymers (MIPs) [3].
Accurate quantification of this compound is essential for research and quality control. Reverse-phase liquid chromatography coupled to triple-quadrupole mass spectrometry (LC-MS/MS) has been developed as a fast, accurate, high-throughput method for measuring this compound content [5]. This method incorporates a 48-well plate format for automated sample preparation, reducing preparation time and solvent use while increasing sample throughput 10-fold compared to previous methods [5]. The technique demonstrates linear calibration curves ranging from 1.9 to 367 μg/butt with a 0.05 μg/butt limit of detection and recoveries exceeding 93% at both low and high spiking levels [5].
Other analytical approaches include gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) [5]. For structural verification of isolated this compound, nuclear magnetic resonance spectroscopy (NMR) provides definitive characterization, with LC-APCI-MS/MS used for purity assessment [3]. The following workflow diagram illustrates a comprehensive this compound analysis protocol:
Diagram 2: Comprehensive workflow for this compound extraction, purification, and analysis, showing key methodologies at each stage.
The following detailed protocol is adapted from established methodologies in the search results:
Sample Preparation:
Extraction:
SC-CO₂ Extraction (Alternative Method):
Purification by CCC:
Analysis by LC-MS/MS:
The growing understanding of this compound resources and accumulation factors has significant implications for pharmaceutical development and industrial applications. This compound's role as a precursor for coenzyme Q10, vitamin K2, and anti-cancer synergists makes it a high-value compound in the pharmaceutical industry [1] [2]. Recent research has also explored this compound's potential as a therapeutic carrier in novel nano-drug delivery systems for anticancer drugs, leveraging its lipid-soluble nature and biological compatibility [2] [3].
Future research should focus on addressing several critical bottlenecks identified in current this compound research. These include a lack of in vivo pharmacokinetic data, unclear molecular targets, and insufficient toxicity assessments [2] [6]. Integrated approaches combining target screening, nanotechnology-based delivery systems, and multi-omics analysis will be essential for elucidating this compound's mechanisms of action and promoting clinical translation [2]. Additionally, optimization of biotechnological production methods, including heterologous expression of this compound biosynthetic genes in microorganisms, could provide more sustainable production systems than plant extraction [1].
Solanesol, a non-cyclic terpene alcohol composed of nine isoprene units (C₄₅H₇₄O), represents a pharmaceutically significant compound primarily found in solanaceous plants, especially tobacco (Nicotiana tabacum), where it can constitute up to 4.13% of the dry leaf weight [1] [2]. This aliphatic terpene alcohol exists as a white to pale yellow solid at room temperature characterized by low polarity and water insolubility, though it demonstrates good solubility in hexane and ethanol [1] [2]. The unique chemical structure of this compound features nine non-conjugated double bonds arranged in a regular trans-configuration, which confers not only significant reactivity potential (oxidation, addition, dehydrogenation) but also remarkable biological activities that have garnered increasing pharmaceutical interest [3] [1].
Since its initial isolation from tobacco by Rowland et al. in 1956, research on this compound has expanded considerably, revealing its multifaceted bioactivities and substantial medicinal value [3] [1]. The structural complexity of this compound, particularly its long isoprenoid chain, makes chemical synthesis economically challenging; consequently, extraction from natural sources—primarily tobacco leaves—remains the most viable production method [3] [4]. The biological significance of this compound extends beyond its medicinal applications to include physiological functions in plants, where it appears to participate in response mechanisms to environmental stressors such as pathogen infection and moderately high temperatures [4]. In resistant tobacco varieties, for instance, this compound content increases by ≥7 times following tobacco mosaic virus infection, suggesting its potential role in plant defense systems [4].
This compound exhibits potent antioxidant properties primarily attributed to its unique molecular architecture featuring nine non-conjugated double bonds, which confer strong free radical absorption capability [3] [1]. Experimental evidence demonstrates that this compound's scavenging activities for superoxide anion and hydroxyl radicals are comparable to Trolox, a water-soluble vitamin E analog [3]. Research by Huang et al. revealed a strong correlation (R² = 0.946) between crude this compound yield from tobacco leaves and anti-free radical activity, indicating its significant contribution to the overall antioxidant capacity of plant extracts [3].
The molecular mechanisms underlying this compound's antioxidant effects involve the Nrf2/ARE pathway, a critical regulator of cellular antioxidant responses [1]. In ethanol-induced L02 hepatocyte oxidative damage models, this compound disrupts the Hsp90-HSF1 complex, promoting Hsp90 binding to Keap1 and subsequent release of Nrf2 [1]. The liberated Nrf2 then translocates to the nucleus and binds to Antioxidant Response Elements (ARE), initiating transcription of cytoprotective genes including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase regulatory subunit (GCLM) [1]. Additionally, this compound disrupts the Hsp90-HSF1 complex, releasing HSF1 which translocates to the nucleus and binds Heat Shock Elements (HSE), initiating transcription of HSP70 genes that further activate the Keap1/Nrf2/ARE pathway [1]. In high-glucose-induced L02 hepatocyte models, this compound decreases Keap1 expression and promotes Nrf2 nuclear translocation, increasing expression of downstream antioxidants HO-1 and NQO1 while improving activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) [1].
Figure 1: Molecular mechanisms of this compound's antioxidant activity through Nrf2/ARE and HSF1/HSE pathways
Beyond these primary mechanisms, this compound demonstrates additional protective functions including ultraviolet radiation absorption, lipid radical scavenging, and tyrosinase inhibition, suggesting potential applications in preventing skin aging and age spot formation [1]. The compound's ability to maintain mitochondrial membrane potential and balance intracellular ROS levels further underscores its multifaceted antioxidant capabilities [1].
This compound demonstrates significant anti-inflammatory effects through multiple mechanisms, primarily via modulation of key inflammatory signaling pathways [3] [1]. In RAW264.7 macrophage models, this compound treatment induced heme oxygenase-1 (HO-1) expression at both mRNA and protein levels, resulting in increased HO-1 activity [3]. This induction occurs through simultaneous activation of both p38 and Akt signaling pathways, as demonstrated by experiments with specific inhibitors (SB203580 for p38 and LY294002 for Akt) and siRNA knockdown techniques, which suppressed this compound-induced Nrf2 activation and subsequent HO-1 expression [3].
The anti-inflammatory efficacy of this compound has been validated in multiple in vivo models. In carrageenan-induced hind paw edema experiments, a developed this compound herbal gel formulation (1% w/w) demonstrated comparable topical anti-inflammatory properties to standard treatments [3] [2]. Similarly, in rats with ligature-induced periodontitis, intragastric administration of this compound alleviated systemic oxidative stress and reduced expression of pro-inflammatory cytokines [3]. More recently, in a complete Freund's adjuvant (CFA)-induced chronic inflammatory pain model, this compound administration significantly reduced mechanical allodynia and thermal hypersensitivity while partially alleviating concomitant anxiety-like behaviors [5]. Mechanistically, these effects correlated with substantial decreases in TNF-α and IL-1β levels and notable suppression of microglial and astrocytic activation in the spinal cord [5].
Figure 2: this compound's anti-inflammatory mechanisms through HO-1 induction and cytokine suppression
The interaction between this compound and serum albumin has been investigated to understand its pharmacokinetic behavior. Studies demonstrate that this compound has strong static quenching effects on bovine serum albumin, with hydrophobic interactions playing a key role in binding at tryptophan 212 [3]. This characterization of protein-binding behavior provides valuable insights for the synthesis and clinical application of this compound-based pharmaceuticals.
This compound exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, though with varying potency across bacterial species [3] [1]. Research employing agar diffusion and twofold dilution methods demonstrated that this compound exerts significant inhibitory effects against Staphylococcus aureus, Mycobacterium phlei, Escherichia coli, and Pseudomonas aeruginosa, while showing comparatively weaker activity against Bacillus circulans and Bacillus subtilis [3] [1]. Interestingly, studies comparing different extraction methods found that regardless of the extraction technique employed (supercritical, Soxhlet, or ultrasonic extraction), this compound consistently demonstrated the strongest antibacterial effect against S. aureus, followed by B. subtilis, with the least effectiveness observed against E. coli [1].
The antifungal activity of this compound appears less significant compared to its antibacterial effects [3]. Studies investigating the correlation between main antifungal metabolites in tobacco extract and their biological activity identified cembranoids, rather than this compound, as the primary antifungal substances [3]. However, this compound is recognized as a key effective component in tobacco mosaic virus (TMV)-resistant tobacco varieties, suggesting potential antiviral applications [3]. The membrane-stabilizing properties of this compound may contribute to its antimicrobial mechanisms; research indicates that this compound incorporation (at 1.6 mol%) improves membrane resistance to deformation and enhances bacterial resistance to osmotic pressure [2].
This compound demonstrates significant neuroprotective potential across multiple neurodegenerative conditions, positioning it as a promising therapeutic candidate for central nervous system disorders [1] [6]. In models of Huntington's disease (HD), this compound administration significantly improved motor performance and cognitive behavior-related tasks, restored histopathological changes, enhanced mitochondrial complex enzyme activities including coenzyme-Q10, and attenuated inflammatory and oxidative damage in rat brains [3]. These findings suggest this compound may serve as a therapeutic agent or adjuvant for managing oxidative stress-mediated neurodegeneration [3].
Emerging research indicates this compound's potential in Alzheimer's and Parkinson's disease models [1] [6]. The compound's multifaceted mechanisms—including antioxidant, anti-inflammatory, and mitochondrial-protective effects—address multiple pathological pathways implicated in neurodegenerative diseases [3] [1]. As a phytochemical capable of influencing different pathological pathways, this compound represents a promising multi-target therapeutic approach for complex neurodegenerative disorders where single-target treatments have shown limited success [3].
Recent investigations have revealed pronounced analgesic effects of this compound in chronic inflammatory pain models [5]. In mice with complete Freund's adjuvant (CFA)-induced inflammatory pain, this compound administration reversed both mechanical allodynia and thermal hypersensitivity while concurrently alleviating anxiety-like behaviors that often accompany chronic pain states [5]. These behavioral improvements correlated with reduced pro-inflammatory cytokines (TNF-α and IL-1β) and suppressed glial cell activation in the spinal cord, suggesting modulation of central immune responses contributes to its therapeutic effects [5].
The topical anti-inflammatory efficacy of this compound has been demonstrated in carrageenan-induced paw edema models, where this compound formulated in a herbal gel exhibited comparable anti-inflammatory activity to standard treatments [3] [2]. This finding, coupled with its favorable safety profile, suggests potential for topical formulations targeting localized inflammation and pain. The multi-mechanistic action of this compound—simultaneously addressing oxidative stress, inflammation, and pain pathways—makes it particularly attractive for chronic inflammatory conditions where these elements are interconnected [3] [5].
This compound serves as a critical pharmaceutical intermediate in synthesizing several therapeutically valuable compounds, most notably coenzyme Q10, vitamin K2, and the anticancer agent synergizer N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB) [3] [4]. Coenzyme Q10, a lipid-soluble quinone essential for mitochondrial oxidative phosphorylation, possesses multiple physiological functions including high antioxidant activity, human immunity enhancement, cardiac power strengthening, brain function improvement, and blood lipid regulation [3]. It has therapeutic applications in neurodegenerative diseases, hypertension, cardiovascular diseases, and as a dietary supplement for type 2 diabetes patients [3].
Vitamin K2, another this compound-derived compound, promotes bone growth and mineralization, inhibits bone resorption, demonstrates preventive and therapeutic effects on osteoporosis, diminishes blood clotting, and reduces arteriosclerosis progression [4]. The anticancer agent synergizer SDB helps overcome P-glycoprotein-mediated multidrug resistance in cancer cells and exhibits synergistic effects with various anti-tumor drugs [4]. These applications highlight this compound's invaluable role as a backbone structure for numerous clinically relevant compounds.
This compound has emerged as a promising biomaterial for developing advanced drug delivery systems, particularly for anticancer therapeutics [7]. Researchers have developed this compound-derived micelles that function as "therapeutic carriers" rather than inert vehicles, actively contributing to pharmacological effects while delivering hydrophobic drugs [7]. The synthesis of solanesyl thiosalicylate (STS) from this compound has yielded derivatives with enhanced cytotoxic properties compared to the parent compound [7]. These STS derivatives can be further PEGylated to form amphiphilic micelles that efficiently encapsulate chemotherapeutic agents like doxorubicin (DOX) [7].
A particularly innovative approach involves incorporating pH-sensitive hydrazone bonds into PEGylated STS derivatives, enabling pH-responsive drug release in the acidic tumor microenvironment [7]. These this compound-derived nanocarriers demonstrate several advantageous properties: enhanced stability due to the elongated hydrophobic chain, superior drug loading capacity resulting from structural similarity to hydrophobic therapeutics, and synergistic anticancer effects between the carrier and encapsulated drugs [7]. In vivo studies have confirmed that these systems exhibit superior antitumor activity compared to conventional formulations, highlighting the significant potential of this compound-based nanocarriers in oncology applications [7].
Table 1: Quantitative Experimental Data on this compound Bioactivities
| Bioactivity | Experimental Model | Dose/Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Antibacterial | Standard bacterial strains | 500-1000 µg/disk | Significant inhibition of S. aureus, M. phlei, E. coli, P. aeruginosa | [2] |
| Antioxidant | L02 hepatocytes | 10-80 µM | Protection against ethanol-induced oxidative damage via HO-1 upregulation | [1] |
| Anti-inflammatory | RAW264.7 cells | 10-40 µM | Inhibition of LPS-stimulated cytokine production via p38/Akt pathways | [2] |
| Anti-inflammatory | Carrageenan-induced edema (rats) | 1% (w/w) gel | Significant reduction in paw edema | [2] |
| Neuroprotective | 3-NP-induced HD model (rats) | 25-100 mg/kg | Improved motor performance, reduced oxidative brain damage | [3] |
| Analgesic | CFA-induced pain (mice) | 10-40 mg/kg | Reduced mechanical allodynia and thermal hypersensitivity | [5] |
Various extraction methodologies have been developed for this compound isolation from plant materials, particularly tobacco leaves [3] [8]. Traditional methods like heat-reflux extraction have been largely superseded by more efficient and environmentally friendly techniques [8]. Supercritical CO₂ extraction with ethanol as a co-solvent has emerged as a particularly effective approach, offering advantages including near-environmental temperature operation, absence of air which prevents oxidative damage, and reduced thermal decomposition of labile compounds [8]. Optimization studies using central composite design with response surface methodology have identified optimal parameters for this technique, demonstrating its superiority over conventional methods in both extraction yield and bioactivity preservation [8].
Alternative extraction methods include ultrasonic-assisted extraction, microwave-assisted extraction, dynamic saponification extraction, molecular distillation, and bio-enzymatic extraction [1] [2]. Recently, sequential microwave-ultrasound-assisted extraction (MUAE) has shown promise for enhanced efficiency [9]. For purification, molecularly imprinted polymers (MIPs) have emerged as a novel strategy, enabling selective separation through specific molecular recognition [1]. Additionally, techniques such as slow rotary countercurrent chromatography using non-aqueous two-phase solvent systems have been successfully employed for this compound isolation from tobacco extracts [8].
Standardized antimicrobial evaluation of this compound typically employs agar diffusion and twofold dilution methods against various standard bacterial strains and clinically isolated strains [1] [2]. For antioxidant assessment, DPPH free radical scavenging assays are commonly used, along with measurements of superoxide anion and hydroxyl radical scavenging capacities compared to standards like Trolox [1] [2]. Additionally, inhibition of microsomal lipid peroxidation provides insight into membrane-protective antioxidant effects [2].
In vitro anti-inflammatory activity is typically evaluated using macrophage cell lines (e.g., RAW264.7) stimulated with lipopolysaccharide (LPS), measuring secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [2]. For in vivo assessment, carrageenan-induced hind paw edema in rodents serves as a standard model for acute inflammation, while complete Freund's adjuvant (CFA)-induced inflammation provides a chronic inflammatory pain model [2] [5]. In neuroprotective studies, behavioral assessments including motor performance tests and cognitive behavior tasks are complemented by histological analysis and evaluation of mitochondrial function and oxidative stress markers [3].
Table 2: this compound Extraction Methods Comparison
| Extraction Method | Principles | Advantages | Limitations | References |
|---|---|---|---|---|
| Supercritical CO₂ with ethanol | Diffusion in supercritical fluid with polarity modifier | High efficiency, low thermal degradation, minimal solvent residue | High equipment cost, pressure optimization required | [8] |
| Ultrasound-assisted | Cavitation-induced cell disruption | Reduced extraction time, moderate efficiency | Potential compound degradation, scale-up challenges | [1] [2] |
| Microwave-assisted | Dielectric heating | Rapid heating, reduced solvent consumption | Non-uniform heating, limited penetration depth | [1] [9] |
| Molecularly Imprinted Polymers | Selective molecular recognition | High specificity, reusable matrices | Complex polymer synthesis, optimization required | [1] |
| Sequential MUAE | Combined microwave and ultrasound | Enhanced yield through sequential energy input | Process parameter optimization critical | [9] |
Despite promising bioactivities, this compound research faces significant challenges that must be addressed to facilitate clinical translation [1] [6]. A primary limitation is the scarcity of in vivo pharmacokinetic data, including absorption, distribution, metabolism, and excretion profiles [1] [6]. Additionally, molecular targets remain incompletely characterized, and systemic toxicity assessments are insufficient for comprehensive safety evaluation [1] [6]. The low water solubility of this compound also presents formulation challenges that may limit bioavailability [1].
Future research should prioritize integrated experimental approaches including target screening, nanotechnology-based delivery systems, and multi-omics analyses to elucidate mechanisms of action [1] [6]. The development of This compound-based nanoformulations represents a particularly promising direction, potentially enhancing bioavailability while leveraging intrinsic bioactivities [7]. Additionally, exploration of synergistic combinations with established therapeutics may uncover enhanced efficacy profiles, especially in oncology and neurodegenerative applications [3] [7]. The heterologous expression of this compound biosynthetic genes in microorganisms could provide alternative production platforms independent of plant extraction [4].
Solanesol exhibits multiple pharmacological effects through specific molecular mechanisms, supported by various experimental models.
| Bioactivity | Experimental Models/Subjects | Tested Doses/Concentrations | Observed Effects & Key Mechanisms |
|---|
| Antioxidant | • In vitro chemical assays • L02 human hepatocytes (ethanol & high glucose-induced damage) [1] | • 10 - 160 µM (cell models) • 10 - 100 mg/L (chemical assays) [1] | Activates Keap1/Nrf2/ARE pathway [1] [2]. ↑ HO-1, GCLC, GCLM, NQO1 expression; ↑ SOD, CAT, GSH-Px activity; ↓ ROS & lipid peroxidation [1] [2] [3]. | | Anti-inflammatory | • RAW264.7 macrophage cells • Rat paw edema model • High-fat diet fed mice [1] [4] | • 10 - 40 µM (cells) • 1% (w/w) topical gel (rats) • Oral administration (mice) [1] [4] | Inhibits pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [1] [2]. Suppresses NLRP3 inflammasome activation by reducing ROS and K⁺ efflux in macrophages [4]. | | Antimicrobial | • Standard and clinical bacterial strains (S. aureus, E. coli, P. aeruginosa, M. phlei) [1] [3] | • 75 - 2250 mg/L (broth dilution) • 500 - 1000 µg/disk (agar diffusion) [1] | Inhibits growth of Gram-positive and Gram-negative bacteria; most potent against S. aureus [1]. | | Neuroprotective | • Rat model of Huntington's disease (3-nitropropionic acid-induced) [3] | • Oral administration | Improved motor and cognitive function; restored mitochondrial complex activity (including CoQ10); reduced brain oxidative stress and inflammation [3]. |
This compound is biosynthesized in plant plastids via the MEP (2-C-methyl-d-erythritol 4-phosphate) pathway. The following diagram illustrates the key enzymatic steps from primary metabolites to this compound.
Key enzymatic pathway from primary metabolites to this compound via the MEP pathway [5] [6] [7].
For researchers aiming to work with this compound, here are detailed methodologies for key experiments cited in the literature.
This method is noted for its efficiency and lower solvent use [8].
This protocol is based on the model of alcohol-induced oxidative damage in L02 cells [1] [3].
The agar diffusion and broth dilution methods are commonly used [1] [3].
The antioxidant and anti-inflammatory effects of this compound are interconnected. The diagram below summarizes its key molecular mechanisms based on current research.
Integrated mechanism of this compound's antioxidant and anti-inflammatory effects [1] [2] [4].
Despite promising preclinical results, several challenges remain before this compound can be translated into clinical applications [1] [2]:
Solanesol (Nonaprenol alcohol, C₄₅H₇₄O) is a long-chain unsaturated fatty alcohol belonging to the triterpenoid class, predominantly found in plants of the Solanaceae family including tobacco, potatoes, tomatoes, and eggplants [1]. Tobacco represents the richest known source, containing up to 4.13% of this compound based on dry weight [1]. This compound exists as a white to pale yellow solid at room temperature characterized by low polarity, water insolubility, and solubility in organic solvents such as hexane and ethanol [1]. The chemical structure of this compound features nine isoprene units with nine non-conjugated double bonds in an all-trans configuration [2] [3]. This unique structural arrangement confers remarkable biological activities, particularly exceptional free radical scavenging capability [1] [2].
The extended conjugated system formed by the nine double bonds provides multiple sites for free radical interaction, enabling this compound to effectively neutralize various reactive oxygen species (ROS) through electron donation [1] [4]. Research indicates that this compound's antioxidant efficacy correlates strongly with its concentration and purity, with extraction methods significantly influencing bioactivity [5] [6]. Advanced extraction techniques like ethanol-modified supercritical CO₂ extraction have been shown to yield this compound with higher antioxidant potency compared to traditional heat-reflux methods [5]. The fundamental structural attributes that make this compound an outstanding radical scavenger include its high electron density, structural flexibility, and lipid solubility, allowing it to integrate into biological membranes and protect against lipid peroxidation [1] [4] [2].
This compound exerts its antioxidant effects through multiple molecular pathways, with the Nrf2-ARE signaling pathway representing the primary mechanism [1] [4]. Under normal physiological conditions, Nrf2 (nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein Keap1 (Kelch-like ECH-associated protein 1), which promotes Nrf2 ubiquitination and degradation [1] [4]. This compound disrupts this interaction by facilitating the binding of heat shock protein 90 (Hsp90) to Keap1, thereby releasing Nrf2 from Keap1-mediated suppression [1]. The liberated Nrf2 then translocates to the nucleus where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes [1] [4].
This binding initiates the transcription of phase II detoxifying enzymes and antioxidant proteins including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase regulatory subunit (GCLM) [1] [4]. HO-1 catalyzes the rate-limiting step in heme degradation, producing biliverdin, carbon monoxide, and free iron, all of which contribute to antioxidant and anti-inflammatory effects [1]. Simultaneously, GCLC and GCLM form the glutamate-cysteine ligase enzyme complex that catalyzes the initial, rate-limiting step in glutathione synthesis, thereby enhancing intracellular glutathione levels and strengthening the cellular defense against oxidative stress [1].
Additional mechanistic studies have revealed that this compound activates the p38 MAPK and Akt signaling pathways, which further promotes Nrf2 nuclear translocation and ARE-driven gene expression [7]. The compound also demonstrates direct radical scavenging capability through its polyisoprenoid structure, wherein the double bonds can directly neutralize various free radicals including DPPH, superoxide anions, and hydroxyl radicals [1] [2]. In mitochondrial membranes, this compound incorporates into lipid bilayers and stabilizes membrane structure, reducing permeability to small hydrophilic solutes and enhancing resistance to oxidative damage [1] [7].
Figure 1: this compound activates the Nrf2-ARE pathway through multiple mechanisms, including disruption of the Keap1-Nrf2 complex and phosphorylation of Nrf2 via p38 and Akt signaling [1] [4] [7].
The nine non-conjugated double bonds in this compound's structure function as electron-rich centers that directly neutralize free radicals through electron transfer mechanisms [1] [2]. This conjugated system allows this compound to effectively scavenge various radical species including DPPH, superoxide anions (O₂•⁻), hydroxyl radicals (•OH), and lipid peroxyl radicals (LOO•) [1] [2]. Studies have demonstrated that this compound's radical scavenging capacity is comparable to Trolox, a water-soluble vitamin E analog [2] [3]. In addition to direct radical neutralization, this compound exhibits strong UV-absorbing properties due to its extended conjugated system, providing photoprotective effects by preventing UV-induced radical formation [1] [2]. The compound also inhibits tyrosinase activity, potentially reducing oxidative stress associated with melanin synthesis [1] [2].
In cellular systems, this compound enhances the activity of key endogenous antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) [4]. This dual functionality—direct radical scavenging and enhancement of cellular defense systems—makes this compound particularly effective against various oxidative stress models. In high glucose-induced hepatocyte injury models, this compound treatment significantly increased SOD, CAT, and GSH-Px activities while reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation [4]. Similarly, in alcohol-induced oxidative damage models, this compound protected human hepatic L02 cells by upregulating HO-1 and Hsp70 through the Nrf2 pathway [1] [2] [3].
Table 1: Quantitative Free Radical Scavenging Activity of this compound Across Experimental Models
| Free Radical Type | Experimental System | Concentration/Dose | Scavenging Activity/Effect | Reference |
|---|---|---|---|---|
| DPPH• | In vitro chemical assay | 100 μg/mL | Significant scavenging activity | [1] |
| Superoxide anion (O₂•⁻) | In vitro chemical assay | Comparable to Trolox (reference antioxidant) | Equivalent scavenging capacity | [2] [3] |
| Hydroxyl radical (•OH) | In vitro chemical assay | Comparable to Trolox (reference antioxidant) | Equivalent scavenging capacity | [2] [3] |
| Lipid free radicals | In vitro assay | 10-100 mg/L | Concentration-dependent scavenging | [1] |
| Intracellular ROS | High glucose-induced L02 cells | 40-160 μM | Significant reduction of ROS levels | [1] [4] |
| Microsomal lipid peroxidation | Mouse model | 30-120 mg/kg | Significant inhibition of peroxidation | [1] |
Research demonstrates that this compound exhibits dose-dependent antioxidant activity across various experimental systems [1]. In DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, this compound extracted using ethanol-modified supercritical CO₂ fluid displayed significant activity that strongly correlated with extraction yield (R² = 0.946) [5] [6]. This correlation suggests that this compound is primarily responsible for the observed antioxidant effects in tobacco extracts. In high glucose-induced oxidative damage models using L02 hepatocytes, this compound treatment at 40-160 μM concentrations significantly reduced intracellular ROS levels in a dose-dependent manner [1] [4]. Similarly, in mouse models, this compound administered at 30-120 mg/kg demonstrated significant inhibition of microsomal lipid peroxidation [1].
The membrane-stabilizing properties of this compound further enhance its antioxidant efficacy by protecting cellular structures from oxidative damage [1]. Studies have shown that at concentrations of 1.5-1.6 mol%, this compound integrates into lipid bilayers and reduces membrane permeability to small hydrophilic solutes, thereby improving resistance to oxidative stress [1] [7]. In Escherichia coli models, this compound incorporation enhanced bacterial membrane resistance to osmotic pressure, demonstrating its membrane-stabilizing effects in biological systems [1]. This multifunctional antioxidant profile—combining direct radical scavenging, enzyme induction, and membrane stabilization—makes this compound particularly effective against diverse oxidative stress sources.
Table 2: Therapeutic Effects of this compound in Oxidative Stress-Related Disease Models
| Disease Model | Experimental System | Concentration/Dose | Key Antioxidant Effects | Reference |
|---|---|---|---|---|
| Diabetic hepatotoxicity | High glucose-induced L02 cells | 40-160 μM | ↓ALT, AST, LDH, MDA; ↑SOD, CAT, GSH-Px | [4] |
| Alcohol-induced liver injury | Human hepatic L02 cells | 10-80 μM | ↑HO-1, Hsp70 via Nrf2 pathway | [1] [2] |
| Huntington's disease | Rat model | 15-30 mg/kg | ↓Oxidative damage, ↑mitochondrial complex activity | [2] [3] |
| Periodontitis | Rat model | Not specified | ↓Pro-inflammatory cytokines, ↓systemic oxidative stress | [1] [2] |
| Neuropathic pain | Mouse model | Not specified | ↓ROS, ↓pro-inflammatory cytokines (IL-1β, TNF-α) | [1] |
In diabetic hepatotoxicity models, this compound treatment demonstrated comprehensive hepatoprotective effects by improving multiple biochemical parameters of oxidative stress [4]. Specifically, this compound reduced the levels of liver injury markers (ALT, AST, LDH) and lipid peroxidation products (MDA) while enhancing the activities of key antioxidant enzymes (SOD, CAT, GSH-Px) [4]. These effects were associated with increased expression of Nrf2, HO-1, and NQO1 at both mRNA and protein levels, along with decreased expression of Keap1 [4]. In neurodegenerative disease models, including Huntington's disease, Alzheimer's disease, and Parkinson's disease, this compound treatment significantly improved motor performance, cognitive function, and mitochondrial complex activity while attenuating inflammatory and oxidative damage in the brain [1] [7].
The therapeutic potential of this compound extends to inflammatory conditions such as periodontitis and neuropathic pain, where it reduces pro-inflammatory cytokine production (IL-1β, TNF-α) and systemic oxidative stress [1]. In LPS-stimulated RAW264.7 macrophage cells, this compound at 10-40 μM concentrations inhibited the secretion of pro-inflammatory cytokines through induction of HO-1 expression via the p38 and Akt signaling pathways [1] [2]. These findings demonstrate that this compound's antioxidant activity contributes to its therapeutic effects across multiple disease models with underlying oxidative stress components.
DPPH Radical Scavenging Assay: The most commonly employed method for evaluating this compound's direct free radical scavenging capacity utilizes the stable DPPH radical [5] [6]. Prepare a 0.1 mM DPPH solution in ethanol or methanol. Add 1 mL of this compound solution at varying concentrations (typically 10-100 μg/mL) to 2 mL of DPPH solution. Vortex the mixture thoroughly and incubate in darkness at room temperature for 30 minutes. Measure the absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the percentage scavenging activity using the formula: % Scavenging = [(A₀ - A₁)/A₀] × 100, where A₀ is the absorbance of the control (DPPH solution without this compound) and A₁ is the absorbance of the sample [5] [6].
Superoxide Anion Scavenging Assay: The superoxide anion scavenging activity can be determined using the NADH/PMS system. Prepare a reaction mixture containing 20 μL of NADH (1.5 mM), 25 μL of NBT (1.5 mM), 25 μL of PMS (0.12 mM), and 100 μL of this compound at different concentrations in phosphate buffer (pH 7.4). Incubate the mixture at room temperature for 5 minutes and measure the absorbance at 560 nm. The superoxide anion scavenging activity is calculated as percentage inhibition of NBT reduction compared to the control [2].
Hydroxyl Radical Scavenging Assay: Hydroxyl radical scavenging capacity can be evaluated using the deoxyribose degradation method. Prepare a reaction mixture containing 2-deoxy-2-ribose (2.8 mM), FeCl₃ (100 μM), EDTA (100 μM), H₂O₂ (1.0 mM), ascorbic acid (100 μM), and varying concentrations of this compound in phosphate buffer (pH 7.4). Incubate the mixture at 37°C for 1 hour, then add thiobarbituric acid (1% in 50 mM NaOH) and trichloroacetic acid (2.8%) followed by heating at 100°C for 20 minutes. Measure the absorbance at 532 nm after cooling. Calculate hydroxyl radical scavenging activity as percentage inhibition of 2-deoxy-2-ribose degradation [2].
Figure 2: Experimental workflow for evaluating this compound's free radical scavenging capacity using standardized in vitro assays and cellular models [1] [5] [2].
Cell Culture and Oxidative Stress Induction: For evaluating this compound's antioxidant effects in cellular systems, human hepatic L02 cells or RAW264.7 macrophage cells are commonly employed [1] [4]. Culture cells in appropriate media supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. To induce oxidative stress, treat cells with either high glucose (49.5 mM for L02 cells) or ethanol (for alcohol-induced damage models) for 24-48 hours [1] [4]. For this compound treatment, prepare stock solutions in DMSO or ethanol and dilute to working concentrations (typically 10-160 μM) in culture media, ensuring the final solvent concentration does not exceed 0.1% [1] [4].
Intracellular ROS Measurement: Monitor intracellular ROS levels using the fluorescent probe DCFH-DA (2',7'-dichlorofluorescin diacetate). After experimental treatments, incubate cells with 10 μM DCFH-DA in serum-free media at 37°C for 30 minutes. Wash cells with PBS and analyze fluorescence intensity using flow cytometry or fluorescence microscopy with excitation at 485 nm and emission at 530 nm [4]. Alternatively, use commercial ROS detection kits following manufacturer protocols [4].
Antioxidant Enzyme Activity Assays: For assessment of antioxidant enzyme activities, prepare cell lysates using RIPA buffer followed by centrifugation at 12,000 × g for 15 minutes at 4°C. Determine protein concentration using BCA assay. Measure superoxide dismutase (SOD) activity based on its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide anions. Assess catalase (CAT) activity by monitoring the decomposition of H₂O₂ at 240 nm. Evaluate glutathione peroxidase (GSH-Px) activity using commercial kits that measure NADPH oxidation at 340 nm [4]. All enzyme activities should be normalized to total protein content.
Lipid Peroxidation Measurement: Quantify lipid peroxidation by measuring malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay. Mix cell lysates or tissue homogenates with thiobarbituric acid (0.375% w/v) and trichloroacetic acid (15% w/v) in HCl (0.25 N). Heat the mixture at 100°C for 15 minutes, cool to room temperature, and centrifuge at 1000 × g for 10 minutes. Measure the absorbance of the supernatant at 535 nm and calculate MDA concentration using a molar extinction coefficient of 1.56 × 10⁵ M⁻¹cm⁻¹ [4].
Despite promising findings on this compound's free radical scavenging capacity, significant research gaps remain that require attention [1]. The precise molecular targets through which this compound activates the Nrf2 pathway remain incompletely characterized, with current understanding limited to its interactions with Keap1, Hsp90, and upstream kinases [1]. Additionally, comprehensive pharmacokinetic data are notably lacking, particularly regarding this compound's absorption, distribution, metabolism, and excretion profiles in vivo [1]. Most existing studies have utilized in vitro or acute in vivo models, leaving the compound's long-term safety profile and potential toxicity largely uninvestigated [1]. Furthermore, the structure-activity relationship of this compound has not been systematically explored, making it difficult to determine whether specific structural modifications could enhance its antioxidant efficacy or bioavailability [1].
Future research should prioritize translational studies that bridge the gap between preclinical findings and clinical applications [1]. Advanced techniques such as artificial intelligence (AI) and machine learning-based target prediction, activity-based protein profiling, and molecular docking could help identify this compound's precise molecular targets and binding partners [1]. The development of novel formulation strategies represents another promising direction, with nanotechnology-based delivery systems showing particular potential for improving this compound's bioavailability and targeted delivery [1] [8]. Recent studies have demonstrated that this compound-derived micelles and block copolymers can effectively encapsulate and stabilize hydrophobic antioxidants like quercetin, protecting them from photodegradation and enhancing their therapeutic efficacy [8]. Collaborative efforts integrating computational biology, structural biology, and synthetic chemistry will be essential for fully unlocking this compound's potential as a therapeutic agent [1].
This compound is a 45-carbon, unsaturated, all-trans-nonaprenol isoprenoid that primarily accumulates in solanaceous crops such as tobacco (Nicotiana tabacum), potato (Solanum tuberosum), tomato (Solanum lycopersicum), and pepper [1] [2] [3]. This aliphatic terpene alcohol composed of nine isoprene units has gained significant pharmaceutical importance due to its utility both as a bioactive compound itself and as a precursor for synthesizing therapeutic agents [4] [5]. This compound serves as a key intermediate in the production of coenzyme Q10 (ubiquinone), vitamin K2 analogs, and anticancer drug synergists such as N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine (SDB) [4] [6]. These derivatives have applications in treating cardiovascular diseases, neurodegenerative disorders, osteoporosis, and overcoming multidrug resistance in cancer chemotherapy [4] [6].
The commercial significance of this compound extraction from plant sources stems from the difficulty and cost-effectiveness of its chemical synthesis, which is complicated by its long carbon chains and specific isoprenoid structure [4] [5]. Tobacco leaves represent the richest known source of this compound, containing approximately 0.70-4.13% of dry weight across different cultivars, followed by potato leaves (0.04-1.5% of dry weight) [1] [7]. With solanaceous foliage often considered agricultural waste in many production systems, there is considerable potential for developing bio-refinery approaches that extract this compound as a valuable co-product [1] [3]. Understanding the genetic factors controlling this compound accumulation is therefore essential for optimizing these production systems and developing enhanced plant varieties through breeding or biotechnology.
Genetic studies have demonstrated that this compound accumulation in plants is quantitatively inherited, with both major genes and polygenes contributing to the observed variation in content. Recent QTL mapping and association analyses have identified specific genomic regions associated with this compound accumulation, providing insights into the genetic architecture of this trait and markers for molecular-assisted breeding.
Table 1: Summary of QTLs Associated with this compound Content in Tobacco
| QTL Name | Linkage Group | LOD Score | Phenotypic Variation Explained (%) | Associated Markers |
|---|---|---|---|---|
| QTL3-1 | LG3 | Not specified | 10.05 | Not specified |
| QTL21-6 | LG21 | Not specified | 5.19-6.93 | Not specified |
| QTL23-3 | LG23 | Not specified | 6.12-7.28 | Not specified |
| - | LG14 | Not specified | 20.07 | LG14-PT54448 |
| - | LG10 | Not specified | 11.12-16.86 | LG10-PT60114-2, LG10-PT60510, LG10-PT61061 |
| - | LG21 | Not specified | 13.84 | LG21-PT20388 |
In tobacco, a comprehensive study analyzing 222 accessions and a Maryland609 × K326 F~2~ population identified 12 QTLs underlying this compound content distributed across seven linkage groups (LGs) [7]. Among these, three major QTLs (QTL3-1, QTL21-6, and QTL23-3) explained 5.19-10.05% of the phenotypic variation each [7]. Association analysis further revealed 38 significant marker-trait associations, with the most significant markers located on LG14 (LG14-PT54448, explaining 20.07% of variation) and LG10 (LG10-PT60114-2, LG10-PT60510, and LG10-PT61061, explaining 11.12-16.86% of variation) [7]. These findings indicate a complex genetic architecture for this compound accumulation with both major and minor genes contributing to the trait.
In potato, a different genetic approach using a biparental segregating diploid population also identified several QTLs associated with leaf this compound content, confirming the genetic control of this trait in solanaceous crops beyond tobacco [1] [3]. The study demonstrated that this compound content is genetically controlled with considerable natural variation that can be exploited in breeding programs [1]. The combination of QTL mapping with transcriptomic analyses has enabled the identification of candidate genes underlying these QTLs, providing insights into the molecular mechanisms controlling this compound accumulation and potential targets for genetic engineering [1].
This compound biosynthesis occurs primarily through the methylerythritol 4-phosphate (MEP) pathway in plastids, with contributions from the mevalonic acid (MVA) pathway [8] [5]. The MEP pathway generates the basic C~5~ isoprene units (isopentenyl diphosphate, IPP, and dimethylallyl diphosphate, DMAPP) that are sequentially condensed to form longer-chain prenyl diphosphates, culminating in solanesyl diphosphate (SPP), the immediate precursor of this compound [8] [6].
Table 2: Key Enzymes in this compound Biosynthesis Pathway
| Enzyme | Gene Abbreviation | Pathway | Function | Effect on this compound Accumulation |
|---|---|---|---|---|
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | MEP | First and rate-limiting enzyme of MEP pathway | Negative correlation with this compound content [9] |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | MEP | Second committed step of MEP pathway | Positive correlation with this compound content [9] |
| Isopentenyl diphosphate isomerase | IPI | MEP | Interconversion of IPP and DMAPP | Significant positive correlation with this compound content [9] |
| Farnesyl diphosphate synthase | FPS | MEP/MVA | Synthesis of C~15~ farnesyl diphosphate | Significant positive correlation with this compound content [9] |
| Geranylgeranyl diphosphate synthase | GGPPS | MEP | Synthesis of C~20~ geranylgeranyl diphosphate | Negative correlation with this compound content [9] |
| Solanesyl diphosphate synthase | SPS | MEP | Synthesis of C~45~ solanesyl diphosphate | Significant positive correlation with this compound content [9] |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | MVA | Rate-limiting enzyme of MVA pathway | Positive correlation with IPI expression [9] |
The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate catalyzed by DXS (1-deoxy-D-xylulose-5-phosphate synthase), which serves as the first and rate-limiting enzyme of the pathway [10]. This is followed by a series of reactions catalyzed by DXR, IspD, IspE, IspF, IspG, and IspH, leading to the formation of the C~5~ building blocks IPP and DMAPP [8] [10]. The sequential condensation of these isoprene units is catalyzed by a series of prenyltransferases, with solanesyl diphosphate synthase (SPS) specifically catalyzing the formation of the C~45~ backbone [5] [6].
Research has shown that SPS is the key committed enzyme in this compound biosynthesis, and its expression pattern correlates with this compound accumulation in different tissues and developmental stages [6]. In tobacco, NtSPS1 expression is highest in leaves, followed by stems and roots, mirroring the distribution of this compound accumulation [6]. Functional studies have confirmed that overexpression of NtSPS1 significantly increases this compound content in tobacco leaves, while silencing of SPS genes in Arabidopsis reduces plastoquinone content and impairs photosynthesis [6]. These findings establish SPS as not only a key enzymatic step but also a potential regulatory point in the this compound biosynthetic pathway.
Comparative studies of tobacco cultivars with high (Honghuadajinyuan) and low (Zhongyan90) this compound content have revealed distinct expression patterns for genes encoding terpenoid synthetic enzymes throughout plant development [9]. These expression patterns provide insights into the coordinated regulation of this compound biosynthesis and its integration with plant development.
The expression of key genes including FPS, DXR, IPI, SPS, and GGPPS gradually increases from the seedling stage to the flowering stage in tobacco [9]. Tissue-specific analysis shows that expression peaks at the budding stage in roots and at the flowering stage in stems and leaves, followed by a rapid decline as plants mature further [9]. This developmental regulation correlates with this compound accumulation patterns, which also increase throughout vegetative growth and peak around flowering.
Correlation analysis between gene expression and this compound content has revealed significant relationships that highlight the coordinated regulation of the pathway [9]. Specifically:
These correlation patterns suggest that the higher this compound content in certain cultivars may result from the coordinated high expression of specific genes rather than individual gene effects, highlighting the importance of balanced pathway engineering for metabolic optimization.
RNA sequencing studies have revealed that moderately high temperature (MHT) exposure induces significant transcriptomic reprogramming that enhances this compound accumulation in tobacco leaves [8]. Under MHT conditions (30°C/24°C day/night), 492 genes were significantly upregulated and 1,440 genes were downregulated compared to normal temperature conditions (22°C/16°C) [8].
Functional enrichment analysis indicates that these differentially expressed genes (DEGs) are primarily associated with:
Among the DEGs, 122 were identified as transcription factors distributed across 22 families, suggesting extensive transcriptional reprogramming in response to temperature stress [8]. Specifically, MHT exposure resulted in significant upregulation of NtHMGR, NtDXR, NtGGPS, and NtSPS, along with significant downregulation of NtDXS and NtFPS [8]. This selective modulation of pathway genes indicates sophisticated regulatory mechanisms that enhance flux through the this compound biosynthetic pathway under specific environmental conditions.
Accurate quantification of this compound content is essential for genetic studies and breeding programs. The following ultra-performance liquid chromatography (UPLC) protocol has been widely adopted for precise this compound measurement in plant tissues [7] [8]:
This method provides excellent precision and accuracy for this compound quantification across a range of plant tissues and is suitable for high-throughput screening of breeding populations and mutant libraries.
RNA sequencing has emerged as a powerful approach for identifying genes and regulatory networks involved in this compound biosynthesis. The following protocol outlines a standard workflow for transcriptome analysis related to this compound accumulation:
This integrated approach enables comprehensive analysis of the transcriptional regulation of this compound biosynthesis and identification of candidate genes for functional characterization.
Functional validation of candidate genes involved in this compound biosynthesis typically involves genetic transformation approaches:
This approach has been successfully used to demonstrate that NtSPS1 overexpression increases this compound content by 64-90% in tobacco leaves, confirming its key role in the biosynthetic pathway [6].
Several metabolic engineering strategies have been employed to enhance this compound accumulation in plants:
The following diagram illustrates the this compound biosynthetic pathway and key regulatory points that can be targeted for metabolic engineering:
Figure 1: this compound Biosynthetic Pathway via the MEP Pathway in Plastids. The diagram shows key enzymatic steps with gene abbreviations and major intermediates. Enzymes highlighted in green represent potential metabolic engineering targets for enhancing this compound accumulation.
Genetic factors interact significantly with environmental conditions to influence this compound accumulation. Several environmental factors have been identified that can enhance this compound content through modulation of biosynthetic gene expression:
These environmental interventions can be integrated with genetic approaches to develop comprehensive strategies for maximizing this compound productivity in agricultural production systems.
This technical guide has synthesized current knowledge on the genetic factors affecting this compound accumulation in plants, highlighting the complex interplay between genetic determinants, enzymatic pathways, and environmental influences. The genetic architecture of this compound accumulation involves both major genes and polygenes, with quantitative trait loci (QTLs) identified across multiple linkage groups in tobacco and potato [1] [7]. The MEP pathway represents the primary route for this compound biosynthesis, with solanesyl diphosphate synthase (SPS) serving as the key committed enzyme [5] [6].
Substantial progress has been made in identifying key regulatory genes whose expression patterns correlate with this compound accumulation, including DXR, IPI, FPS, and SPS [9]. The successful enhancement of this compound content through NtSPS1 overexpression demonstrates the potential of metabolic engineering approaches for increasing the production of this valuable compound [6]. Furthermore, the identification of environmental factors such as moderately high temperature that can dramatically enhance this compound accumulation provides additional strategies for optimization [1] [8].
For future research, several areas warrant particular attention:
This compound (C₄₅H₇₄O) is an aliphatic terpene alcohol composed of nine isoprene units arranged in an all-trans configuration, forming a long-chain unsaturated compound with significant commercial and pharmaceutical value. This non-cyclic terpenoid primarily accumulates in solanaceous plants, with tobacco (Nicotiana tabacum) representing the richest known source [1] [2]. At room temperature, this compound appears as a white or colorless waxy solid with a melting point of 33-35°C and exhibits low polarity and water insolubility, though it dissolves well in non-polar organic solvents like hexane, ethanol, and ethyl acetate [1] [3]. The compound's unique chemical structure, featuring nine non-conjugated double bonds, confers not only remarkable reactivity and antioxidant potential but also makes chemical synthesis economically challenging, thus establishing extraction from natural sources as the most viable production method [2] [3].
The pharmaceutical significance of this compound stems from its role as a key intermediate in synthesizing metabolically essential quinones, particularly coenzyme Q10 (ubiquinone) and vitamin K2 (menaquinone) [1] [2]. These compounds play critical roles in cellular energy production, blood coagulation, bone metabolism, and cardiovascular health. Additionally, this compound serves as a precursor for SDB (N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl) ethylenediamine), an anti-cancer agent synergizer that helps overcome multidrug resistance in tumor cells [1] [4]. Beyond its use as an intermediate, this compound itself demonstrates direct bioactivities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties [2] [3]. The growing market for high-purity this compound, projected to reach approximately $250 million by 2033 with a CAGR of 7%, reflects its expanding pharmaceutical applications [5].
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Name | (2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol |
| Molecular Formula | C₄₅H₇₄O |
| Molecular Weight | 631.086 g·mol⁻¹ |
| Appearance | White or colorless wax |
| Melting Point | 33-35°C |
| Solubility | Insoluble in water; soluble in hexane, ethanol, ethyl acetate |
| Primary Source | Tobacco leaves (Nicotiana tabacum L.) |
| Content in Tobacco | Up to 3.0-4.13% dry weight depending on variety and conditions |
The extraction of this compound from tobacco has evolved significantly from traditional methods to more sophisticated approaches that improve yield, purity, and efficiency while reducing environmental impact. Conventional techniques such as heat-reflux extraction and Soxhlet extraction have been widely used historically but present limitations including lengthy processing times, high solvent consumption, and potential thermal degradation of the target compound [6]. These methods typically employ organic solvents like hexane through multiple extraction and purification steps, resulting in relatively low yields and significant waste generation [7]. While maceration represents a simpler alternative, it requires extended extraction periods (typically 4+ hours) and produces lower yields compared to modern methods [7].
Advanced extraction technologies have emerged to address these limitations, offering improved efficiency, selectivity, and sustainability. Microwave-assisted extraction (MAE) utilizes electromagnetic radiation to rapidly heat the plant material, enhancing cell disruption and this compound release while significantly reducing extraction time [8]. Similarly, ultrasound-assisted extraction (UAE) employs cavitation phenomena to break cell walls and improve mass transfer, resulting in higher yields with reduced solvent consumption [7]. The combination of microwave and ultrasound techniques (MUAE) in a sequential manner has demonstrated particularly promising results, achieving yields up to 3.0% (w/w) from tobacco leaves [8]. Supercritical fluid extraction (SFE), especially using carbon dioxide with or without ethanol as a co-solvent, represents another green alternative that operates at near-ambient temperatures, minimizing thermal degradation while offering tunable selectivity through pressure and temperature modulation [7] [6]. Recent research has also explored subcritical CO₂ extraction, which operates at lower pressures than supercritical systems while maintaining high efficiency, particularly for temperature-sensitive compounds like this compound [7].
Table 2: Comparison of this compound Extraction Methods from Tobacco
| Extraction Method | Key Parameters | Yield (% dry weight) | Advantages | Limitations |
|---|---|---|---|---|
| Heat-Reflux Extraction | Hexane, 60°C, 2+ hours | 0.5-1.5% | Simple equipment, established protocol | Long extraction time, high solvent use, thermal degradation risk |
| Soxhlet Extraction | Hexane, 60°C, multiple cycles | 1.0-1.8% | Efficient, multiple extractions | Time-consuming, high solvent consumption |
| Maceration | Hexane, room temperature, 4+ hours | 0.3-1.0% | Minimal equipment, no heating required | Lengthy process, lower yields |
| Microwave-Assisted Extraction (MAE) | 400W, 1.5 min, water as solvent | 2.0-3.0% | Rapid, reduced solvent, high yield | Optimization challenging, scaling issues |
| Ultrasound-Assisted Extraction (UAE) | 40°C, 30 min, hexane/ethanol | 1.5-2.5% | Moderate temperature, improved yield | Energy intensive, process control important |
| Microwave-Ultrasound Assisted Extraction (MUAE) | MAE: 400W, 1.5min → UAE: 40°C, 30min | Up to 3.0% | Combined advantages, highest yields | Complex equipment, multiple steps |
| Supercritical CO₂ Extraction | 25-40°C, 150-350 bar, with ethanol modifier | 1.8-2.8% | Green technology, high purity, low thermal stress | High capital cost, pressure optimization critical |
| Subcritical CO₂ Extraction | 25°C, 50-70 bar | ~1.0% | Lower pressure requirements, energy efficient | Moderate yields, less studied |
Principle: This sequential extraction method combines the rapid heating and cell disruption capabilities of microwave irradiation with the efficient mass transfer provided by ultrasonic cavitation, resulting in significantly improved extraction efficiency and reduced processing time compared to conventional methods [8].
Materials and Equipment:
Procedure:
Sample Preparation:
Microwave-Assisted Extraction (Primary Extraction):
Ultrasound-Assisted Extraction (Secondary Extraction):
Concentration and Purification:
Notes: The initial MAE step using water as solvent effectively breaks down cellular structures and releases this compound, while the subsequent UAE with organic solvents completes the extraction. This combination achieves significantly higher yields than either method independently [8].
Principle: This method utilizes carbon dioxide at elevated pressures (subcritical or supercritical state) as the extraction solvent, offering tunable selectivity through modulation of pressure and temperature parameters. The addition of ethanol as a co-solvent enhances this compound solubility and improves extraction efficiency [7] [6].
Materials and Equipment:
Procedure:
Sample Preparation:
Extraction System Setup:
Dynamic Extraction Process:
Extract Collection and Analysis:
Optimization Notes: Response surface methodology with central composite design has been successfully employed to optimize operating parameters. For supercritical CO₂ with ethanol modifier, optimal conditions were identified as 45°C, 350 bar, and 23% ethanol concentration, resulting in yields comparable to conventional methods with significantly higher purity [6].
The extraction and purification of this compound involves multiple steps that can be visualized through the following workflow diagrams, which illustrate the sequence of operations, key decision points, and purification strategies.
Diagram 1: Comprehensive Workflow for this compound Extraction and Purification from Tobacco
The purification process following extraction is critical for achieving pharmaceutical-grade this compound, particularly for applications in coenzyme Q10 and vitamin K2 synthesis where high purity is essential.
Diagram 2: this compound Purification Process for Pharmaceutical Applications
This compound exhibits multiple pharmacological activities that make it valuable not only as a synthetic intermediate but also as a potential therapeutic agent itself. The following diagrams illustrate the key molecular mechanisms underlying its antioxidant and anti-inflammatory effects.
Diagram 3: Molecular Mechanisms of this compound Antioxidant Activity
The anti-inflammatory activity of this compound involves modulation of key signaling pathways and inhibition of pro-inflammatory cytokine production, as illustrated in the following diagram.
Diagram 4: Mechanisms of this compound Anti-inflammatory Activity
The selection of an appropriate extraction method depends on multiple factors, including target purity, production scale, equipment availability, and economic considerations. For research-scale applications where speed and yield are priorities, MUAE offers compelling advantages, achieving yields up to 3.0% with significantly reduced processing time compared to conventional methods [8]. For pharmaceutical production where purity and solvent residues are critical concerns, supercritical CO₂ extraction provides an excellent option despite higher capital investment, as it eliminates organic solvent residues and operates at mild temperatures that preserve compound integrity [7] [6]. Traditional methods like Soxhlet extraction remain relevant for small-scale operations or when specialized equipment is unavailable, though they offer lower efficiency and higher environmental impact [7].
The genetic factors influencing this compound content in source materials deserve consideration when planning extraction workflows. Recent studies have identified quantitative trait loci (QTLs) associated with this compound accumulation in tobacco, explaining 5.19-10.05% of phenotypic variation [9]. Furthermore, environmental factors significantly impact this compound content, with moderately elevated temperatures (30°C) demonstrating up to six-fold increases in this compound accumulation in potato leaves, suggesting potential for optimization through controlled growth conditions [4]. These biological factors highlight the importance of integrated approaches that combine optimal extraction methods with carefully selected and cultivated source materials.
The global market for high-purity this compound continues to expand, driven primarily by growing demand for coenzyme Q10 and vitamin K2 in nutraceutical and pharmaceutical applications [5]. Market analysis indicates that purity levels of 0.98 and 0.99 account for approximately 70% of the market value, with the pharmaceutical sector representing the dominant segment (approximately $180 million) [5]. The increasing consumer awareness of health and wellness, coupled with aging populations in developed regions, continues to drive demand for this compound-derived products.
From a technical perspective, industry trends favor the development of greener extraction technologies that reduce environmental impact while maintaining cost competitiveness. The integration of biotechnology approaches, including heterologous expression of this compound biosynthetic genes in microbial systems, represents a promising frontier for sustainable production [1]. Additionally, nanotechnology applications of this compound, particularly in drug delivery systems where its lipophilic nature enables improved bioavailability of hydrophobic pharmaceuticals, offer potential for expanded market opportunities [3]. As research continues to elucidate the direct therapeutic benefits of this compound itself, particularly for neurodegenerative disorders and inflammatory conditions, the compound's commercial importance is likely to increase further [2] [3].
This compound (C₄₅H₇₄O) is a valuable non-cyclic terpene alcohol composed of nine isoprene units, primarily found in solanaceous plants like tobacco, potato, tomato, and eggplant. [1] [2]. It serves as a critical pharmaceutical intermediate for synthesizing coenzyme Q10, vitamin K2, and anti-cancer drug synergists [1] [2]. Its extraction from natural sources, particularly tobacco leaves, remains essential since chemical synthesis is challenging due to its long carbon chain structure [1]. Microwave-assisted extraction (MAE) has emerged as an efficient technique that reduces extraction time and solvent consumption while improving yields compared to traditional methods [3] [4].
The efficiency of MAE depends on several interconnected parameters. The table below summarizes key optimization findings from recent studies:
| Source Material | Optimal Power | Optimal Time | Solvent Ratio | Optimal Temperature | Yield | Additional Conditions |
|---|---|---|---|---|---|---|
| Virginia Tobacco Leaves [3] | 324.6 W | 30 seconds | 1:1 (sample-to-water) | Not specified | 2.926% | Predicted via RSM |
| Potato Leaves & Stems [4] | 2.0 kW | 40 minutes | 1:8 (g/mL, to ethanol) | 55°C | 98.57% | |
| Tobacco Leaves [5] | Not specified | 40 minutes | Not specified | Not specified | 0.91% | With 0.05M NaOH |
Title: Standardized Protocol for Microwave-Assisted Extraction of this compound from Tobacco Leaves
1. Reagents and Materials
2. Equipment
3. Procedure
4. Notes
This compound is biosynthesized in plant plastids via the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway [1]. Key enzymes include 1-deoxy-d-xylulose 5-phosphate synthase (DXS) and solanesyl diphosphate synthase (SPS) [1]. Beyond its role as an industrial intermediate, this compound exhibits direct antimicrobial, antioxidant, anti-inflammatory, and membrane-stabilizing activities [2] [6]. It activates the Keap1/Nrf2/ARE pathway, upregulating antioxidant genes like HO-1, and inhibits pro-inflammatory cytokines via the p38 and Akt pathways [2].
The following diagram illustrates the pharmacological mechanisms of this compound and its role in plant biosynthesis:
Diagram 1: Pharmacological mechanisms and plant biosynthesis of this compound. The diagram highlights the activation of antioxidant pathways (Keap1/Nrf2/ARE and HSF1/HSP70) and inhibition of pro-inflammatory cytokines, alongside the core MEP biosynthesis pathway in plants.
Microwave-assisted extraction represents a highly efficient and optimized method for obtaining this compound from plant materials. The parameters and detailed protocol provided here offer researchers a robust framework for reproducible extraction. Future research should focus on clarifying in vivo molecular targets, conducting pharmacokinetic and toxicity studies, and exploring nanotechnology-based delivery systems to fully realize the therapeutic potential of this promising natural product [2].
This compound is a non-cyclic terpene alcohol composed of nine isoprene units (C₄₅H₇₄O) that predominantly accumulates in solanaceous plants, with tobacco (Nicotiana tabacum) containing the highest concentrations [1]. This 45-carbon aliphatic isoprenoid plays crucial physiological roles in plants, including participation in immune responses against pathogens like tobacco mosaic virus (TMV) and adaptation to moderately high temperatures [1]. In tobacco plants, research has demonstrated that the this compound content in resistant varieties increased by ≥7 times one week after TMV infection, while susceptible varieties showed no significant increase, highlighting its role in plant defense mechanisms [1].
The pharmaceutical significance of this compound stems from its versatile biological activities and role as a key intermediate for synthesizing therapeutic compounds. This compound exhibits antimicrobial, anti-inflammatory, anti-ulcer, and anti-tumor properties [1]. Recent research has demonstrated its efficacy in alleviating chronic inflammatory pain in mouse models, where this compound administration significantly reduced mechanical allodynia and thermal hypersensitivity while suppressing spinal glial cell activation and proinflammatory cytokines (TNF-α and IL-1β) [2]. More importantly, this compound serves as a crucial precursor for the synthesis of coenzyme Q10 (ubiquinone), which functions in cellular energy production and antioxidant defense; vitamin K2 (menaquinone), essential for blood clotting and bone metabolism; and SDB (N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl) ethylenediamine), an anti-cancer agent synergizer that overcomes multidrug resistance in cancer cells [1].
Ultrasound-assisted extraction utilizes high-frequency sound waves (>20 kHz) beyond human hearing to enhance the extraction of bioactive compounds from plant matrices. The fundamental mechanism driving UAE is acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid medium [3]. When ultrasonic waves pass through a solvent, they generate alternating compression and rarefaction cycles that create microscopic bubbles. These bubbles collapse violently during compression phases, generating localized extreme conditions with temperatures reaching 5000 K and pressures up to 1000 atm [3]. This cavitational effect induces several physical phenomena that enhance extraction efficiency.
The primary mechanisms through which UAE improves extraction yields include:
Fragmentation: Cavitation bubble collapse generates shockwaves that break down plant cell structures, reducing particle size and increasing surface area for improved mass transfer [3].
Erosion: Implosion of cavitation bubbles on plant tissue surfaces causes localized damage that facilitates solvent penetration into cellular structures [3].
Sonoporation: Ultrasound induces pore formation in cell membranes, enabling the release of intracellular compounds like this compound [3].
Shear forces: Turbulence and microstreaming from bubble collapse disrupt cell walls and enhance mixing at the solid-liquid interface [3].
Compared to conventional extraction techniques, UAE offers significant advantages including reduced extraction time, lower solvent consumption, decreased energy requirements, and enhanced extraction yields while better preserving thermolabile compounds due to its ability to operate effectively at lower temperatures [4] [3]. The non-thermal nature of ultrasound makes it particularly suitable for compounds like this compound that may degrade under prolonged heat exposure.
UAE systems typically employ either ultrasonic baths or probe-type systems (sonotrodes). Ultrasonic baths distribute energy throughout a liquid medium but suffer from non-uniform energy distribution and decreasing power output over time [3]. In contrast, probe systems deliver higher ultrasonic intensity directly to the extraction mixture through a horn immersed in the solvent, resulting in more efficient cavitation and better reproducibility [3]. For laboratory-scale extraction, probe tip diameters typically range from 2 mm for small volumes (up to 5 mL) to 25 mm for larger volumes (up to 1 L), with 20 mm flat tips being common for plant material extraction [3].
The following protocol details the optimized sequential extraction of this compound from tobacco leaves using microwave-assisted extraction (MAE) followed by UAE, as demonstrated by Safitra et al. [5]:
Materials and Equipment:
Step-by-Step Procedure:
Sample Preparation:
Primary Microwave-Assisted Extraction:
Ultrasound-Assisted Extraction:
Post-Extraction Processing:
Purification:
Table 1: Optimal UAE Parameters for this compound Extraction from Tobacco Leaves
| Parameter | Optimal Value | Experimental Range |
|---|---|---|
| Solvent-to-solid ratio | 40:1 (mL/g) | 10:1 - 50:1 (mL/g) |
| Solvent ratio (non-polar/polar) | 1:2 (v/v) | 2:3, 1:1, 3:2, 2:1 |
| Temperature | 40°C | 30 - 70°C |
| Extraction time | 10 seconds (0.17 min) | 10 seconds - 10 minutes |
| Ultrasound frequency | 20-40 kHz | 20-100 kHz |
| Solvent system | Hexane or petroleum ether | Various non-polar solvents |
The combination of natural deep eutectic solvents with UAE represents a green extraction approach that aligns with sustainable chemistry principles [6]. NADES are composed of natural primary metabolites like choline chloride, organic acids, and sugars that form eutectic mixtures with high extraction efficiency for various bioactive compounds.
NADES Preparation:
UAE-NADES Extraction Procedure:
The efficiency of this compound extraction via UAE depends critically on several ultrasonic parameters that must be optimized for each specific plant matrix and equipment configuration:
Ultrasonic Power and Amplitude: Power delivered during UAE significantly influences this compound yield. Studies indicate that optimal power typically falls between 150-500 W, with higher powers generating more intense cavitation until a threshold is reached [3]. Beyond this optimal point, excessive power creates too many cavitation bubbles that actually dampen the cavitation effect through cushioning, potentially degrading this compound through free radical formation [3]. Power is often expressed as amplitude percentage (0-100% of system capacity) or power density (W/mL), with a linear relationship typically existing between amplitude and output power in the 30-80% amplitude range [3].
Frequency: The optimal frequency range for UAE of bioactive compounds typically lies between 20-40 kHz [3]. Lower frequencies generate larger cavitation bubbles that collapse more violently, enhancing cell wall disruption, while higher frequencies produce smaller bubbles with gentler collapse more suitable for delicate compounds. For this compound extraction, frequencies in the 20-40 kHz range provide the ideal balance between effective cell disruption and compound stability.
Extraction Time and Duty Cycle: Unlike conventional extraction methods requiring hours, UAE achieves efficient this compound extraction in remarkably short timeframes. Research demonstrates optimal extraction occurs in as little as 10 seconds (0.17 minutes) [5]. The duty cycle (pulsing mode) prevents overheating by alternating ultrasound ON and OFF periods, with 50-70% duty cycles typically optimal for this compound extraction [3].
Table 2: Optimization of UAE Parameters for Enhanced this compound Yield
| Parameter | Effect on Extraction | Optimization Strategy |
|---|---|---|
| Ultrasonic Power | Increased power enhances cavitation until threshold; excessive power causes degradation | Use response surface methodology to identify optimal power (150-500 W range) |
| Temperature | Higher temperature improves solubility but may degrade thermolabile compounds | Maintain at 40°C for optimal this compound stability and extraction efficiency |
| Time | Longer exposure increases yield initially, then plateaus or decreases | Optimize at 10 seconds to 10 minutes; shorter times preferred for energy efficiency |
| Solvent-to-Solid Ratio | Higher ratios improve mass transfer but increase solvent usage | 40:1 mL/g provides optimal balance between yield and solvent consumption |
| Solvent Composition | Polarity affects this compound solubility and cell wall penetration | Mixed solvents (non-polar/polar, 1:2 v/v) enhance extraction efficiency |
Solvent selection critically influences this compound extraction efficiency due to its non-polar nature. Hexane and petroleum ether have demonstrated highest extraction yields, with optimal performance at a specific non-polar to polar solvent ratio of 1:2 (v/v) [5]. The solvent-to-solid ratio significantly impacts mass transfer rates, with research indicating optimal values between 10:1 to 50:1 mL/g, and 40:1 mL/g providing the best this compound yields from tobacco leaves [5].
Plant material characteristics including particle size, moisture content, and cellular structure affect ultrasound penetration and cavitation efficiency. Optimal results are obtained with 40-60 mesh tobacco powder, providing sufficient surface area while preventing excessive scattering of ultrasonic waves [5]. Pre-treatment methods such as microwave-assisted extraction can enhance subsequent UAE efficiency by initially disrupting cellular structures [5].
Accurate quantification of this compound extraction efficiency requires validated analytical methods. The extraction yield is typically calculated as the percentage of this compound mass relative to the initial dry plant material:
Yield Calculation: [ \text{Yield (%, w/w)} = \frac{\text{Mass of extracted this compound (g)}}{\text{Mass of dry tobacco (g)}} \times 100] Under optimal UAE conditions, this compound yields of 2.05% (w/w) with hexane and 1.49% (w/w) with petroleum ether have been reported [5]. Simultaneously, nicotine yields under identical conditions were 1.94% and 0.75% (w/w) respectively, highlighting the importance of purification for pharmaceutical applications [5].
High-performance liquid chromatography provides precise this compound quantification and purity assessment:
HPLC Conditions:
Purity Assessment:
LC-MS/MS methods enable comprehensive metabolomic profiling of this compound and related terpenoids in complex extracts, as demonstrated in studies investigating NtSPS1 knockout tobacco lines [7]. This approach allows simultaneous quantification of this compound while monitoring potential co-extracted compounds that may affect final product quality.
Sequential extraction approaches combining UAE with other green extraction technologies demonstrate enhanced efficiency for this compound recovery. The microwave-ultrasound-assisted extraction method leverages microwave energy for rapid cellular heating followed by ultrasound-mediated cell disruption, achieving superior yields compared to individual techniques [5]. Similarly, ultrasound-assisted enzymolysis shows promise for this compound extraction by enzymatically breaking down cell wall components before ultrasound application, potentially improving release of intracellular compounds [6].
Response surface methodology with numerical optimization has emerged as a powerful statistical tool for optimizing UAE parameters, enabling researchers to model complex interactions between variables and identify optimal conditions with reduced experimental runs [8] [3]. This approach typically employs Central Composite Design or Box-Behnken Design to generate predictive models for this compound yield based on key parameters including ultrasonic power, time, temperature, and solvent composition.
Recent advances in gene editing technologies offer innovative approaches to enhance this compound content in source plants. Studies demonstrate that NtSPS1 knockout tobacco exhibits significantly altered terpenoid profiles, with this compound content lowered by approximately fourfold compared to wild-type plants [7]. This gene encodes solanesyl diphosphate synthase, a pivotal enzyme in the this compound biosynthetic pathway that catalyzes the formation of solanesyl diphosphate from isoprene units [1] [7].
The biosynthetic pathway of this compound in plants occurs through the 2-C-methyl-d-erythritol 4-phosphate pathway within plastids, involving key enzymes including 1-deoxy-d-xylulose 5-phosphate synthase, 1-deoxy-d-xylulose 5-phosphate reductoisomerase, isopentenyl diphosphate isomerase, geranyl geranyl diphosphate synthase, and solanesyl diphosphate synthase [1]. Understanding these enzymatic steps enables metabolic engineering strategies to enhance this compound accumulation, potentially improving extraction efficiency from plant sources.
The following diagram illustrates the experimental workflow for ultrasonic-assisted extraction and analysis of this compound:
Ultrasound-assisted extraction represents an efficient, environmentally friendly approach for this compound recovery from tobacco leaves and other solanaceous plants. The optimized protocol combining MAE pre-treatment with brief UAE exposure (as short as 10 seconds) at 40°C with hexane solvent (40:1 mL/g ratio) enables rapid extraction with yields exceeding 2% (w/w). The integration of green chemistry principles through NADES solvents, along with statistical optimization using response surface methodology, further enhances the sustainability and efficiency of this compound extraction.
Future developments in ultrasonic equipment design, multimodal extraction approaches, and metabolic engineering of source plants promise to improve this compound production efficiency for pharmaceutical applications. As research continues to elucidate the molecular mechanisms underlying this compound's therapeutic effects, particularly its anti-inflammatory properties and potential in chronic pain management [2], efficient extraction protocols will remain crucial for enabling further pharmacological studies and therapeutic development.
This compound is a trisisoprenoid alcohol (C₄₅H₇₄O) that serves as a key biochemical precursor for the synthesis of high-value compounds including coenzyme Q10 and vitamin K analogues. This long-chain terpenoid alcohol was first isolated from flue-cured tobacco by Rowland et al. in 1956 and has since been identified as a major tobacco constituent with significant commercial and research applications [1] [2]. Beyond its role as a synthetic intermediate, this compound exhibits intrinsic biological activities including cardiac stimulant, lipid antioxidant, and antibiotic properties, with ongoing clinical investigations exploring its potential as an anti-cancer agent [3].
The accurate quantification of this compound in tobacco and tobacco products is essential for multiple applications: quality control in tobacco processing, extraction optimization for commercial production, and exposure assessment in smoking behavior studies. The analytical challenge in this compound determination stems from its unique chemical properties—specifically its low UV absorptivity with maximum absorption around 200-210 nm, its presence in both free and esterified forms in plant tissue, and its susceptibility to degradation under high temperatures [3] [2]. These characteristics necessitate careful selection of extraction methodologies, chromatographic conditions, and detection systems to achieve accurate and reproducible results.
Table 1: Key Chemical and Analytical Properties of this compound
| Property | Description | Analytical Significance |
|---|---|---|
| Chemical Formula | C₄₅H₇₄O | High molecular weight (631.09) facilitates MS detection |
| Structure | All-trans nonaprenyl alcohol | Polyisoprenoid chain creates detection challenges |
| UV Maximum | ~200-210 nm | Low UV sensitivity requires alternative detection methods |
| Solubility | Insoluble in water, soluble in non-polar organic solvents | Guides extraction solvent selection |
| Forms in Tobacco | Free alcohol and fatty acid esters | Requires saponification for total this compound determination |
| Stability | Heat-sensitive | Degrades at high temperatures, limiting GC applications |
The efficient extraction of this compound from tobacco matrixes requires strategies that address its lipophilic nature and the presence of both free and esterified forms. Traditional methods like Soxhlet extraction and room-temperature maceration have been largely superseded by modern techniques that offer reduced solvent consumption, shorter processing times, and enhanced extraction efficiency [3] [2]. Microwave-assisted extraction (MAE) has emerged as a particularly effective approach, leveraging microwave energy to accelerate solvent penetration and compound release. The MAE protocol developed by Zhou et al. demonstrates that optimal extraction occurs using hexane as solvent with microwave power of 400W for 5 minutes extraction time, achieving recovery rates exceeding 98% while reducing solvent consumption by approximately 50% compared to conventional methods [3].
For comprehensive quantification of total this compound content (both free and esterified forms), saponification followed by ultrasound-assisted extraction (UAE) has proven highly effective. This dual approach first liberates bound this compound through alkaline hydrolysis, then extracts the free alcohol using ultrasonic energy [2] [4]. The optimal saponification conditions involve treatment with ethanolic KOH (0.5-1.0 M) at 70-80°C for 30-45 minutes, followed by UAE with hexane or ethyl acetate for 15-20 minutes. This method has demonstrated extraction efficiencies of 98.7% for various tobacco types and significantly improves the completeness of this compound recovery compared to non-saponification approaches [4].
The following diagram illustrates the comprehensive sample preparation workflow for this compound analysis from tobacco samples:
Table 2: Comparison of this compound Extraction Protocols
| Extraction Parameter | Microwave-Assisted Extraction | Ultrasound-Assisted Extraction | Traditional Soxhlet |
|---|---|---|---|
| Time Required | 5-10 minutes | 15-20 minutes | 4-6 hours |
| Solvent Volume | 10-20 mL | 15-25 mL | 100-200 mL |
| Temperature | 60-70°C | 40-50°C | Solvent boiling point |
| Efficiency | 98-99% | 97-98.7% | 95-97% |
| Equipment Cost | High | Moderate | Low |
| Suitability for Total this compound | Requires pre-saponification | Compatible with post-saponification | Compatible with pre-saponification |
Despite the detection challenges associated with this compound's low UV absorptivity, HPLC-UV remains a widely used technique due to its accessibility and cost-effectiveness. The optimal UV detection wavelength for this compound is typically within the 200-210 nm range, though this necessitates the use of high-purity solvents with minimal UV absorbance in this region to reduce background interference [2] [4]. A robust RP-HPLC-UV method for this compound quantification employs a C4 or C8 reversed-phase column (e.g., Hypersil C4, 150 × 4.6 mm, 5µm) with an isocratic mobile phase of acetonitrile-water (98:2, v/v) at a flow rate of 0.8 mL/min and column temperature maintained at 30-35°C [4]. This method provides excellent separation efficiency with a retention time of approximately 12-15 minutes for this compound and a linear dynamic range of 3.65-4672 ng per injection.
For improved sensitivity with UV detection, the mobile phase composition can be optimized to acetonitrile-isopropanol (60:40, v/v), which enhances this compound separation from interfering compounds while maintaining reasonable backpressure [3]. The injection volume typically ranges from 5-20 µL, with smaller volumes preferred when analyzing concentrated extracts to avoid column overloading. To address the inherent sensitivity limitations of UV detection at low wavelengths, sample preconcentration through solvent evaporation and reconstitution in smaller volumes may be employed, effectively improving the method detection limit to approximately 1.8 ng per injection [4].
The HPLC-ELSD platform effectively circumvents the limitations of UV detection for this compound analysis. As a mass-sensitive detection system, ELSD responds to non-volatile analyte particles remaining after mobile phase evaporation, making it ideal for compounds with weak chromophores [3]. The optimal HPLC-ELSD configuration utilizes a C18 reversed-phase column with acetonitrile-isopropanol (60:40, v/v) mobile phase at 1.0 mL/min. Critical ELSD parameters include: nebulizer temperature of 40°C, evaporation temperature of 80°C, and gas flow rate of 1.5 SLM (standard liters per minute). This configuration provides excellent linearity (r² > 0.999) across the concentration range of 10-500 µg/mL and does not suffer from the solvent interference issues that plague low-wavelength UV detection [3].
Liquid chromatography coupled with mass spectrometry provides the highest sensitivity and selectivity for this compound determination, particularly valuable for complex matrices and low-concentration samples. Various ionization techniques have been successfully employed, including atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) [5] [6]. In the APCI-positive mode, this compound typically forms a stable [M-H₂O+H]⁺ ion with m/z 613.5, while ESI may generate both [M+Na]⁺ (m/z 653.6) and [M+K]⁺ (m/z 669.5) adducts [6]. The LC-APCI-MS method developed by Chen et al. employs an Alltima C8 column (250 × 4.6 mm) with methanol-water (98:2, v/v) mobile phase and achieves an exceptional detection limit of 0.12 ng, significantly lower than UV or ELSD methods [6].
The following diagram illustrates the decision pathway for selecting appropriate analytical methods based on research objectives and available instrumentation:
Table 3: Comparison of HPLC Detection Techniques for this compound
| Detection Parameter | UV Detection | ELSD | APCI-MS |
|---|---|---|---|
| Detection Limit | 1.8-5.0 ng | 10-20 ng | 0.12-0.5 ng |
| Linear Range | 3.65-4672 ng | 100-5000 ng | 1.9-367 µg/butt |
| Selectivity | Low | Moderate | High |
| Mobile Phase Restrictions | High-purity, low UV cutoff | Volatile buffers required | Volatile buffers required |
| Matrix Effects | Significant | Moderate | Minimal with MRM |
| Equipment Cost | Low | Moderate | High |
| Reproducibility (RSD) | <5% | <3% | <2% |
Comprehensive method validation is essential to establish the reliability, accuracy, and robustness of this compound quantification methods. The International Conference on Harmonisation (ICH) guidelines provide the framework for validation of analytical procedures, with key parameters including linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness [1]. For this compound analysis using HPTLC, excellent linearity has been demonstrated with correlation coefficients of r = 0.9978 in the concentration range of 100-5000 ng/spot, with LOD and LOQ values of 13 and 30 ng/spot, respectively [1]. Similarly, for LC-UV methods, linear dynamic ranges of 3.65-4672 ng with correlation coefficients exceeding 0.999 have been reported [4].
Precision assessments, including both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variation), should demonstrate relative standard deviations (RSD) below 5% for well-controlled methods [1] [4]. Accuracy is typically established through recovery studies using spiked samples, with acceptable recovery rates generally falling between 95-105%. For instance, the HPLC-ELSD method developed by Zhou et al. demonstrated average recoveries exceeding 98%, while the LC-APCI-MS method achieved 99.1% recovery, both well within acceptable limits for quantitative analysis [3] [6].
The use of certified reference materials is critical for method validation and quality assurance. This compound reference standards are commercially available with purities exceeding 93% (TCI America), though higher purity materials (>99%) can be prepared from tobacco leaves through petroleum ether extraction, dynamic saponification, silica gel chromatography, and final purification using preparative HPLC with methanol-ethanol mobile phase [7]. For ongoing quality control, the inclusion of quality control samples at low (QCL) and high (QCH) concentrations with each analytical batch enables continuous method performance monitoring [5]. These QC samples can be prepared from reference cigarettes smoked under standardized ISO (35 mL puff volume, 60 s interval) and Health Canada (55 mL puff volume, 30 s interval) regimes to represent typical exposure ranges encountered in analytical practice [5].
The application of validated HPLC methods has revealed significant variations in this compound content based on geographical origin, tobacco variety, and plant part. Research on Indian tobacco varieties demonstrated that leaf samples from Karnataka contained the highest this compound levels at 3.52 mg/g (0.35%), while significant variations were observed across different geographical regions [1]. Similarly, analysis of Chinese tobacco leaves from Fujian province showed this compound content ranging from 0.20% to 1.50% of dry weight, with upper leaves consistently containing higher this compound concentrations compared to lower leaves [4]. These findings highlight the importance of standardized sampling protocols when comparing this compound content across different tobacco sources and suggest that selective harvesting of plant parts with higher this compound content could improve extraction efficiency for commercial production.
This compound serves as an effective exposure marker for tobacco smoke particulate matter, with applications in estimating mouth-level intake of smoke constituents during natural smoking behaviors [5]. The analysis of this compound deposited in discarded cigarette filters provides a non-invasive approach to estimate individual exposure to nicotine and other smoke constituents on a per-cigarette basis. A high-throughput method using LC-MS/MS analysis of filter extracts has been developed, incorporating a 48-well plate format for automated sample preparation that reduces processing time and solvent use while increasing throughput 10-fold compared to previous methods [5]. This approach demonstrates linearity from 1.9 to 367 μg/butt with a detection limit of 0.05 μg/butt and recovery rates exceeding 93% across concentration levels, making it suitable for large-scale epidemiological studies of smoking behavior and exposure [5].
The preparation of high-purity this compound reference material from tobacco waste streams represents an important application with both economic and sustainability benefits. A validated protocol involves initial petroleum ether extraction of dried tobacco leaves, followed by dynamic saponification to hydrolyze esterified this compound, and silica gel chromatography for preliminary purification [7]. The crude this compound is then refined using preparative HPLC with a mobile phase of methanol-ethanol (60:40, v/v) to achieve final purity exceeding 99.7%, suitable for use as analytical reference material [7]. This approach demonstrates that waste tobacco leaves, typically considered a low-value byproduct, can serve as a viable source of high-purity this compound for analytical applications, potentially reducing dependence on commercial standards while adding value to agricultural waste streams.
The accurate quantification of this compound in tobacco and related products requires careful consideration of extraction methodology, chromatographic conditions, and detection system based on the specific analytical requirements. Modern extraction techniques including MAE and UAE offer significant advantages over traditional methods in terms of efficiency, solvent consumption, and processing time. For detection, while HPLC-UV remains accessible, HPLC-ELSD and LC-MS methods provide superior sensitivity and selectivity, particularly for complex matrices. The validated methods outlined in these application notes demonstrate robust performance across various tobacco sample types and have enabled important applications in plant composition analysis, smoke exposure assessment, and reference material preparation. As research into this compound's biological activities and commercial applications continues to expand, these analytical protocols will support further investigations into this valuable tobacco constituent.
This compound (C₄₅H₇₄O) is an aliphatic terpene alcohol composed of nine isoprene units that serves as a critical pharmaceutical intermediate in the synthesis of numerous therapeutic compounds. First isolated from tobacco (Nicotiana tabacum) by Rowland et al. in 1956, this trisesquiterpenoid alcohol is predominantly found in Solanaceae plants, with tobacco leaves representing the richest natural source for commercial extraction [1] [2] [3]. This compound possesses several notable bioactive properties, including significant antioxidant activity due to its multiple non-conjugated double bonds that confer strong free radical absorption capacity, demonstrated anti-inflammatory effects through induction of haem oxygenase-1, neuroprotective activity potentially beneficial for managing Huntington's disease, and antimicrobial actions against various bacterial strains [1] [3]. These diverse bioactivities, combined with its role as a key intermediate in synthesizing coenzyme Q10, vitamin K2, and anticancer drug synergists, have established this compound as a high-value compound in pharmaceutical and cosmetic applications [1] [3].
The quantitative analysis of this compound in plant materials and pharmaceutical preparations presents significant analytical challenges due to its unique chemical properties. With a molecular structure containing nine isoprene units, this compound lacks strong chromophores, resulting in weak UV absorption maxima around 200-210 nm, which complicates detection using conventional UV-Vis spectrophotometry [4]. Furthermore, its high molecular weight and thermal sensitivity make gas chromatographic analysis problematic due to potential decomposition at elevated temperatures [4] [2]. These limitations have driven the development of various chromatographic techniques for this compound quantification, with High-Performance Thin-Layer Chromatography (HPTLC) emerging as a particularly effective method that combines excellent separation efficiency with simplified sample preparation and the ability to analyze multiple samples simultaneously [5].
Table 1: Overview of Analytical Methods for this compound Quantification
| Method | Detection System | Linear Range | Limit of Detection | Key Advantages |
|---|---|---|---|---|
| HPTLC [5] | Densitometry at 210 nm | 100-5000 ng/spot | 13 ng/spot | High throughput, cost-effective, simple sample preparation |
| RP-HPLC-UV [6] | UV at 202 nm | 3.65-4672 ng | 1.83 ng | High sensitivity, good precision |
| HPLC-ELSD [4] | Evaporative Light Scattering | 0.1-1.5 mg/mL | Not specified | Universal detection, no chromophore needed |
| HPLC-ESI-TOF/MS [2] | Mass Spectrometry | Not specified | 1.8 ng | High specificity, compound identification |
The HPTLC method for this compound quantification requires specific chromatographic materials and analytical-grade reagents to ensure reproducible results. The stationary phase consists of pre-coated HPTLC silica gel 60 F₂₅₄ plates (20 × 10 cm) with a layer thickness of 200 μm, which provide excellent separation efficiency and the advantage of visual detection under UV light at 254 nm [5]. The mobile phase is prepared using n-hexane and ethyl acetate in an optimized ratio of 5:1 (v/v), both of analytical grade quality. For sample preparation, HPLC-grade methanol is recommended as the extraction solvent due to its efficiency in solubilizing this compound while minimizing interference from other plant constituents [5].
The standard preparation begins with high-purity this compound (≥98% purity) as the reference compound. A stock solution is prepared by accurately weighing 10 mg of this compound standard and dissolving it in 10 mL of methanol to obtain a concentration of 1 mg/mL [5]. This stock solution is subsequently diluted with methanol to prepare working standard solutions ranging from 0.1 to 5 mg/mL for constructing the calibration curve. All solutions should be stored in amber glass containers at 4°C when not in use to prevent degradation, with weekly preparation recommended to maintain stability [5].
Efficient extraction of this compound from plant material, particularly tobacco leaves, requires a meticulous approach to ensure complete recovery while minimizing degradation. The recommended procedure begins with drying and pulverization of tobacco leaves followed by passing through a 60-mesh sieve to obtain a homogeneous powder [5]. Approximately 1.0 g of this powdered material is accurately weighed and transferred to a 50 mL conical flask containing 10 mL of methanol. The mixture is subjected to ultrasonication-assisted extraction at 40°C for 30 minutes, which has been demonstrated to provide superior extraction efficiency compared to conventional reflux extraction [6] [2]. Following extraction, the solution is centrifuged at 4000 rpm for 10 minutes to separate particulate matter, and the supernatant is carefully collected. The extraction process is repeated twice with fresh methanol, and the combined supernatants are evaporated to dryness under reduced pressure at 40°C. The residue is reconstituted in exactly 10 mL of methanol and filtered through a 0.45 μm membrane filter prior to HPTLC analysis [5].
For tobacco industry waste materials (scrap, dust, and midrib), studies indicate that extraction efficiency may vary significantly based on the waste type and extraction parameters [3]. In such cases, a saponification step may be incorporated prior to extraction to liberate bound this compound esters, which constitute a substantial portion of total this compound in tobacco [2]. This involves refluxing the sample with ethanolic potassium hydroxide (0.5 M) for 45 minutes at 80°C, followed by neutralization and extraction with n-hexane. The extraction recovery should be validated by spiking pre-analyzed samples with known amounts of this compound standard, with acceptable recovery rates typically ranging between 95-102% [5].
The HPTLC analysis is performed under controlled environmental conditions with ambient temperature maintained at 25±2°C and relative humidity at 40±5% to ensure chromatographic reproducibility [5]. Sample application is achieved using an automated HPTLC applicator such as the CAMAG Linomat 5, which provides precise spraying of samples as 6 mm bands positioned 15 mm from the bottom edge of the plate, with a minimum distance of 10 mm between adjacent bands. The application volume typically ranges from 2-10 μL for both standards and samples, delivered at a constant application rate of 150 nL/s [5].
Chromatographic development is carried out in a twin-trough glass chamber previously saturated for 30 minutes with the mobile phase consisting of n-hexane:ethyl acetate (5:1, v/v). The development distance is optimized at 80 mm from the point of application, requiring approximately 15-20 minutes to complete. Following development, the plate is air-dried completely in a fume hood to remove residual solvent, and this compound bands are visualized as compact spots at Rf value 0.41 ± 0.02 [5]. Densitometric scanning is performed using a CAMAG TLC Scanner 4 operated in absorbance mode at 210 nm with deuterium light source, employing the following parameters: slit dimensions of 5.00 × 0.30 mm, scanning speed of 20 mm/s, and data resolution of 100 μm per step [5]. The resulting chromatograms are integrated using winCATS software (version 1.4.6) for peak area measurement and calibration curve construction.
Figure 1: Comprehensive Workflow for HPTLC Quantification of this compound from Plant Materials
The HPTLC method for this compound quantification must undergo comprehensive validation to establish reliability, accuracy, and reproducibility according to ICH guidelines [5]. The method exhibits excellent linearity over a concentration range of 100-5000 ng per spot, with a correlation coefficient (r) of 0.9978, indicating a strong proportional relationship between concentration and peak area [5]. The limit of detection (LOD) and limit of quantification (LOQ) are determined to be 13 ng and 30 ng per spot, respectively, demonstrating high sensitivity for this compound quantification in complex plant matrices [5].
Precision evaluation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviation (RSD) values for peak areas of this compound standard solutions not exceeding 1.5% and 2.0%, respectively [5]. Accuracy assessment through standard addition methodology reveals recovery rates between 98.2-101.5%, confirming minimal matrix interference effects [5]. The robustness of the method is established by deliberately introducing small variations in mobile phase composition (±0.2 mL), development distance (±5 mm), and chamber saturation time (±5 minutes), with results demonstrating that the method remains unaffected by these minor operational changes [5].
Table 2: Validation Parameters for HPTLC Method of this compound Quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 100-5000 ng/spot | - |
| Correlation coefficient (r) | 0.9978 | r ≥ 0.995 |
| Limit of Detection (LOD) | 13 ng/spot | - |
| Limit of Quantification (LOQ) | 30 ng/spot | - |
| Repeatability (RSD, n=6) | ≤1.5% | ≤2.0% |
| Intermediate precision (RSD, n=6) | ≤2.0% | ≤3.0% |
| Recovery (%) | 98.2-101.5% | 95-105% |
| Robustness | Insignificant variation | RSD ≤ 2.0% |
Reverse-phase HPLC coupled with various detection systems represents a widely employed alternative for this compound quantification, particularly when higher sensitivity is required. The RP-HPLC-UV method developed utilizes a Hypersil C₄ column (4.6 × 150 mm, 5 μm) with acetonitrile and water as mobile phase at a flow rate of 0.8 mL/min, achieving UV detection at 202 nm [6]. This method demonstrates exceptional sensitivity with a detection limit of 1.83 ng and a broad linear dynamic range from 3.65 to 4672 ng, coupled with an average recovery of 98.7% from tobacco leaf samples [6]. The chromatographic separation is typically completed within 15 minutes, making it suitable for high-throughput analysis of multiple tobacco samples.
For this compound detection without strong chromophores, HPLC with Evaporative Light Scattering Detection (ELSD) provides an effective solution that eliminates the need for UV-absorbing functional groups [4] [7]. The optimal conditions employ a C18 column with acetonitrile-isopropanol (60:40, v/v) as mobile phase at 1.0 mL/min flow rate, with ELSD parameters set at nebulizer gas flow of 1.5 L/min and drift tube temperature of 65°C [4] [7]. This approach offers satisfactory precision and recovery with a calibration range of 0.1-1.5 mg/mL and has been successfully applied to determine geographical variations in this compound content in tobacco samples from different growing regions in China [4] [7]. When combined with microwave-assisted extraction, the HPLC-ELSD method significantly reduces extraction time and solvent consumption while maintaining high recovery efficiency [4].
Liquid chromatography coupled with mass spectrometry provides superior specificity and sensitivity for this compound determination in complex matrices. The RP-HPLC with ESI-TOF/MS method enables both characterization and quantification of this compound in tobacco leaf extracts, offering the significant advantage of structural confirmation through accurate mass measurement [6] [2]. The method incorporates saponification and ultrasound-assisted extraction to liberate and extract both free and esterified this compound, followed by chromatographic separation on a C₄ column with acetonitrile-water mobile phase [2]. The electrospray ionization in positive mode with time-of-flight mass detection provides excellent specificity with a detection limit of 1.8 ng, representing more than 100-fold improvement in sensitivity compared to conventional UV-vis detection methods [2].
For specialized applications such as determining smoke exposure markers, a highly sensitive method using LC-MS/MS with a triple-quadrupole mass spectrometer has been developed for measuring this compound in discarded cigarette filter butts [8]. This approach utilizes reverse-phase liquid chromatography with multiple reaction monitoring (MRM) mode to achieve a detection limit of 0.05 μg/butt across a linear range of 1.9 to 367 μg/butt [8]. The method incorporates a 48-well plate format for automated sample preparation that dramatically reduces processing time and solvent consumption while increasing sample throughput approximately 10-fold compared to conventional methods [8]. This high-throughput approach demonstrates how advanced chromatographic techniques can be adapted to specific analytical requirements in tobacco exposure assessment.
This compound exhibits multiple bioactive properties that underlie its pharmaceutical value, with its antioxidant activity representing one of the most significant attributes. The compound demonstrates potent free radical scavenging capacity due to the presence of several non-conjugated double bonds in its structure, with scavenging activities for superoxide anion and hydroxyl radicals comparable to Trolox, a water-soluble analog of vitamin E [1] [3]. Research has shown that this compound protects human hepatic L02 cells from ethanol-induced oxidative injury through upregulation of haem oxygenase-1 (HO-1) and heat shock protein 70, both of which play crucial cytoprotective roles in cellular defense mechanisms [3]. Additionally, this compound effectively absorbs ultraviolet radiation and inhibits tyrosinase, a key enzyme in melanin synthesis, suggesting potential applications in cosmetic formulations aimed at inhibiting skin ageing and age spot formation [3].
The anti-inflammatory activity of this compound has been demonstrated in both in vitro and in vivo models. Studies indicate that this compound induces HO-1 expression at both mRNA and protein levels, resulting in increased HO-1 activity in RAW264.7 cells [3]. The compound activates both p38 and Akt signaling pathways, and treatments with specific inhibitors for these pathways suppress this compound-induced activation of Nrf2, resulting in decreased HO-1 expression [3]. This mechanism likely underlines the observed anti-inflammatory effects, including the limitation of lipopolysaccharide-stimulated cytokine production through autophagic signaling. In animal models, this compound extracted from tobacco scrap has shown comparable topical anti-inflammatory properties to standard formulations against carrageenan-induced hind paw edema [3]. Furthermore, intragastric administration of this compound alleviates systemic oxidative stress and reduces expression of pro-inflammatory cytokines in rats with ligature-induced periodontitis, suggesting potential clinical applications for inflammatory conditions [3].
Figure 2: Bioactive Pathways and Mechanisms of Action of this compound
This compound serves as a critical pharmaceutical intermediate in the synthesis of several high-value compounds, most notably coenzyme Q10, vitamin K2, and the anticancer agent synergizer N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB) [1] [3]. Coenzyme Q10, a lipid-soluble quinone essential to the mitochondrial respiratory chain, participates in oxidative phosphorylation and ATP synthesis while acting as an activator of cellular metabolism and respiration [3]. This compound exhibits multiple physiological functions, including high antioxidant activity, enhancement of human immunity, strengthening of cardiac function, improvement of brain performance, and regulation of blood lipids, making it valuable for treating neurodegenerative diseases, hypertension, and cardiovascular conditions, as well as serving as a dietary supplement for patients with type 2 diabetes [3].
Beyond its role as a synthetic intermediate, this compound has been incorporated into novel drug delivery systems and medicinal formulations. This compound derivative micelles have shown promise for the delivery of hydrophobic drugs, leveraging the compound's amphiphilic properties to enhance bioavailability [1] [3]. Similarly, this compound-derived scaffolds have been utilized for bioactive peptide multimerization, and this compound-anchored DNA has been employed for mediating vesicle fusion in advanced drug delivery platforms [1] [3]. The neuroprotective applications of this compound have been explored in models of Huntington's disease, where this compound treatment significantly improved motor performance and cognitive behavior-related tasks, restored histopathological changes, improved mitochondrial complex activity, and attenuated inflammatory and oxidative damage in rat brains [3]. These diverse applications underscore the broad pharmaceutical utility of this compound beyond its traditional role as a chemical intermediate.
Table 3: Pharmaceutical Applications of this compound and Derivatives
| Application Area | Specific Use | Mechanism/Function |
|---|---|---|
| Pharmaceutical Intermediate | Coenzyme Q10 synthesis | Side-chain component for ubiquinone drugs |
| Vitamin K2 production | Precursor for menaquinone synthesis | |
| Anticancer agent synergizer (SDB) | Enhances efficacy of chemotherapeutic agents | |
| Drug Delivery Systems | This compound derivative micelles | Delivery vehicle for hydrophobic drugs |
| This compound-derived scaffolds | Bioactive peptide multimerization | |
| This compound-anchored DNA | Mediates vesicle fusion | |
| Therapeutic Applications | Antioxidant formulations | Free radical scavenging, UV protection |
| Anti-inflammatory preparations | HO-1 induction, cytokine suppression | |
| Neuroprotective agents | Mitochondrial protection, CoQ10 restoration |
The comprehensive analysis presented in these application notes demonstrates that HPTLC methodology provides a reliable, cost-effective, and efficient approach for the quantification of this compound in plant materials, particularly tobacco. The validated method exhibits excellent analytical performance with appropriate sensitivity, precision, and accuracy for routine analysis, quality control, and research applications. For laboratories requiring higher sensitivity or dealing with more complex matrices, HPLC with UV or ELSD detection and advanced LC-MS techniques offer viable alternatives with enhanced detection capabilities. The pharmaceutical significance of this compound continues to drive methodological advancements in its analysis, ensuring that reliable quantification methods remain available to support research, development, and quality assurance of this valuable natural product and its derivatives across multiple therapeutic applications.
Solanesol, a 45-carbon aliphatic terpene alcohol composed of nine isoprene units, is primarily found in solanaceous plants like tobacco, potato, and tomato, with tobacco leaves representing the richest source, containing up to 4.13% of dry weight [1] [2]. This compound has garnered significant scientific interest due to its diverse bioactivities, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties [1] [3]. Furthermore, this compound serves as a critical pharmaceutical intermediate in the synthesis of coenzyme Q10, vitamin K2, and anti-cancer agent synergists [4] [5] [3].
The analysis of this compound presents particular challenges due to its low polarity and water insolubility, alongside the need to accurately quantify it in complex matrices such as plant extracts and biological samples [1] [2]. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful technique for addressing these challenges, offering the selectivity, sensitivity, and robustness required for precise this compound quantification in various research and quality control applications [6] [7].
Table 1: Comparison of HPLC/LC-MS Methods for this compound Analysis
| Method Feature | HPLC-UV (Tobacco Leaf) [7] | LC-MS/MS (Cigarette Filter Butts) [6] | RP-HPLC-UV with ESI-TOF/MS (Tobacco Leaf) [7] |
|---|---|---|---|
| Sample Type | Tobacco leaf | Spent cigarette filters | Tobacco leaf |
| Extraction Technique | Saponification + Ultrasound-assisted extraction | Automated 48-well plate extraction | Saponification + Ultrasound-assisted extraction |
| Chromatography | Reversed-Phase (RP-HPLC) | Reversed-Phase (RP-LC) | Reversed-Phase (RP-HPLC) |
| Mobile Phase | Acetonitrile/Water (not specified) | Not specified (reverse-phase) | Acetonitrile/Water |
| Detection | UV | Triple-Quadrupole MS/MS | UV and ESI-TOF/MS |
| Linear Range | Not specified | 1.9 - 367 μg/butt | Not specified |
| Limit of Detection (LOD) | 1.8 ng per injection | 0.05 μg/butt | High sensitivity (confirmed by MS) |
| Key Advantages | Rapid, cost-effective, improved sensitivity over older UV methods | High-throughput, environmentally friendly, high accuracy and precision | Confirmed identity of this compound via accurate mass |
Table 2: Bioactivities and Pharmacological Effects of this compound [1] [3]
| Bioactivity | Observed Effects | Experimental Model |
|---|---|---|
| Antimicrobial | Inhibits growth of S. aureus, E. coli, M. phlei, P. aeruginosa | Standard and clinical bacterial strains |
| Antioxidant | Scavenges DPPH, superoxide anion, and hydroxyl radicals; inhibits lipid peroxidation | In vitro assays and L02 hepatocytes |
| Anti-inflammatory | Inhibits secretion of IL-1β, TNF-α; reduces carrageenan-induced paw edema | RAW264.7 cells; rat model |
| Neuroprotective | Ameliorates behavioral, biochemical, and histological changes in Huntington's disease model | Rat model of 3-nitropropionic-induced neurodegeneration |
| Membrane-Stabilizing | Reduces mitochondrial membrane permeability; improves bacterial resistance to osmotic pressure | Inner mitochondrial membrane; E. coli |
Principle: This protocol is designed for the efficient extraction of total this compound (both free and esterified forms) from plant tissues like tobacco leaf, utilizing alkaline saponification to liberate bound this compound followed by ultrasound-assisted extraction (UAE) to maximize recovery [7].
Materials and Reagents:
Procedure:
Principle: This high-throughput method quantifies free this compound deposited in used cigarette filters as a marker for smoke constituent intake, using an internal standard (Geranylgeraniol, GG) for improved reliability and an automated 48-well plate format to reduce preparation time and solvent use [6].
Materials and Reagents:
Procedure:
Liquid Chromatography Conditions (Example from Cigarette Filter Analysis) [6]:
Mass Spectrometry Conditions (LC-MS/MS) [6]:
A rigorous validation per standard guidelines should include:
The following diagram illustrates the comprehensive workflow from sample collection to data analysis for this compound quantification in plant materials and cigarette filters.
This compound exhibits multiple bioactivities through complex molecular pathways. The diagram below summarizes its primary antioxidant and anti-inflammatory mechanisms of action.
The robust LC-MS protocols described herein enable critical advancements in several fields:
The application notes and protocols detailed in this document provide a solid foundation for the reliable quantification of this compound using LC-MS. The methods have been validated for accuracy, precision, and sensitivity in complex matrices like plant materials and cigarette filters. The integration of efficient sample preparation techniques, such as saponification with ultrasound-assisted extraction and automated high-throughput systems, with the selective and sensitive detection power of LC-MS/MS, makes this combination an indispensable tool for researchers in plant science, analytical chemistry, and drug development. The growing interest in the bioactivities and medicinal value of this compound underscores the importance of these robust analytical methods for future research and application development.
Solanesol (C₄₅H₇₄O), a non-cyclic terpene alcohol composed of nine isoprene units, serves as a critical pharmaceutical intermediate for the synthesis of ubiquinone-based drugs, most notably coenzyme Q10 (CoQ10) [1] [2]. Its naturally occurring, long-chain, all-trans isoprenoid structure provides the ideal side-chain for CoQ10, making it a preferred starting material over total chemical synthesis, which often faces challenges with stereoselectivity and generates significant chemical waste [3] [4]. These notes provide a detailed technical overview of this compound's properties, accumulation, extraction, and its specific application in CoQ10 synthesis protocols for research and development purposes.
This compound is a white to pale yellow solid at room temperature, characterized by its low polarity, insolubility in water, and solubility in organic solvents like hexane and ethanol [5]. Its structure features nine non-conjugated double bonds, which are responsible for its susceptibility to oxidation and its potent biological activities [5].
The primary commercial source of this compound is plants from the Solanaceae family. Tobacco (Nicotiana tabacum) is the richest source, with this compound content reaching up to 4.13% of the plant's dry weight [5]. Other sources include potato, tomato, eggplant, and pepper leaves [1] [6]. Tomato leaves have been identified as a promising alternative source, with subcritical CO₂ extraction yielding up to 1% this compound by dry weight [6].
Beyond its role as a synthetic intermediate, this compound itself exhibits several notable bioactivities:
Table 1: Bioactivities and Associated Mechanisms of this compound
| Bioactivity | Observed Effects | Proposed Mechanism(s) |
|---|---|---|
| Antioxidant | Scavenges superoxide anion & hydroxyl radicals; protects from ethanol-induced hepatic oxidative injury [5] [2]. | Activation of Keap1/Nrf2/ARE pathway; upregulation of HO-1 and Hsp70 [5]. |
| Anti-inflammatory | Reduces cytokine production in LPS-stimulated cells; alleviates periodontitis in rats [5] [2]. | Inhibition via p38 and Akt signaling pathways; induction of HO-1 [1] [2]. |
| Antimicrobial | Inhibits growth of S. aureus, E. coli, M. phlei, and P. aeruginosa [5]. | Not fully elucidated. |
| Neuroprotective | Ameliorates 3-nitropropionic-induced Huntington's-like symptoms in rats [2]. | Restoration of mitochondrial CoQ10 activity; attenuation of oxidative stress and inflammation [2]. |
This compound is biosynthesized in plant plastids via the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, not the mevalonate pathway used in the cytoplasm [1] [8]. The biosynthetic process involves three key stages and several enzymes, with the final step catalyzed by solanesyl diphosphate synthase (SPS), which condenses the isoprene units to form the solanesyl backbone [1].
The following diagram illustrates the core biosynthetic pathway of this compound within the plastid, highlighting the key enzymatic steps.
Understanding these factors is crucial for selecting optimal raw material sources for extraction [1] [2] [8].
Table 2: Factors Affecting this compound Accumulation in Plant Tissues
| Factor | Effect on this compound Content | Notes / Quantitative Change |
|---|---|---|
| Plant Organ | Leaves > Stems > Roots [8] | Total this compound in leaves can be >21x higher than in stems [8]. |
| Leaf Maturity | Increases to a peak at maturity, then declines [8] | Highest content found at S3 stage (40 days post-transplant) [8]. |
| Pathogen Attack | Increases in resistant varieties [1] | ≥7-fold increase one week post-TMV infection in resistant tobacco [1]. |
| Temperature | Increases under moderate heat stress [1] | >6-fold increase in potato under 30°C/20°C (day/night) [1]. |
| Tobacco Topping | Increases in leaves [1] | Agronomic practice to remove the flower head. |
This protocol describes a clean, efficient method for this compound extraction [6].
This compound serves as the source of the prenyl side chain in CoQ10 synthesis. The challenge lies in the stereoselective coupling of this side chain with a benzoquinone head group to produce the biologically active all-trans isomer [3] [4] [9]. The following diagram outlines a general synthetic strategy.
This protocol outlines a convergent synthesis approach using palladium-catalyzed coupling [3] [9].
This compound's primary application remains its role as the key intermediate for the industrial and laboratory synthesis of CoQ10, a vital molecule with applications in the treatment of cardiovascular and neurodegenerative diseases, and as a dietary supplement and cosmetic ingredient [1] [3] [4]. Furthermore, this compound is used in the synthesis of Vitamin K2 and the anti-cancer agent synergizer SDB [1] [2].
Emerging applications include its use as:
This compound is a non-cyclic terpene alcohol with the chemical formula C₄₅H₇₄O, characterized by its unique structure of nine all-trans isoprene units [1]. This white or pale yellow waxy solid is insoluble in water but soluble in organic solvents such as hexane and ethanol [2] [3]. It predominantly accumulates in plants of the Solanaceae family, with tobacco (Nicotiana tabacum) being the richest source, containing up to 4.13% of dry weight [2] [3]. Other significant sources include potato, tomato, eggplant, and pepper [1] [4].
The primary pharmaceutical significance of this compound lies in its role as a key intermediate in the synthesis of several high-value compounds, most notably Coenzyme Q₁₀, Vitamin K₂ (menaquinone), and the anti-cancer agent synergizer SDB (N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine) [4] [5] [6]. Its long, hydrophobic isoprenoid chain makes it ideally suited for constructing the side chains of these molecules. De novo chemical synthesis of this compound is extremely challenging due to its long carbon chain and specific stereochemistry [4] [7], making extraction from natural sources, particularly tobacco waste, the most viable production method [1] [5].
Vitamin K₂, specifically menaquinone-7 (MK-7), is a crucial lipid-soluble vitamin with well-established roles in blood coagulation and bone metabolism [8]. It promotes bone growth, inhibits bone resorption, stimulates bone mineralization, and has preventive and therapeutic effects on osteoporosis [4]. Furthermore, it diminishes blood clotting and reduces the progression of arteriosclerosis [4]. The structural similarity between the this compound molecule and the side chain of Vitamin K₂ makes it an indispensable building block in its pharmaceutical synthesis.
Beyond its role as a synthetic intermediate, this compound itself exhibits several valuable biological activities, underpinned by its nine non-conjugated double bonds [2] [5].
The following table summarizes the key physicochemical properties of this compound for pharmaceutical application development.
Table 1: Physicochemical Properties of this compound
| Property | Specification / Description | Reference |
|---|---|---|
| Chemical Name | (2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol | [1] |
| Molecular Formula | C₄₅H₇₄O | [1] |
| Molar Mass | 631.086 g·mol⁻¹ | [1] |
| Appearance | White or colorless waxy solid | [1] |
| Melting Point | 33–35 °C | [1] |
| Polarity | Low polarity | [2] [3] |
| Water Solubility | Insoluble | [2] [3] |
| Solubility | Soluble in hexane, ethanol, and other organic solvents | [2] [3] |
| Chemical Stability | Prone to oxidation, addition, and dehydrogenation reactions due to multiple double bonds. Stable as an oil-in-water emulsion at 5°C and 25°C. | [1] [3] |
Understanding the biosynthetic pathway of this compound is crucial for potential metabolic engineering strategies to enhance yield. This compound is biosynthesized in the plastids of plants via the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway [4] [7].
The pathway can be summarized in three key stages:
The following diagram illustrates the key stages and enzymes of the this compound biosynthetic pathway within the plastid.
Figure 1: this compound Biosynthetic Pathway via the MEP Pathway in Plastids. Key enzymatic steps are catalyzed by 1-deoxy-d-xylulose 5-phosphate synthase (DXS), 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR), and solanesyl diphosphate synthase (SPS).
The following protocol outlines a standardized procedure for the extraction and purification of this compound from tobacco waste, combining established methods from the literature [2] [5] [6].
Raw Material Pretreatment:
Ultrasonic-Assisted Extraction (UAEs):
Solvent Removal and Crude this compound Recovery:
Purification (Molecular Distillation or Chromatography):
Crystallization (Optional):
Quality Control:
The following table compiles key experimental data from preclinical studies on the bioactivities of this compound, providing a reference for researchers designing in vitro or in vivo experiments.
Table 2: Experimentally Determined Bioactivities of this compound
| Bioactivity | Experimental Model / Assay | Effective Concentration / Dose | Key Findings / Outcome | Reference |
|---|---|---|---|---|
| Antioxidant | In vitro DPPH scavenging | 100 μg/mL | Significant free radical scavenging activity | [2] |
| In vivo (Mice) | 30, 60, 120 mg/kg | Scavenged superoxide anion & hydroxyl radicals; inhibited microsomal lipid peroxidation | [2] | |
| L02 hepatocytes (Ethanol-induced damage) | 10, 20, 40, 80 μM | Activated Nrf2/ARE pathway; induced HO-1 and Hsp70 expression | [2] [5] | |
| Anti-inflammatory | RAW264.7 macrophages (LPS-stimulated) | 10, 20, 40 μM | Inhibited IL-1β, TNF-α secretion via p38/Akt pathways | [2] [3] |
| In vivo (Rat, carrageenan-induced edema) | 1% (w/w) in gel formulation | Significant reduction in paw swelling | [2] [9] | |
| Antimicrobial | Agar diffusion assay (vs. S. aureus, E. coli) | 500, 1000 μg/disk | Zone of inhibition observed | [2] [3] |
| Broth dilution (vs. S. aureus) | 75 - 2250 mg/L | Minimum Inhibitory Concentration (MIC) determined | [2] | |
| Membrane Stabilizing | Inner Mitochondrial Membrane (IMM) model | 1.5 mol% | Reduced permeability to small hydrophilic solutes | [2] [9] |
| E. coli membrane | 1.6 mol% | Improved membrane resistance to deformation and osmotic pressure | [2] |
Despite its significant potential, several challenges and research gaps remain in the full utilization of this compound [2] [3]:
This compound is a nonacyclic isoprenoid alcohol with the chemical formula C₄₅H₇₄O, consisting of nine isoprene units arranged in an all-trans configuration [1]. This 45-carbon terpenoid alcohol exists as a white to pale yellow waxy solid at room temperature with a melting point of 33-35°C [1]. This compound is classified as a low-polarity compound that is insoluble in water but soluble in organic solvents such as hexane and ethanol [2] [3]. The unique molecular structure of this compound, featuring nine non-conjugated double bonds, confers remarkable biological activities and makes it susceptible to chemical modifications including oxidation, addition, and dehydrogenation reactions [2].
This natural product is primarily found in plants of the Solanaceae family, with tobacco (Nicotiana tabacum) containing the highest concentration (up to 4.13% of dry weight) [2] [3]. Other significant sources include potato, tomato, eggplant, and pepper plants [1]. Originally isolated from tobacco in 1956 by Rowland and colleagues, this compound has gained considerable pharmaceutical interest due to its polypharmacological properties and potential applications in nanotechnology-based drug delivery systems [2]. Historically, this compound has been used primarily as a key intermediate in the synthesis of coenzyme Q10, vitamin K2, and vitamin E [2] [3]. However, recent research has revealed that this compound itself possesses significant bioactivities and can function as an active carrier in novel nano-drug delivery systems for anticancer therapeutics [2].
The extraction methodologies for this compound have evolved significantly, with current mainstream methods including ammonia leaching pretreatment-assisted extraction, dynamic saponification extraction, ultrasonic-assisted extraction, molecular distillation, supercritical CO₂ fluid extraction, and bio-enzymatic extraction [2] [3]. For purification, molecularly imprinted polymers (MIPs) have emerged as a novel strategy, enabling selective separation through specific molecular recognition [2]. From a formulation perspective, this compound demonstrates favorable stability when configured as an oil-in-water (O/W) emulsion, exhibiting comparable physicochemical stability to squalene under standard storage conditions (5°C and 25°C) while maintaining good physical stability even at 40°C [2] [3]. This stability profile, combined with its biocompatibility, positions this compound as an attractive candidate for pharmaceutical development.
Table 1: Documented Bioactivities of this compound with Experimental Evidence
| Bioactivity | Experimental Models | Key Findings | Effective Concentrations/Doses | References |
|---|---|---|---|---|
| Antimicrobial | Standard bacterial strains (S. aureus, E. coli, P. aeruginosa) and clinical isolates | Significant inhibitory effects against Gram-positive and Gram-negative bacteria | 75-2,250 mg/L depending on bacterial strain | [3] |
| Antioxidant | L02 hepatocytes (alcohol-induced and high glucose-induced oxidative damage models) | Activation of Keap1/Nrf2/ARE pathway; increased expression of HO-1, GCLC, GCLM, NQO1 | 10-160 µM | [2] [3] |
| Anti-inflammatory | RAW264.7 macrophages (LPS-stimulated) | Suppression of pro-inflammatory cytokines (IL-1β, TNF-α) via p38 and Akt signaling | 10-40 µM | [2] [4] |
| Membrane Stabilizing | Inner mitochondrial membrane; E. coli models | Reduced membrane permeability to small hydrophilic solutes; enhanced resistance to osmotic pressure | 1.5-1.6 mol% | [3] |
| Anti-ulcer | Experimental ulcer models | Demonstrated anti-ulcer activity | Not specified in available literature | [5] |
This compound exhibits diverse pharmacological activities that make it promising for various therapeutic applications. Its antimicrobial properties have been demonstrated against both Gram-positive bacteria (Staphylococcus aureus, Mycobacterium phlei) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), though effectiveness varies between strains [3]. The antioxidant capacity of this compound represents one of its most thoroughly characterized activities, with multiple studies confirming its ability to scavenge free radicals and activate the cytoprotective Keap1/Nrf2/ARE pathway [2]. This pathway activation leads to upregulated expression of antioxidant enzymes including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), enhancing cellular defense against oxidative stress [2] [4].
The anti-inflammatory activity of this compound has been demonstrated in RAW264.7 macrophage models, where it significantly suppresses lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) [2] [4]. Mechanistic studies reveal that this effect involves this compound's ability to induce HO-1 expression through activation of p38 and Akt signaling pathways, subsequently modulating autophagic processes [4]. Additionally, this compound exhibits membrane-stabilizing properties, reducing permeability of biological membranes to small hydrophilic solutes and enhancing resistance to osmotic pressure changes [3]. These diverse bioactivities, combined with its favorable safety profile, underscore the therapeutic potential of this compound beyond its traditional role as a synthetic intermediate.
Figure 1: Signaling Pathways Mediating this compound's Antioxidant and Anti-inflammatory Effects
The molecular mechanisms underlying this compound's bioactivities involve complex signaling pathways that converge on master regulators of cellular antioxidant defense and inflammation. As illustrated in Figure 1, this compound exerts its antioxidant effects primarily through disruption of the HSF1-HSP90 complex, which promotes HSP90 binding to Keap1, leading to Nrf2 release and subsequent nuclear translocation [2]. Following nuclear translocation, Nrf2 binds to the antioxidant response element (ARE), initiating transcription of cytoprotective genes including HO-1, GCLC, GCLM, and NQO1 [2] [4]. This gene expression profile enhances cellular capacity to neutralize reactive oxygen species (ROS) through multiple mechanisms: HO-1 degrades heme into antioxidant products (biliverdin, carbon monoxide), while GCLC and GCLM mediate rate-limiting steps in glutathione synthesis [2].
Simultaneously, this compound activates anti-inflammatory pathways through p38 and Akt signaling, which contributes to Nrf2 activation and HO-1 expression [4]. Additionally, this compound treatment elevates levels of the autophagic protein LC3B-II, indicating autophagy induction [4]. Inhibition studies demonstrate that both HO-1 activity and autophagy are essential for this compound's suppression of pro-inflammatory cytokines in LPS-stimulated macrophages [4]. These interconnected pathways highlight this compound's ability to modulate multiple cellular defense systems simultaneously, explaining its efficacy in various experimental models of oxidative stress and inflammation.
This compound nanoemulsions represent a promising delivery strategy that enhances the bioavailability and stability of this hydrophobic compound. The following protocol describes the preparation of this compound-containing oil-in-water (O/W) nanoemulsions, adapted from methods utilized in vaccine adjuvant development [6] and optimized for pharmaceutical applications:
Materials: this compound (≥95% purity), high-purity surfactants (Polysorbate 80, Span 80, or similar), co-surfactants (PEG-40 hydrogenated castor oil or similar), aqueous phase (deionized water or phosphate-buffered saline), heating mantle with magnetic stirrer, high-pressure homogenizer or probe sonicator, temperature-controlled water bath.
Preparation Method:
Critical Quality Parameters: The resulting nanoemulsion should exhibit droplet size between 100-300 nm with a polydispersity index below 0.3, indicating a narrow size distribution. The zeta potential should be measured to predict physical stability, with values exceeding ±30 mV generally indicating good electrostatic stability.
Recent studies have demonstrated that this compound O/W emulsions maintain good physicochemical stability comparable to squalene-based emulsions when stored at 5°C and 25°C, with acceptable physical stability even at 40°C [2] [3]. For long-term storage, lyophilization can be considered with appropriate cryoprotectants such as sucrose or trehalose at concentrations of 5-10% w/v.
This compound-functionalized nanoparticles offer enhanced targeting capabilities and controlled release properties. The following protocol describes the preparation of this compound-incorporated nanoparticles for anticancer drug delivery:
Materials: this compound, biodegradable polymer (PLGA, PLA, or PCL), dichloromethane or ethyl acetate, polyvinyl alcohol (PVA, MW 30,000-70,000), drug payload (e.g., doxorubicin, paclitaxel), probe sonicator, magnetic stirrer, centrifugation equipment, lyophilizer.
Preparation Method (Single Emulsion Technique):
Surface Functionalization: For active targeting, nanoparticles can be functionalized with targeting ligands (folate, transferrin, peptides) using carbodiimide chemistry or similar coupling approaches. Recent advances have demonstrated this compound's potential as an "active carrier" in novel nano-drug delivery systems for synthesizing anticancer drugs [2], where it may contribute both therapeutic and carrier functions.
This compound-based vaccine adjuvants represent an innovative application that leverages the immunostimulatory properties of this compound. The following protocol adapts methodology from patent literature [6] for research-scale preparation:
Materials: this compound (high purity), surfactant (Tween 80, Span 85, or similar), antigen solution, sterile phosphate-buffered saline (PBS), heating and mixing apparatus, microfluidizer or high-shear mixer.
Preparation Method:
Studies have demonstrated that this compound-based adjuvants prepared using this method induce immune responses comparable to squalene-based adjuvants while offering advantages of plant-based sustainability and solid-state stability [6]. The resulting emulsion typically exhibits droplet size of 150-250 nm, which is optimal for immune cell uptake and antigen presentation.
Table 2: Standard Characterization Parameters for this compound Nanoformulations
| Parameter | Analytical Method | Specifications | Significance |
|---|---|---|---|
| Particle Size | Dynamic Light Scattering (DLS) | 100-300 nm (nanoemulsions); 100-500 nm (nanoparticles) | Influences tissue penetration, cellular uptake, and biodistribution |
| Size Distribution | Polydispersity Index (PDI) by DLS | PDI < 0.3 indicates monodisperse system | Affects formulation stability and reproducibility |
| Surface Charge | Zeta Potential Measurement | ±30 mV for electrostatic stability; near neutral for rapid clearance | Predicts physical stability and in vivo behavior |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical morphology with smooth surface | Confirms nanostructure and identifies irregularities |
| Crystallinity | Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD) | Determination of amorphous or crystalline state | Affects drug loading and release kinetics |
| Drug Loading | HPLC/UV-Vis after dissolution | Typically 5-20% w/w depending on drug and formulation | Determines therapeutic efficacy and dosing |
| In Vitro Release | Dialysis membrane method in PBS with surfactants | Sustained release profile over hours to days | Predicts in vivo release behavior |
Comprehensive physicochemical characterization is essential for quality control and performance prediction of this compound-based nanoformulations. Particle size and distribution are typically analyzed by dynamic light scattering, which should be performed at multiple time points to assess stability [7]. Advanced techniques such as tomographic flow cytometry have been employed to achieve three-dimensional quantitative intracellular visualization of nanoparticles, providing insights into cellular uptake mechanisms and intracellular trafficking [8]. This method allows for 3D imaging of nanoparticle distribution in suspended cells, overcoming limitations of conventional 2D microscopy techniques.
Surface characterization including zeta potential measurement provides critical information about surface charge, which influences both physical stability and biological interactions [7]. Morphological assessment using electron microscopy techniques (TEM, SEM) confirms nanostructure and reveals potential irregularities in particle shape or surface topology. Additionally, differential scanning calorimetry can investigate the solid-state properties of this compound in formulations, particularly important given its low melting point and potential for polymorphic transitions.
Antioxidant Activity Assays:
Anti-inflammatory Activity Assays:
Antimicrobial Activity Assays:
Figure 2: Experimental Workflow for Evaluating this compound Bioactivity
The experimental workflow for comprehensive evaluation of this compound bioactivity encompasses multiple assessment tiers from basic physicochemical characterization to advanced biological activity profiling. As illustrated in Figure 2, researchers should begin with formulation development and physical characterization to establish baseline properties, followed by in vitro biological evaluation to confirm therapeutic activities and elucidate mechanisms of action [3] [4]. Advanced applications including detailed cellular uptake studies and intracellular distribution analysis provide critical insights for optimizing delivery system design [8]. Throughout this process, integration of quality by design (QbD) principles ensures development of robust, reproducible formulations with predictable performance characteristics.
Despite promising preclinical results, several critical research gaps must be addressed to advance this compound-based nano-drug delivery systems toward clinical application. First, there is a notable lack of comprehensive in vivo pharmacokinetic data regarding this compound absorption, distribution, metabolism, and excretion [2]. Such studies are essential for determining appropriate dosing regimens and predicting human pharmacokinetics. Second, the precise molecular targets of this compound remain incompletely characterized, particularly regarding its membrane-stabilizing effects and immunomodulatory activities [2]. Target identification and validation would facilitate more rational design of this compound-containing therapeutics.
Additionally, systematic toxicity assessments of this compound and its nanoformulations are limited in current literature [2]. While traditional use as a precursor to coenzyme Q10 suggests reasonable safety, detailed toxicological evaluation following standard regulatory guidelines is necessary. There is also insufficient understanding of potential tumorigenic effects of this compound as a C45 compound, particularly in the context of tobacco smoke exposure [1]. Carefully controlled studies are needed to distinguish between any inherent biological activities and context-specific effects.
Future research directions should prioritize integrated experimental approaches to address these limitations:
Advanced Target Screening: Implementation of chemoproteomic strategies, including affinity chromatography coupled with mass spectrometry and cellular thermal shift assays, to identify direct molecular targets of this compound.
Multi-Omics Analysis: Application of transcriptomics, metabolomics, and proteomics to elucidate system-level responses to this compound treatment and identify potential biomarkers for efficacy and toxicity.
Structure-Activity Relationship Studies: Systematic modification of this compound's isoprenoid chain and terminal functional groups to optimize pharmacological properties while minimizing potential adverse effects.
Innovative Delivery System Design: Development of stimuli-responsive nanocarriers that leverage this compound's chemical structure for controlled drug release in response to specific pathological conditions such as altered pH, enzyme activity, or redox status [7].
The growing interest in plant-derived nanomaterials for delivery of medicinal plant extracts and phytochemicals further supports the potential of this compound-based delivery systems [9]. As a compound that combines natural origin with multi-target effects, this compound represents not only a focus for novel drug development but also a bridge connecting natural products and precision medicine [2]. With continued research investment, this compound-based nano-drug delivery systems are poised to contribute significantly to the innovation of next-generation biocompatible therapies for inflammatory disorders, neurodegenerative diseases, and cancer.
Solanesol is a terpene alcohol composed of nine isoprene units, mainly extracted from solanaceous plants like tobacco. It possesses inherent bioactivities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, making it particularly valuable for pharmaceutical applications. The hydrophobic nature of this compound enables effective encapsulation of poorly water-soluble anticancer drugs, while its multiple non-conjugated double bonds contribute to strong free radical absorption and antioxidant activity. These characteristics position this compound as an excellent candidate for developing dual-function drug carriers that combine delivery capabilities with intrinsic therapeutic effects.
Recent advances in stimulus-responsive nanocarriers have highlighted this compound's potential in targeted cancer therapy. Unlike conventional "inert" carrier materials that may cause systemic accumulation and potential toxicity, this compound-based systems offer biocompatibility and additional therapeutic benefits. The development of this compound-derived micelles represents an innovative approach to synergistic cancer treatment, where the carrier itself contributes to the overall therapeutic outcome while improving drug solubility, stability, and targeted delivery through enhanced permeability and retention effects.
The amphiphilic this compound derivative Sol-PEG-PGA is synthesized through a three-step process involving click chemistry for high yield and specificity [1]:
Step 1: Alkynylation of this compound
Step 2: Click Reaction with Amino-PEG-Azide
Step 3: Conjugation with Poly(Glutamic Acid)
The HA-STS conjugate combines this compound's bioactivity with hyaluronic acid's CD44 targeting capability [2]:
Step 1: Synthesis of Solanesyl Thiosalicylate (STS)
Step 2: Modification of Hyaluronic Acid (HA)
Step 3: Conjugation of STS with HA-ADH
The redox-sensitive this compound derivative contains a disulfide bond for glutathione-triggered drug release [3]:
Step 1: Synthesis of MSDP Intermediate
Step 2: Conjugation with mPEG
This compound-derived micelles are prepared using the nanoprecipitation method [1] [3]:
Two primary approaches are used for drug incorporation in this compound-derived micelles:
Physical Encapsulation (for Sol-PEG-PGA and SPDP micelles):
Chemical Conjugation (for HA-STS micelles):
Essential characterization of this compound-derived micelles includes the following parameters:
Particle Size and Distribution:
Surface Charge:
Morphological Analysis:
Critical Micelle Concentration (CMC):
Drug Loading Capacity and Encapsulation Efficiency:
Drug release profiles are evaluated under different conditions to simulate physiological environments:
pH-Responsive Release (for HA-STS and Sol-PEG-PGA micelles):
Redox-Responsive Release (for SPDP micelles):
Cell-based assays evaluate the biological performance of this compound-derived micelles:
Cell Culture:
Cytotoxicity Assay (MTT):
Cellular Uptake:
Animal studies assess the therapeutic potential of this compound-derived micelles:
Tumor Model:
Grouping and Dosing:
Monitoring and Analysis:
Table 1: Characterization Parameters of this compound-Derived Micelles
| Parameter | Sol-PEG-PGA | HA-STS | SPDP |
|---|---|---|---|
| Size (nm) | 120-180 | 150-220 | 80-120 |
| PDI | 0.15-0.22 | 0.18-0.25 | 0.12-0.20 |
| Zeta Potential (mV) | -15 to -25 | -20 to -30 | -5 to -15 |
| CMC (mg/mL) | 0.004-0.006 | 0.006-0.009 | 0.007-0.010 |
| Drug Loading (%) | 12-18% (DOX) | 15-20% (DOX) | 10-15% (DOX) |
| Encapsulation Efficiency (%) | 75-85% | 80-90% | 70-80% |
Table 2: Biological Performance of this compound-Derived Micelles
| Parameter | Sol-PEG-PGA/DOX | HA-STS/DOX | SPDP/DOX | Free DOX |
|---|---|---|---|---|
| IC₅₀ (4T1 cells, μg/mL) | 0.45 ± 0.08 | 0.32 ± 0.05 | 0.52 ± 0.10 | 0.85 ± 0.12 |
| pH-Triggered Release (% at 48h, pH 5.0) | 82.5 ± 3.2 | 88.7 ± 2.8 | 45.3 ± 2.5* | N/A |
| Redox-Triggered Release (% at 24h, 10mM GSH) | 25.3 ± 2.1 | 30.5 ± 2.8 | 85.6 ± 3.5 | N/A |
| Tumor Inhibition Rate (%) | 72.5 ± 4.3 | 78.9 ± 3.7 | 68.3 ± 5.1 | 55.2 ± 6.2 |
| Cardiotoxicity Reduction | Significant | Significant | Moderate | Baseline |
Note: *SPDP shows minimal pH response but high redox sensitivity
Table 3: Key Experimental Parameters for this compound-Derived Micelle Preparation
| Experimental Step | Critical Parameters | Optimal Conditions | Quality Control Checkpoints |
|---|---|---|---|
| Polymer Synthesis | Reaction atmosphere, reagent purity, catalyst concentration | Nitrogen atmosphere, anhydrous solvents, 0.2 equiv CuSO₄·5H₂O | ¹H NMR confirmation, FT-IR analysis, log P measurement |
| Micelle Formation | Organic/aqueous phase ratio, injection rate, stirring speed | 1:4 organic:aqueous ratio, slow injection (1 mL/min), gentle stirring | Size distribution (PDI < 0.25), visual clarity |
| Drug Loading | Drug-polymer ratio, solvent selection, temperature | 1:10 to 1:5 drug:polymer ratio, room temperature | Encapsulation efficiency >70%, loading capacity >10% |
| In Vitro Release | Buffer composition, sink conditions, temperature | 37°C, gentle shaking (50 rpm), regular buffer replacement | Cumulative release profile, integrity of release medium |
| Cell Studies | Cell passage number, seeding density, exposure time | Passage 5-15, 5×10³ cells/well, 48h exposure | >90% cell viability in control, linear standard curve |
The following diagrams illustrate key synthetic pathways and experimental workflows for this compound-derived micelle development:
Diagram 1: Synthetic Pathways for this compound Derivatives. This workflow illustrates the three primary synthetic routes for preparing functional this compound derivatives for micelle formation.
Diagram 2: Therapeutic Efficacy Assessment Workflow. This diagram outlines the comprehensive evaluation process for this compound-derived micelles, from preparation to in vivo assessment.
This compound-derived micelles represent a promising platform for advanced drug delivery, particularly in cancer therapy. The integration of natural bioactive compounds with synthetic polymer engineering creates systems with enhanced therapeutic efficacy and reduced side effects. The protocols outlined in this document provide detailed methodologies for synthesizing, characterizing, and evaluating these innovative nanocarriers.
Future development should focus on multifunctional systems that combine targeting ligands, imaging agents, and therapeutic compounds in a single platform. Additionally, exploring alternative modification strategies and scale-up production methods will be essential for clinical translation. The inherent bioactivities of this compound, combined with the tunable properties of polymeric micelles, offer exciting opportunities for next-generation nanomedicines that maximize therapeutic outcomes while minimizing adverse effects.
This compound is a non-cyclic terpene alcohol composed of nine isoprene units with the chemical formula C₄₅H₇₄O and a molecular weight of 631.086 g·mol⁻¹. This compound exists as a white or colorless wax at room temperature with a melting point of 33-35°C and exhibits low polarity, being insoluble in water but soluble in organic solvents such as hexane and ethanol [1]. The structure of this compound features nine non-conjugated double bonds in an all-trans configuration, which confers significant biological activity and makes it prone to reactions such as oxidation, addition, and dehydrogenation [2].
This compound is classified as a nonaisoprenoid and serves as a key intermediate in the synthesis of various pharmaceutical compounds. It predominantly accumulates in solanaceous plants, with tobacco (Nicotiana tabacum) containing the highest concentration among all solanaceous species—reaching up to 4.13% of the plant's dry weight [1] [2]. Other significant sources include potato, tomato, eggplant, and pepper plants [1]. The growing demand for this compound has increased dramatically from 4,000 tons in the 2000s to 66,000 tons in 2022, driven primarily by its applications in pharmaceutical synthesis [3].
The sequential extraction method combining microwave-assisted extraction (MAE) followed by ultrasound-assisted extraction (UAE) represents a significant advancement in this compound recovery efficiency. This green extraction approach substantially reduces processing time from approximately 1 hour required by conventional methods to just 1.67 minutes total extraction time [3]. The method has demonstrated an optimum this compound yield of 3.40% (w/w) with a purity reaching 85% after initial extraction, which can be further purified to 88.7% using silica gel column chromatography [4].
Sample Preparation:
Microwave-Assisted Extraction (First Stage):
Ultrasound-Assisted Extraction (Second Stage):
Concentration and Recovery:
Table 1: Optimization Parameters for Sequential MAE-UAE Extraction
| Parameter | MAE Stage | UAE Stage |
|---|---|---|
| Solvent-to-Feed Ratio | 6:1 (mL/g) | 40:1 (mL/g) |
| Power/Intensity | 400W | 40kHz frequency |
| Time | 1.5 minutes | 30 minutes |
| Temperature | Microwave-induced heating | 40°C |
| Solvent System | Hexane or Petroleum Ether | 1:2 PE:Ethanolic acid |
| Yield | Primary extraction | Secondary extraction enhancement |
While sequential MAE-UAE provides excellent efficiency, several other extraction methods have been developed for this compound recovery, each with distinct advantages and limitations:
Supercritical CO₂ Fluid Extraction:
Molecularly Imprinted Polymers (MIPs):
Ammonia Leaching Pretreatment-Assisted Extraction:
Bio-enzymatic Extraction:
Crude this compound extract contains various impurities including nicotine, chlorophyll, and waxy substances that require removal to achieve pharmaceutical-grade purity. The following purification protocol yields this compound with 85-88.7% purity suitable for most pharmaceutical applications [4] [3].
Silica Gel Column Chromatography:
Phase-Transfer Catalytic Saponification (for bound this compound):
Crystallization Purification:
Accurate quantification of this compound content is essential for quality control and process optimization. The following methods have been validated for this compound analysis:
High-Performance Liquid Chromatography (HPLC):
Thin-Layer Chromatography (TLC):
Gas Chromatography (GC):
Table 2: Comparison of Extraction Methods for this compound
| Method | Efficiency | Time | Cost | Purity | Scale-Up Potential |
|---|---|---|---|---|---|
| Sequential MAE-UAE | High (3.40% yield) | Very Fast (1.67 min) | Moderate | High (85-88.7%) | Excellent |
| Supercritical CO₂ | High | Moderate | High | High | Good |
| Ultrasonic Alone | Moderate | Moderate (30 min) | Low | Moderate | Good |
| Soxhlet | Moderate | Long (4-6h) | Low | Moderate | Excellent |
| Molecular Imprinted Polymers | High | Fast | High | Very High | Limited |
This compound exhibits diverse biological activities that make it valuable for pharmaceutical development. The compound's unique structure with nine non-conjugated double bonds contributes to its free radical absorption ability and subsequent biological effects [2].
Table 3: Demonstrated Bioactivities of this compound
| Bioactivity | Effects | Experimental Models | Effective Concentrations |
|---|---|---|---|
| Antimicrobial | Inhibits growth of S. aureus, E. coli, P. aeruginosa | Standard bacterial strains | 75-2,250 mg/L depending on strain |
| Antioxidant | Scavenges DPPH free radicals, superoxide anions, hydroxyl radicals | In vitro assays; L02 cells | 10-160 μM in cellular models |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines (IL-1β, TNF-α) | RAW264.7 cells; rat models | 10-40 μM in cells; 1% (w/w) topical |
| Neuroprotective | Ameliorates Huntington's disease-like symptoms | Rat models | 25-50 mg/kg in animal studies |
| Membrane-stabilizing | Reduces mitochondrial membrane permeability | Inner mitochondrial membrane | 1.5 mol% |
The mechanisms of action underlying these bioactivities involve multiple signaling pathways. For the antioxidant activity, this compound disrupts the heat shock protein (Hsp) 90-heat shock factor 1 (HSF1) complex, promoting binding of Hsp90 to Keap1, thereby releasing nuclear factor-erythroid 2 related factor 2 (Nrf2). Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE), initiating transcription of downstream genes including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and regulatory subunit (GCLM) [2] [6].
For the anti-inflammatory effects, this compound induces HO-1 expression at both mRNA and protein levels, resulting in increased HO-1 activity in RAW264.7 cells. This compound treatment activates both p38 and Akt signaling pathways, and inhibition of these pathways suppresses this compound-induced activation of Nrf2, resulting in decreased HO-1 expression [2].
Figure 1: Molecular mechanisms underlying this compound's antioxidant and anti-inflammatory activities
This compound serves as a critical intermediate in the synthesis of several important pharmaceutical compounds. Its long isoprenoid chain makes it particularly valuable for ubiquinone-type medications:
Coenzyme Q₁₀ Synthesis:
Vitamin K₂ Production:
Anti-cancer Agent Synergizers:
Recent advances have explored this compound as a therapeutic carrier in novel drug delivery systems:
PEGylated this compound Micelles:
Redox-Responsive Nanocarriers:
The sequential microwave-ultrasound-assisted extraction method represents a significant advancement in this compound recovery, offering dramatically reduced processing times (1.67 minutes versus 1 hour for conventional methods) while maintaining high yield (3.40% w/w) and purity (85-88.7%) [4] [3]. This protocol provides researchers and pharmaceutical developers with an efficient, scalable approach for obtaining this valuable natural product from abundant tobacco sources.
Future research directions should address several critical bottlenecks in this compound application:
The integration of advanced extraction technologies with green chemistry principles positions this compound as a promising natural product for pharmaceutical development, potentially leading to novel therapeutics for oxidative stress-related disorders, inflammatory conditions, and cancer. As research continues to elucidate the full therapeutic potential of this compound and its derivatives, this protocol provides the foundational methodology for efficient production of high-quality material to support these investigations.
This compound is a valuable aliphatic terpene alcohol with the chemical formula C₄₅H₇₄O, characterized by nine isoprene units forming a long carbon chain with several non-conjugated double bonds. This unique structure makes this compound chemically challenging to synthesize, necessitating extraction from natural sources, primarily tobacco (Nicotiana tabacum) of the Solanaceae family, which contains the highest known this compound concentration (up to 4.13% of dry weight) [1] [2]. This compound exists as a white to pale yellow solid at room temperature, with low polarity, water insolubility, and solubility in organic solvents like hexane and ethanol [1] [2]. Since its initial isolation from tobacco by Rowland et al. in 1956, this compound has gained significant attention for its diverse bioactivities and critical role as a pharmaceutical intermediate in synthesizing clinically important compounds [3] [4] [5].
The substantial medicinal value of this compound stems from its demonstrated bioactivities and its role as a precursor for essential therapeutic agents. As summarized in Table 1, this compound exhibits multiple pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial activities [4] [1] [5]. These bioactivities enable various therapeutic applications, from managing neurodegenerative diseases like Huntington's to treating inflammatory conditions such as periodontitis [4] [5]. Mechanistically, this compound exerts its antioxidant effects through the Nrf2/ARE pathway, activating antioxidant response elements and upregulating protective enzymes like heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70) [1] [2]. Its anti-inflammatory activity involves inhibition of pro-inflammatory cytokines (IL-1β, TNF-α) through p38 and Akt signaling pathways [4] [5]. Most importantly, this compound serves as a key intermediate in synthesizing coenzyme Q10 (essential for cellular energy production), vitamin K₂ (crucial for blood clotting and bone health), and anticancer agent synergizers like N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB) [4] [5]. Recent advances have also explored this compound's application in drug delivery systems, where its derivatives form therapeutic micelles for hydrophobic anticancer drugs like doxorubicin, enhancing efficacy through synergistic effects [6].
Table 1: Bioactivities and Therapeutic Applications of this compound
| Bioactivity | Mechanism of Action | Therapeutic Applications | Experimental Evidence |
|---|---|---|---|
| Antioxidant | Activates Nrf2/ARE pathway; upregulates HO-1, GCLC, GCLM; scavenges free radicals | Protection against ethanol-induced hepatic oxidative damage; potential anti-aging applications | In vitro studies with L02 hepatocytes; free radical scavenging assays [4] [1] [2] |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines (IL-1β, TNF-α); induces HO-1 via p38 and Akt pathways | Periodontitis treatment; neuropathic pain management; topical anti-inflammatory formulations | Carrageenan-induced paw edema in rats; LPS-stimulated RAW264.7 cells [4] [5] |
| Neuroprotective | Restores coenzyme Q10 activity; attenuates oxidative and inflammatory brain damage | Huntington's disease management; potential applications in Alzheimer's and Parkinson's diseases | 3-Nitropropionic-induced Huntington's model in rats [4] [5] |
| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | Antibacterial applications; tobacco mosaic virus resistance | Inhibition of S. aureus, E. coli, P. aeruginosa, M. phlei [4] [1] [5] |
| Pharmaceutical Intermediate | Serves as precursor for synthesis of key therapeutic compounds | Coenzyme Q10, vitamin K2, anticancer drug synergizers | Chemical synthesis applications [4] [5] [6] |
Supercritical carbon dioxide (SC-CO₂) extraction has emerged as the most efficient and environmentally friendly method for this compound isolation from tobacco waste materials. This technique offers significant advantages over conventional extraction methods, including reduced solvent consumption, lower operational temperatures that prevent thermal degradation of this compound, and the ability to manipulate selectivity through pressure and temperature adjustments [3] [7]. The SC-CO₂ extraction process involves using carbon dioxide above its critical point (critical temperature: 31.1°C, critical pressure: 7.38 MPa), where it exhibits unique properties intermediate between gases and liquids, resulting in enhanced mass transfer characteristics and superior penetration into solid tobacco matrices [3] [8]. The extraction mechanism follows several sequential steps: (1) transport of supercritical CO₂ to the particle surface and diffusion into the particle interior, (2) dissolution of this compound with the supercritical fluid, (3) transport of the this compound-CO₂ solution from the particle interior to the surface, and (4) transport from the particle surface to the bulk solvent [8].
The efficiency of SC-CO₂ extraction for this compound recovery is influenced by several key operational parameters that can be optimized to maximize yield and selectivity, as detailed in Table 2. Among these, extraction pressure demonstrates a pronounced positive correlation with this compound yield, as increased pressure enhances CO₂ density and solvating power [3]. Studies have shown that raising pressure from 10 MPa to 30 MPa significantly increases both extraction rate and total this compound yield from tobacco waste [3]. The effect of temperature is more complex due to its competing influences on this compound solubility; while increased temperature reduces CO₂ density, it simultaneously enhances this compound vapor pressure, resulting in a non-uniform trend that requires careful optimization [3]. CO₂ flow rate primarily affects the extraction rate rather than the ultimate yield, with higher flow rates (e.g., 1.0 LPM) accelerating the process by maintaining a steeper concentration gradient between the solid and fluid phases [3]. Additionally, particle size of tobacco waste material plays a crucial role, with smaller particles (e.g., 175 mm mean size) providing greater surface area for mass transfer but potentially increasing diffusion limitations if too fine [3]. Most significantly, the incorporation of ethanol as a polar modifier (typically 10-23% by weight) dramatically improves this compound recovery by increasing the polarity of the supercritical fluid and enhancing this compound solubility, with studies demonstrating a direct correlation between ethanol concentration and extraction efficiency [7].
Table 2: Key Operational Parameters for SC-CO₂ Extraction of this compound
| Parameter | Optimal Range | Effect on Extraction | Recommended Conditions |
|---|---|---|---|
| Pressure | 15-30 MPa | Higher pressure increases CO₂ density and solvating power, enhancing this compound yield | 20-25 MPa for balanced yield and efficiency [3] |
| Temperature | 40-80°C | Complex effect: reduces density but increases vapor pressure; mid-range often optimal | 50-60°C for most applications [3] [9] |
| CO₂ Flow Rate | 0.5-2.0 LPM | Higher flow rates increase extraction rate but not necessarily final yield | 1.0 LPM for laboratory-scale equipment [3] |
| Particle Size | 150-500 μm | Smaller particles increase surface area but may cause channeling; optimal size depends on material | 175-250 μm for tobacco waste [3] |
| Ethanol Modifier | 10-23% (w/w) | Significantly enhances this compound solubility and selectivity | 15-20% for highest yield and bioactivity [7] |
| Extraction Time | 60-180 min | Duration depends on other parameters; most extraction occurs in first 90-120 min | 90-120 min for near-complete extraction [3] [9] |
| Moisture Content | <10% | Excessive moisture impedes CO₂ penetration and reduces efficiency | Pre-dry tobacco waste to 5-8% moisture [9] |
Advanced optimization approaches for SC-CO₂ extraction of this compound employ statistical experimental designs such as Response Surface Methodology (RSM) with Central Composite Rotatable Design (CCRD) to model both individual and interactive effects of process parameters [9] [7]. This methodology has demonstrated that the linear terms of pressure, temperature, and time, along with their square terms and the pressure-temperature interaction, significantly influence this compound extraction yield (p < 0.05) [9]. Through such optimization techniques, researchers have achieved this compound yields of approximately 2.99% from N. tabacum cv. Samsun and 2.33% from N. tabacum cv. Virginia under optimized conditions of 23.41 MPa, 50°C, and 90 minutes extraction time [9]. Furthermore, the anti-free radical activity of this compound-enriched extracts has shown a strong positive correlation (R² = 0.946) with this compound yield, indicating that optimized extraction parameters simultaneously maximize both yield and bioactivity [7].
This protocol describes the optimized procedure for supercritical CO₂ extraction of this compound from industrial tobacco waste, incorporating ethanol as a polar modifier to enhance yield and selectivity [3] [7]. The method has been validated for various tobacco waste materials, including discarded leaves, stems, and production line residues from tobacco processing [3].
Materials and Equipment:
Procedure:
Raw Material Preparation:
System Preparation and Conditioning:
Extraction Process:
System Shutdown and Cleaning:
Troubleshooting Guidelines:
Accurate quantification and characterization of this compound in extracts is essential for quality control and standardization of pharmaceutical applications. This protocol describes two complementary analytical approaches for this compound analysis [4] [5].
High-Performance Liquid Chromatography (HPLC) Method:
Gas Chromatography-Mass Spectrometry (GC-MS) Method:
Comprehensive characterization of this compound extracts ensures their suitability for pharmaceutical applications and confirms identity, purity, and bioactivity. The This compound content in SC-CO₂ extracts typically ranges from 10-45%, depending on extraction parameters and tobacco waste source [3] [7]. Quality assessment should include multiple complementary techniques to verify both chemical composition and functional properties.
Chemical Characterization:
Functional Activity Assessment:
Table 3: Quality Control Specifications for Pharmaceutical-Grade this compound
| Parameter | Test Method | Acceptance Criteria |
|---|---|---|
| Identification | GC-MS | Mass spectrum and retention time concordant with reference standard |
| Purity | HPLC | ≥90% this compound content (calculated on dried basis) |
| Appearance | Visual | White to pale yellow powder or waxy solid |
| Solubility | Solubility test | Soluble in n-hexane and ethanol; insoluble in water |
| Melting Point | Capillary method | 41-43°C |
| Heavy Metals | ICP-MS | ≤10 ppm total |
| Residual Solvents | GC-FID | Ethanol ≤5000 ppm; hexane ≤290 ppm |
| Antioxidant Activity | DPPH assay | IC₅₀ ≤ 100 μg/mL |
| Microbial Limits | Microbial enumeration | Total aerobic count ≤1000 CFU/g; yeast/molds ≤100 CFU/g |
The following workflow diagrams provide visual representations of key experimental procedures and optimization strategies for supercritical CO₂ extraction of this compound, facilitating implementation and troubleshooting.
Supercritical CO₂ extraction represents a sustainable and efficient methodology for recovering high-value this compound from tobacco waste, transforming an agricultural byproduct into pharmaceutical-grade material with significant medicinal applications. Through optimization of critical parameters including pressure (15-30 MPa), temperature (40-80°C), extraction time (60-180 minutes), and ethanol modifier concentration (10-23%), researchers have achieved this compound yields exceeding 2.5% from industrial tobacco waste [3] [9] [7]. The strong correlation between extraction conditions and bioactivity (R² = 0.946 for antioxidant activity) further validates SC-CO₂ as a superior technique for producing therapeutically active this compound extracts [7].
Future development in this compound extraction should focus on integrated biorefinery approaches that combine multiple extraction technologies to maximize value recovery from tobacco waste. Economic assessments indicate that this compound recovery can significantly improve the economic viability of tobacco processing while addressing environmental concerns associated with waste disposal [3]. Emerging applications of this compound in nanotechnology-based drug delivery systems, particularly as therapeutic carriers for anticancer agents, present promising directions for further research and development [6]. As pharmaceutical demand for natural products continues to grow, optimized supercritical CO₂ extraction protocols will play an increasingly important role in sustainable supply chain development for this compound and related bioactive compounds.
Solanesol is a valuable natural compound with nine isoprene units, primarily found in plants of the Solanaceae family, with tobacco being the richest source [1] [2]. This compound serves as a crucial pharmaceutical intermediate for synthesizing coenzyme Q10, vitamin K2, and anticancer drug synergists, and also exhibits intrinsic bioactivities including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects [1] [2]. The purification of this compound is essential for its medicinal applications, as crude extracts cannot be used directly as pharmaceutical raw materials [3]. Molecularly Imprinted Polymers (MIPs) have emerged as a powerful technology for the selective separation and purification of this compound, offering high specificity, robustness, and cost-effectiveness compared to traditional separation methods [3] [4].
These application notes provide detailed protocols for the synthesis of this compound-specific MIPs via emulsion polymerization and their application in solid-phase extraction for purifying this compound from complex plant matrices. The information presented is specifically tailored for researchers, scientists, and drug development professionals working in natural product chemistry and separation science.
Molecular imprinting is a technique for creating artificial recognition sites on polymer matrices that complement the template molecule (this compound) in size, shape, and spatial arrangement of functional groups [4] [5]. The fundamental process involves: (1) complex formation between functional monomers and the template molecule; (2) polymerization with a cross-linking agent to fix the complex in a three-dimensional polymer network; and (3) template removal to reveal specific binding cavities [4] [6]. The resulting MIPs exhibit high selectivity and affinity for the target molecule, functioning as "artificial receptors" or "plastic antibodies" [6].
Various polymerization methods can be employed for MIP synthesis, each with distinct advantages and limitations for this compound purification:
| Method | Particle Morphology | Post-treatment | Advantages | Limitations |
|---|---|---|---|---|
| Bulk Polymerization [3] [5] | Irregular particles | Grinding and sieving required | Simple procedure | Irregular shapes, buried binding sites |
| Suspension Polymerization [3] | Spherical (250-350 μm) | None required | Uniform size, no grinding | - |
| Emulsion Polymerization [3] | Spherical particles | Demulsification required | Uniform size, no grinding, environmentally friendly (water-based) | Requires demulsification |
For this compound purification, emulsion polymerization has demonstrated excellent performance, producing spherical MIPs with uniform particle size without requiring subsequent grinding processes that could damage binding sites [3].
Materials:
Equipment:
Pre-polymerization Complex Formation: Dissolve 1 mmol this compound (template) and 8 mmol methyl methacrylate (functional monomer) in appropriate solvent. Assist complex formation with ultrasound and pre-polymerize for 12 hours.
Emulsion Preparation: Dissolve 0.5 g SDS in 100 mL deionized water to form the aqueous phase.
Polymerization: Slowly drip the template-functional monomer mixture and 30 mmol EGDMA (cross-linker, previously purified by reduced pressure distillation) into the SDS solution under constant stirring. Add 10 mg KPS (initiator).
Reaction Conditions: Maintain reaction temperature at 70°C with continuous stirring for 6-8 hours.
Demulsification and Washing: Centrifuge the resulting polymer emulsion, wash with deionized water and ethanol.
Template Removal: Extract template molecules using methanol:acetic acid (9:1, v/v) solution in a Soxhlet apparatus until no template is detected in the extract by UHPLC.
Drying: Dry the resulting SSO-MIPs at 60°C under vacuum for 24 hours.
The following diagram illustrates the complete molecular imprinting process for this compound purification:
Optimal synthesis conditions for SSO-MIPs with high adsorption capacity and specificity:
| Parameter | Optimal Condition | Effect on MIP Performance |
|---|---|---|
| Template:Monomer:Cross-linker Ratio | 1:8:30 (mol:mol:mol) | Higher ratios increase binding sites but may affect polymer porosity |
| Initiator Amount | 10 mg | Controls polymerization rate and molecular weight |
| Synthesis Temperature | 70°C | Optimized for initiator decomposition and polymerization kinetics |
| Reaction Time | 6-8 hours | Complete polymerization ensuring matrix stability |
| Emulsifier Concentration | 0.5% (w/v) SDS | Stable emulsion formation and particle size control |
Adsorption Capacity: Incubate 20 mg SSO-MIPs with 5 mL this compound solution (0.01-0.5 g/L) in hexane for 12 hours at room temperature.
Centrifugation: Separate polymers by centrifugation at 5000 rpm for 5 minutes.
Concentration Analysis: Determine this compound concentration in supernatant by UHPLC under following conditions:
Calculation: Calculate adsorption capacity using the following equation: Q = (C₀ - Cₑ) × V / m Where Q is adsorption capacity (mg/g), C₀ and Cₑ are initial and equilibrium concentrations (mg/mL), V is solution volume (mL), and m is MIP mass (g).
The imprinting factor evaluates the specificity of SSO-MIPs compared to non-imprinted polymers (NIPs) synthesized without template:
| Polymer Type | Adsorption Capacity (mg/g) | Imprinting Factor |
|---|---|---|
| SSO-MIPs | 107.3 μmol/g | 2.51 |
| NIPs | 42.8 μmol/g | - |
Imprinting Factor (IF) = Q_MIP / Q_NIP Where Q_MIP and Q_NIP are adsorption capacities of MIPs and NIPs, respectively. An IF value of 2.51 indicates excellent specific recognition for this compound [3].
Column Packing: Pack 500 mg SSO-MIPs into an empty chromatography column (e.g., 10 mL capacity).
Conditioning: Pre-condition column with 10 mL hexane.
Sample Loading: Load tobacco extract containing approximately 370 mg crude this compound dissolved in 5 mL hexane.
Washing: Remove interfering compounds with 10 mL hexane:dichloromethane (9:1, v/v).
Elution: Elute purified this compound with 15 mL methanol:acetic acid (9:1, v/v).
Concentration: Evaporate solvent under reduced pressure to obtain purified this compound.
Quality Control: Analyze purity by UHPLC, typically achieving 98.4% purity with 2.5% yield from tobacco leaves dry weight [3].
Performance comparison of this compound purification methods:
| Method | Purity (%) | Yield (%) | Throughput | Cost |
|---|---|---|---|---|
| SSO-MIP Flash Chromatography [3] | 98.4 | 2.5 (of dry weight) | High | Medium |
| Conventional Chromatography | ~90 | ~2.0 | Medium | High |
| Solvent Extraction | ~70 | ~1.5 | Low | Low |
The high-purity this compound obtained through MIP purification is essential for several pharmaceutical applications:
Coenzyme Q10 Synthesis: this compound serves as the key side-chain precursor for CoQ10, essential for mitochondrial function and cellular energy production [1] [2].
Vitamin K2 Production: this compound is a starting material for vitamin K2 synthesis, crucial for blood coagulation and bone metabolism [2].
Anticancer Therapy: Used in synthesizing N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB), an anticancer agent synergizer [2].
Drug Delivery Systems: this compound derivative micelles can be utilized for hydrophobic drug delivery [1] [2].
Direct Therapeutic Applications: Pure this compound exhibits neuroprotective effects in Huntington's disease models and anti-inflammatory activity in periodontitis models [1].
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Adsorption Capacity | Incomplete template removal | Extend Soxhlet extraction time; verify with UHPLC |
| High Non-specific Binding | Inadequate monomer-template ratio | Optimize template:monomer:cross-linker ratio (1:8:30) |
| Poor Selectivity | Non-optimal porogen | Test different solvents; ensure aprotic character |
| Particle Aggregation | Insufficient emulsifier | Increase SDS concentration; optimize stirring speed |
| Low Imprinting Factor | Template degradation during polymerization | Lower polymerization temperature; use radical scavengers |
The application of molecularly imprinted polymers for this compound purification represents a highly efficient and selective method for obtaining pharmaceutical-grade material from natural sources. The emulsion polymerization protocol described herein produces SSO-MIPs with excellent binding capacity (107.3 μmol/g) and impressive imprinting factor (2.51), enabling purification to 98.4% purity. The scalability of this process, combined with the reusability of MIPs, makes this approach economically viable for industrial application in pharmaceutical development.
Future directions for research include development of magnetic MIPs for easier separation [7], implementation of multi-template imprinting for simultaneous purification of multiple compounds [8], and integration of MIPs into continuous flow systems for enhanced production throughput.
Solanesol, a non-cyclic terpene alcohol composed of nine isoprene units, serves as a critical pharmaceutical intermediate for synthesizing metabolically active quinones, most notably Coenzyme Q₁₀ (Ubiquinone) and Vitamin K₂ [1] [2]. This document provides detailed application notes and experimental protocols for the extraction, analysis, and utilization of this compound in the synthesis of ubiquinone-based drugs, targeting researchers and drug development professionals. This compound is predominantly sourced from tobacco (Nicotiana tabacum L.), which contains the highest concentration among solanaceous plants, making tobacco leaves and waste products ideal for its industrial extraction [1] [3] [4]. The compound's long, specific isoprenoid chain is challenging to synthesize economically through total chemical synthesis, establishing plant-extracted this compound as the preferred starting material for the stereoselective production of CoQ₁₀ [1] [5] [4].
This compound (C₄₅H₇₄O), also known as Nonaprenol alcohol, is a long-chain unsaturated fatty alcohol belonging to the triterpenoid class [3]. Its structure features nine non-conjugated double bonds, which confer strong biological activity and make it prone to reactions such as oxidation, addition, and dehydrogenation [3]. At room temperature, it appears as a white to pale yellow solid, characterized by low polarity and insolubility in water, though it is soluble in hexane and ethanol [3].
Table 1: Fundamental Properties of this compound
| Property | Description |
|---|---|
| Chemical Name | Nonaprenol alcohol |
| Molecular Formula | C₄₅H₇₄O |
| Molecular Weight | 631.07 g/mol |
| Physical State (at RT) | White to pale yellow solid |
| Polarity | Low |
| Water Solubility | Insoluble |
| Common Solvents | Soluble in hexane, ethanol |
| Key Structural Feature | Nine non-conjugated double bonds |
| Primary Natural Source | Tobacco (Nicotiana tabacum) leaves |
Beyond its role as an intermediate, this compound exhibits intrinsic polypharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and membrane-stabilizing effects [1] [3]. Mechanistically, it suppresses ROS generation and inhibits pro-inflammatory cytokines (e.g., IL-1β, TNF-α) [3] [6]. Preclinical studies highlight its therapeutic potential in inflammatory disorders, neurodegenerative diseases, and anxiety-like behaviors [3] [6]. These bioactivities are attributed to its unique structure, particularly the nine double bonds that allow for strong free radical absorption [1].
Table 2: Quantitative Data on this compound Accumulation, Extraction, and Bioactivity
| Parameter | Value/Range | Context / Conditions |
|---|---|---|
| Content in Tobacco Leaves | Up to 4.13% dry weight | Highest in leaves, followed by stems and roots [3] |
| Increase Post-Pathogen Stress | ≥7-fold | In TMV-resistant tobacco varieties one week post-infection [2] |
| Increase Under Heat Stress | >6-fold | In potato leaves at 30°C day/20°C night vs. 22°C day/16°C night [2] |
| Antioxidant Activity (SC50) | Comparable to Trolox | Scavenging activities for superoxide anion and hydroxyl radicals [1] |
| Anti-inflammatory Dose (in vivo) | 50 mg/kg | Intraperitoneal administration in CFA-induced mouse model of anxiety [6] |
| Solanesyl Bromide Yield | 98% | Bromination of this compound using PBr₃ [4] |
| Ketone Intermediate Yield | 72% | From solanesyl bromide via treatment with reagents (e.g., ethyl acetate) followed by hydrolysis and decarboxylation [4] |
This protocol outlines a semi-synthetic route for CoQ₁₀ production using this compound extracted from tobacco leaves as the starting material [4] [7].
Bromination of this compound to Solanesyl Bromide
Formation of Ketone Intermediate
Coupling with Quinone Derivative and Cyclization
Oxidation to Ubiquinone (CoQ₁₀) and Purification
This protocol details the synthesis of a crucial quinone precursor, (2'E)-1-(3-methyl-4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene, used in CoQ₁₀ synthesis [7].
Synthesis of (2E)-1-p-Toluenesulfonyl-2-methyl-4-chloride-2-butene (1)
Synthesis of (2E)-1-p-Toluenesulfonyl-2-methyl-4-acetoxy-2-butene (2)
Synthesis of (2E)-1-p-Toluenesulfonyl-2-methyl-4-hydroxy-2-butene (3)
Synthesis of (2'E)-1-(3-methyl-4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene (4)
The following diagram illustrates the workflow for this synthesis protocol.
Figure 1. Workflow for Synthesis of Key Quinone Intermediate
Understanding the native biosynthetic pathway of this compound in plants is crucial for potential metabolic engineering approaches to enhance yield. This compound is biosynthesized in plastids via the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway [8] [2].
The pathway involves three major stages:
Key enzymes in this pathway include 1-deoxy-d-xylulose 5-phosphate synthase (DXS) and reductoisomerase (DXR) in the initial stage, and SPS in the final chain-elongation step. The following diagram illustrates this biosynthetic pathway.
Figure 2. Biosynthetic Pathway of this compound in Plants
This compound remains an indispensable intermediate for the efficient, stereoselective synthesis of ubiquinone drugs like Coenzyme Q₁₀. The protocols outlined herein provide a reproducible methodology for its chemical transformation. Future research should focus on optimizing extraction and purification techniques (e.g., molecularly imprinted polymers, improved enzymatic extraction) and enhancing this compound accumulation in source plants via metabolic engineering of key biosynthetic genes like DXS, DXR, and SPS [3] [8] [2]. Furthermore, exploring the direct pharmacological applications of this compound and its derivatives, leveraging its intrinsic bioactivities, presents a promising avenue for drug development [1] [3] [6]. Addressing current research bottlenecks, such as a lack of comprehensive in vivo pharmacokinetic data and unclear molecular targets, will be crucial for fully realizing the potential of this versatile natural product in medicine [3] [9].
Q1: What are the most efficient methods for extracting solanesol, and how do they compare? The choice of extraction method significantly impacts yield, purity, and processing time. The following table summarizes the key performance characteristics of various techniques, providing a basis for selection.
| Extraction Method | Typical Yield (% Dry Weight) | Key Advantages | Major Limitations | Best For |
|---|---|---|---|---|
| Subcritical CO₂ [1] | ~1.0% (Tomato leaf) | High purity (40-93%), clean process, low thermal degradation [1] | High equipment cost, optimized for non-polar compounds [1] | High-purity applications, temperature-sensitive materials |
| Microwave-Assisted (MAE) [2] | Efficient (specific yield not stated) | Fast, low solvent use, high efficiency [2] | High energy consumption, scaling challenges [3] | Fast, efficient extraction from various biomass types |
| Continuous Counter-Current [3] | High (specific yield not stated) | Suitable for large scale, high recovery [3] | Multiple steps required, lengthy process [3] | Large-scale, industrial production |
| Ultrasound-Assisted (UAE) [1] | Lower than MAE & subcritical CO₂ | Simple setup, reduced extraction time [1] | Lower yield compared to other modern methods [1] | Lab-scale extraction with simple equipment |
| Soxhlet [1] [3] | <1.0% (Tomato leaf) [1] | Simple, established method [1] | Lengthy, high solvent use, thermal decomposition risk [3] | Benchmarking other methods, not ideal for production |
| Maceration [3] | Low (specific yield not stated) | Very simple setup [3] | Low yield, time-consuming [3] | Initial, small-scale experiments |
Q2: My extraction yield is lower than expected. What could be the cause? Low yields can stem from multiple factors. This flowchart helps troubleshoot the problem from raw material selection to the extraction process itself.
Actionable Steps:
Q3: How can I improve the purity of my this compound extract? Achieving high purity (>90-98%) requires effective purification after initial extraction. The following workflow illustrates a proven multi-step process.
Detailed Protocol (Based on Patent CN101182284A): [5]
1. Subcritical CO₂ Extraction (from Tomato Leaves) [1]
2. Continuous Counter-Current Extraction (from Tobacco) [3]
The tables below consolidate optimal parameter ranges from recent studies, providing a starting point for your experiments.
| Parameter | Optimal Range / Value | Influence on Extraction & Notes |
|---|---|---|
| Ethanol Concentration [1] [2] | 60% - 82% (v/v) | Higher polarity facilitates better absorption of microwave energy and extraction of medium-polarity phenolics and flavonoids. Concentration must be optimized for specific compounds [2]. |
| Microwave Power [2] | 400 W - 600 W | Higher power increases heating rate and cell disruption, but excessive power can cause degradation of thermolabile compounds [2]. |
| Extraction Time [1] [3] [2] | 30 sec - 3 min | Shorter times (30-60 sec) are effective for antioxidants in leaves [2]; longer times (~118 sec) may be needed for acids from pomace [3]. Prolonged exposure risks thermal degradation [4]. |
| Sample-to-Solvent Ratio [3] | 1:20 to 1:40 (g:mL) | A ratio that is too high can lead to incomplete extraction, while a ratio that is too low dilutes the extract unnecessarily. An optimal balance ensures efficient mass transfer [3]. |
For systematic optimization, Response Surface Methodology (RSM) is highly recommended. Here is a detailed protocol based on the cited studies [3] [2]:
Define Variables and Ranges
Select and Execute an Experimental Design
Model Fitting and Statistical Analysis
Validation of the Model
Here are solutions to frequently encountered problems in MAE:
| Problem | Possible Causes | Solutions |
|---|
| Low Extraction Yield | • Insufficient solvent volume • Low microwave power • Short extraction time • Poor solvent choice for target compound | • Increase solvent volume or concentration [2]. • Optimize power and time; avoid excessive settings that degrade compounds [2]. • Ensure sample is ground to a fine powder and evenly mixed in the solvent [4]. | | High Extraction Variability | • Uneven heating within the cavity • Inconsistent sample loading | • Use a homogeneous solvent and ensure proper stirring if available [4]. • Distribute the sample evenly in the vessel and use consistent packing [4]. • Calibrate pressure and temperature sensors regularly [4]. | | Analyte Degradation | • Extraction temperature too high • Excessive microwave power or time • Oxidation of the extract | • Lower the extraction temperature or power setting [4] [2]. • Consider using closed-vessel systems for higher boiling points or adding antioxidants to the solvent [4]. | | Safety Hazards | • Pressure build-up in closed vessels • Solvent evaporation/leakage • Microwave leakage | • Never exceed the vessel's pressure rating. Ensure safety valves are functional [4]. • Use solvents with high boiling points and check vessel seals before each run [4]. • Regularly inspect the oven door and seals for damage [4]. |
The diagram below outlines the logical workflow for optimizing MAE parameters, incorporating the key principles and safety steps discussed.
The primary strategy for reducing solvent consumption involves moving away from traditional methods like heat-reflux extraction and adopting advanced techniques. The following table summarizes the core characteristics of these methods.
| Extraction Method | Key Feature for Solvent Reduction | Optimal Conditions | Reported Outcome |
|---|---|---|---|
| Sequential MAE-UAE [1] | Extremely short process time (1.67 min) drastically reduces solvent volume and energy use. | MAE: 1.5 min; UAE: 0.17 min; Solvent: Hexane or Petroleum Ether [1]. | Yield: ~2.05% (w/w); Purity: 88.7% [1]. |
| Microwave-Assisted Extraction (MAE) [2] | Uses water as a greener solvent and optimizes parameters for efficiency. | Power: ~325 W; Time: 30 sec; Solvent: Water; Sample-to-water ratio: 1:1 [2]. | Predicted Yield: 2.93% [2]. |
| MAE with Saponification [3] | Integrates saponification into the extraction step, alleviating emulsification and simplifying downstream purification. | Addition of 0.05M NaOH into the extraction solvent [3]. | Percentage Extracted: 0.91% [3]. |
| Continuous Counter-Current Extraction [4] | Highly efficient for large-scale processing, using solvent in a multi-stage, continuous flow for maximal solute recovery. | Multi-stage process using pelletized tobacco [4]. | Suitable for industrial-scale isolation [4]. |
| Supercritical Fluid Extraction (SFE) [5] | Uses supercritical CO₂ instead of organic solvents, eliminating solvent residues and reducing environmental impact. | Pressure: 10.0-30.0 MPa; Temperature: 30-80 °C; Fluid: CO₂ [5]. | Less solvent consumption, short production cycle (2-4 hours) [5]. |
This method, developed in 2024, is notable for its speed and high yield [1].
This 2024 study demonstrates a greener approach using water [2].
Issue: Low Extraction Yield
Issue: Low Purity of Crude Extract
Issue: Process is Not Scalable
The following diagram illustrates the logical decision flow for selecting and troubleshooting an extraction method based on your primary goal.
Q1: What are the primary sources of solanesol for research purposes? this compound is a non-cyclic terpene alcohol that mainly accumulates in plants of the Solanaceae family. Tobacco (Nicotiana tabacum) is the most significant source, having the highest this compound content among all solanaceous plants [1] [2]. Other sources include potato leaves, tomato, eggplant, and pepper [1] [2]. Using tobacco, especially waste or low-grade tobacco, is common for its high yield and economic viability [3] [4].
Q2: Why is a purification step to remove waxes critical, and how can it be done? Crude this compound extracts contain non-polar waxes with properties similar to this compound, which pose a major challenge for purification [5]. An effective method is the "dewaxing" step. This involves dissolving the皂化后浸膏 in a specific alcohol-acetone mixed solvent at 50-75°C, then cooling to room temperature and filtering out the precipitated waxes. This process can be repeated until no more solid forms [5].
Q3: What are the standard methods to assess this compound purity in the lab? High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining this compound purity and is frequently cited in analytical protocols [4] [6].
Here are solutions to common problems encountered during this compound extraction and purification.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Yield After Extraction | Inefficient extraction method; Incomplete皂化 [5]. | Adopt Modified Heat Reflux Extraction [6]; Ensure complete皂化 using PTC catalyst (e.g., TBAB) to convert bound this compound [5]. |
| Purity Plateaus Below 90% | Co-extracted waxes not fully removed [5]; Inefficient crystallization. | Implement a dedicated dewaxing step with醇-丙酮混合溶剂 [5]; Optimize crystallization using methanol/乙腈 at low temperatures (-18–0°C) [5]. |
| Oxidation and Degradation | Multiple non-conjugated double bonds prone to oxidation [7]; Strong alkali conditions [5]. | Use antioxidants; Perform皂化 under milder conditions with PTC to minimize碱接触 [5]. |
| Difficulty Scaling Up | Reliance on complex techniques like Column Chromatography [5]. | Explore scalable techniques like Simulated Moving Bed (SMB) Chromatography [8] or Molecular Distillation [7]. |
The following diagram outlines a generalized workflow for extracting and purifying this compound, integrating several key techniques from the search results.
Key Protocol Details:
Emerging research points to several promising areas for enhancing this compound production:
Solanesol's chemical structure, featuring nine non-conjugated double bonds, is the primary source of its valuable bioactivity and its susceptibility to degradation, with oxidation being the most critical concern [1].
The following diagram illustrates the degradation pathway of this compound when exposed to ozone.
This guide helps diagnose and resolve common stability problems. Quantitative data on influencing factors is summarized in the table below.
| Factor | Impact on this compound Stability | Experimental Evidence & Conditions |
|---|---|---|
| Ozone (O₃) | Extreme degradation. Directly proportional to [O₃] and sampling time. | Pure this compound on filters degraded up to 100% when [O₃] > 15 ppb during air sampling [2] [3]. |
| Temperature | Higher temperature reduces stability. | A this compound oil-in-water (O/W) emulsion showed good physicochemical stability at 5°C and 25°C, but physical stability was compromised at 40°C [1]. |
| Humidity | Effect varies with conditions. | At high air sampling rate (1.7 L/min), loss is inversely proportional to humidity. At low rate (0.25 L/min), loss is virtually independent of humidity [2] [3]. |
| Light & UV | Can induce degradation (inferred from antioxidant properties). | This compound can absorb UV radiation and scavenge free radicals, indicating photosensitivity [1] [4]. |
| Formulation | Proper formulation enhances stability. | Emulsion systems and incorporation into micellar cores (e.g., dextran-b-solanesol) can protect this compound and other compounds [1] [5]. |
Q1: What are the key parameters to monitor in my this compound storage environment? A1: Your highest priority should be controlling ozone exposure. Also monitor and control temperature (store at low temperatures, ideally 5°C if feasible) and humidity. Protect this compound from light and UV radiation to prevent free radical-induced degradation [1] [2].
Q2: My this compound sample has degraded. How can I identify the degradation products? A2: The primary ozonation products can be identified using Electrospray Mass Spectrometry (ES-MS) and HPLC. Specifically, you can derivatize the products with 2-(p-aminophenyl)ethanol (APE) for ES-MS analysis or with 2,4-dinitrophenylhydrazine (DNPH) for HPLC detection at 360 nm [2] [3].
Q3: Are there any formulation strategies to improve this compound's stability? A3: Yes, encapsulation is an effective strategy. Research shows that:
This protocol is adapted from methods used to identify ozonation products [2] [3].
This protocol is adapted from a validated method for rapid determination of this compound in tobacco leaves [8] [7].
FAQ 1: What are the most critical unknown factors in solanesol pharmacokinetics? The table below summarizes the main gaps in knowledge that current research has identified [1].
| Knowledge Gap | Description / Implication |
|---|---|
| ADME Profile | Lack of comprehensive data on Absorption, Distribution, Metabolism, and Excretion in live models [1]. |
| Molecular Targets | Unclear precise mechanisms of action and molecular targets within biochemical pathways [1]. |
| Toxicity Profile | Insufficient assessment of in vivo toxicity and long-term safety [1]. |
| Bioavailability | Unknown oral bioavailability and optimal dosing regimens due to poor water solubility [1] [2]. |
Troubleshooting Guide: Addressing this compound's Practical Experimental Challenges
| Challenge | Symptom | Possible Solution |
|---|---|---|
| Low Water Solubility | Poor dissolution in aqueous buffers; low and variable bioavailability in animal studies. | Use pharmaceutical techniques like nanotechnology-based delivery systems (e.g., micelles) to improve solubility and delivery [1]. |
| Lack of Standard Protocols | Inconsistent results between labs; difficulty comparing data. | Develop and validate in-house bioanalytical methods (e.g., HPLC) for quantifying this compound in biological samples like plasma and tissues [2]. |
| Unclear Metabolic Fate | Inability to identify metabolites; unknown metabolic pathways. | Apply multi-omics analysis (metabolomics) to trace this compound and identify its potential metabolites in vivo [1]. |
To address these pharmacokinetic challenges, you can employ the following experimental methodologies.
1. In Vivo Nephroprotection Model & Dosing Protocol This established protocol from recent research demonstrates how to administer this compound in a rodent model and evaluate its protective effects [3].
The workflow for this protocol can be visualized as follows:
2. Proposed Workflow for a Basic Pharmacokinetic Study This workflow outlines the key stages for initiating a foundational PK study to address the critical knowledge gaps.
The table below consolidates key quantitative findings from a recent in vivo study on this compound's protective effects, providing a reference for your experimental outcomes [3].
| Parameter / Marker | Change with Gentamicin (100 mg/kg) | Effect of this compound (60 mg/kg) | Measurement Method |
|---|---|---|---|
| Serum Creatinine | Significant increase (p < .001) |
Significant decrease (p < .001) |
Alkaline picrate reaction at 510 nm [3] |
| Blood Urea Nitrogen (BUN) | Significant increase (p < .001) |
Significant decrease (p < .001) |
Enzyme reagent with urease & glutamate dehydrogenase [3] |
| TNF-α | Significant increase (p < .001) |
Significant decrease (p < .001) |
Not specified in provided excerpt [3] |
| Reduced Glutathione (GSH) | Significant decrease | Restored levels | Tissue homogenate analysis [3] |
| Mitochondrial Complex-I | Significant decrease (p < .001) |
Restored activity (p < .001) |
Enzymatic activity assay [3] |
To advance the field, future studies should focus on:
Scaling up solanesol production primarily focuses on moving beyond conventional solvent extraction to methods that improve yield, purity, efficiency, and environmental impact. The table below summarizes the advanced techniques identified in recent literature.
| Method | Key Principle | Reported Advantages for Scaling Up | Key Considerations |
|---|---|---|---|
| Supercritical Fluid Extraction (SFE) [1] | Uses supercritical CO₂ as a non-toxic, selective solvent. | High selectivity for lipophilic compounds, avoids toxic solvents, easily scalable [1]. | High initial equipment cost; requires optimization of pressure and temperature [1]. |
| Countercurrent Chromatography (CCC/CPC) [1] | Liquid-liquid separation without a solid stationary phase. | High purity (up to 99%), high recovery rates, suitable for industrial scale-up [1]. | Complex solvent system selection; optimization required for cost-effective large-scale runs [1]. |
| Molecular Distillation (MD) [1] | Separation under high vacuum and short heat exposure. | Protects heat-sensitive this compound; effective for pre-purification and enriching viscous mixtures [1]. | Used as a preliminary step; often combined with other methods like CCC for highest purity [1]. |
| Microwave/Ultrasound-Assisted Extraction [2] [3] | Uses microwave/ultrasonic energy to disrupt plant cells. | Reduces extraction time and solvent consumption; can be used sequentially (MUAE) [3]. | Process optimization needed to prevent compound degradation; scalability of equipment [2]. |
| Molecularly Imprinted Polymers (MIPs) [2] | Synthetic polymers with cavities specific to this compound. | High selectivity and purification efficiency; can be reused [2]. | Still primarily a research-stage technique; cost of polymer synthesis for large volumes [2]. |
Here are answers to frequently asked questions regarding specific issues during scale-up.
FAQ: Our this compound yield is low and inconsistent. How can we improve this?
FAQ: We are struggling to achieve pharma-grade purity (>98%). What methods are most effective?
FAQ: The traditional solvent extraction process is too slow and uses large volumes of hazardous solvents. Are there greener alternatives?
FAQ: Our final product has a yellowish color and contains impurities. How can we remove them?
The following diagram illustrates a proven multi-stage workflow for isolating high-purity this compound from tobacco, integrating the methods discussed above.
For researchers replicating these methods, paying close attention to the following optimized parameters is crucial.
1. Supercritical CO₂ Extraction (SFE) [1]
2. Countercurrent Chromatography (CCC) for Final Purification [1]
While extraction technology is advancing, the field is also exploring synthetic this compound production through chemical synthesis to overcome raw material supply limitations, though this currently remains a smaller segment of the market and R&D efforts [5].
Q1: What is the primary source and significance of solanesol in research? this compound is an aliphatic terpene alcohol composed of nine isoprene units [1] [2]. It is primarily found in plants of the Solanaceae family, with tobacco (Nicotiana tabacum) being the richest source, making tobacco leaves an ideal material for its extraction [1] [2]. Its significance stems from its role as a key pharmaceutical intermediate in the synthesis of Coenzyme Q10, Vitamin K2, and the anticancer agent synergizer SDB [1] [2].
Q2: What are the known bioactivities of this compound? Research has identified several valuable bioactivities for this compound, which underlie its medicinal potential. The table below summarizes these key activities.
| Bioactivity | Observed Effects & Potential Mechanisms |
|---|---|
| Antioxidant [2] | Scavenges free radicals (superoxide anion, hydroxyl) due to non-conjugated double bonds; induces expression of cytoprotective enzymes HO-1 and Hsp70 [2]. |
| Anti-inflammatory [2] | Reduces pro-inflammatory cytokines; mechanism involves induction of HO-1 via activation of p38 and Akt signaling pathways [2]. |
| Neuroprotective [2] | Shown to ameliorate Huntington's disease-like symptoms in rat models, improving motor and cognitive performance, and restoring mitochondrial function [2]. |
| Antimicrobial [2] | Exhibits significant inhibitory effects against various bacteria, including E. coli and S. aureus [2]. |
This protocol is adapted from methods used to analyze this compound deposited in cigarette filters for smoke exposure studies and is an example of a high-throughput approach [3].
This method provides a low-cost alternative for estimating smoke constituent delivery correlated with this compound, useful for rapid screening [4].
The following workflow summarizes the key steps in this digital imaging method:
This compound's anti-inflammatory activity involves a specific signaling pathway, as illustrated below.
This compound is a non-cyclic terpene alcohol composed of nine isoprene units that primarily accumulates in solanaceous plants such as tobacco, potato, tomato, eggplant, and pepper. Among these, tobacco (Nicotiana tabacum L.) represents the richest source, with this compound content reaching up to 4.13% of dry weight in certain varieties [1] [2]. This valuable compound serves as a key pharmaceutical intermediate for synthesizing ubiquinone-based drugs including coenzyme Q10, vitamin K2, and anti-cancer agent synergizers such as N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB) [3] [4]. Beyond its industrial applications, this compound exhibits direct bioactive properties, demonstrating antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects in preclinical studies [1] [5] [2].
The complete biosynthetic pathway of this compound occurs primarily in plant plastids through the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, which is also known as the non-mevalonate pathway [3] [4] [6]. This pathway converts basic metabolites pyruvate and glyceraldehyde-3-phosphate into the universal isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through a series of enzymatic reactions. These C5 building blocks are subsequently condensed by solanesyl diphosphate synthase (SPS) to form solanesyl diphosphate (SPP), which is finally converted to this compound through dephosphorylation [3] [4]. Understanding this pathway is fundamental for developing effective strategies to enhance this compound production in plant systems.
Table: Key Enzymes in this compound Biosynthetic Pathway and Their Optimization Approaches
| Enzyme | Abbreviation | Function in Pathway | Response to Environmental Cues | Optimization Strategy |
|---|---|---|---|---|
| 1-deoxy-d-xylulose 5-phosphate synthase | DXS | First committed step: Condenses pyruvate & glyceraldehyde-3-phosphate to DXP | Downregulated under MHT [7] | Overexpression to enhance carbon flux into pathway [3] |
| 1-deoxy-d-xylulose 5-phosphate reductoisomerase | DXR | Converts DXP to MEP; first irreversible step | Upregulated under MHT [7] | Chemical inhibition (fosmidomycin) sensitive; target for overexpression [3] |
| Isopentenyl diphosphate isomerase | IPI | Interconverts IPP and DMAPP to maintain precursor balance | Variable expression across isoforms [6] | Coordinate expression of specific isoforms (IPI4, IPI5) [6] |
| Geranylgeranyl diphosphate synthase | GGPPS | Produces GGPP (C20) precursor for longer chains | Upregulated under MHT [7] | Overexpression to enhance intermediate flux [7] |
| Solanesyl diphosphate synthase | SPS | Final enzymatic step: Condenses precursors to form SPP (C45) | Strongly upregulated under MHT [7] | Primary target for metabolic engineering; heterologous expression [3] [6] |
The MEP pathway represents a complex enzymatic cascade that transforms basic photosynthetic metabolites into the specialized terpenoid backbone of this compound. The process begins with the condensation of pyruvate and glyceraldehyde-3-phosphate catalyzed by DXS, which commits carbon flux toward isoprenoid synthesis [3] [4]. This reaction produces 1-deoxy-d-xylulose 5-phosphate (DXP), which is subsequently rearranged and reduced to MEP by DXR - a critical regulatory step that is highly sensitive to environmental conditions [7]. Through a series of additional transformations catalyzed by IspD, IspE, IspF, IspG, and IspH, MEP is converted to the fundamental isoprenoid precursors IPP and DMAPP [4] [6]. The spatial and temporal coordination of these enzymatic activities ultimately determines the plant's capacity to produce this compound, with significant variation observed across different tissues, developmental stages, and environmental conditions [6].
Table: Factors Influencing this compound Accumulation in Plants
| Factor Category | Specific Factor | Effect on this compound Content | Molecular-Level Mechanism | Practical Application |
|---|---|---|---|---|
| Environmental Stimuli | Moderately High Temperature (MHT: 30°C/24°C) | >6-fold increase in potato; significant increase in tobacco [4] [7] | Upregulation of NtDXR, NtGGPPS, NtSPS; Downregulation of NtDXS [7] | Implement controlled temperature stress in growth protocols |
| Pathogen Infection | ≥7-fold increase in TMV-resistant tobacco varieties [4] | Activation of plant defense responses; tissue-specific regulation | Use elicitors for metabolic induction without actual infection | |
| Light Conditions | Increased under long-wavelength light & moderate shade [4] | Modulation of photosynthetic efficiency and plastid development | Optimize light quality & intensity in growth facilities | |
| Genetic Factors | Tissue Specificity | Highest in mature leaves > stems > roots (roots often undetectable) [6] | Correlation with chlorophyll distribution and plastid density [6] | Target leaf harvesting at appropriate developmental stages |
| Developmental Stage | Peak at S3 stage (40 days after transplanting); declines thereafter [6] | Coordinated expression of biosynthetic genes during maturation | Implement precise harvest timing for maximum yield | |
| Species/Cultivar | Range of 0.70-4.13% dry weight across tobacco varieties [7] | Natural variation in gene expression and enzyme activity | Select high-yielding varieties for cultivation |
The regulation of this compound biosynthesis involves a sophisticated interplay between genetic programming and environmental responsiveness. Research has demonstrated that this compound accumulation follows a distinct developmental pattern, with concentrations peaking during specific growth stages. In tobacco, the S3 stage (40 days after transplanting) typically shows the highest this compound content across all tobacco varieties examined, with a subsequent decline as plants continue to mature [6]. This temporal pattern correlates strongly with the expression profiles of key biosynthetic genes, particularly SPS genes, which display their highest transcript levels during this peak accumulation phase [6]. Additionally, tissue-specific distribution represents another crucial regulatory layer, with this compound preferentially accumulating in photosynthetically active tissues - primarily mature leaves, with minimal detection in roots [6]. This distribution pattern aligns with the chloroplast localization of the MEP pathway and underscores the connection between photosynthetic capacity and this compound production.
Transcriptomic analysis provides a powerful approach for identifying regulatory mechanisms controlling this compound biosynthesis. The following protocol has been successfully applied to study temperature induction of this compound accumulation in tobacco [7]:
This comprehensive approach has revealed that moderately high temperature (MHT) induces significant transcriptional reprogramming, upregulating critical genes including NtDXR, NtGGPPS, and NtSPS while surprisingly downregulating NtDXS [7]. These findings enable researchers to target specific genetic bottlenecks when designing metabolic engineering strategies.
Accurate quantification of this compound content is essential for evaluating optimization approaches. The following UPLC-based method provides reliable this compound measurement [6]:
For larger-scale extraction, alternative methods have been developed with varying efficiencies:
Possible Causes and Solutions:
Flowchart: Systematic Troubleshooting Approach for Low this compound Yields in Experimental Systems
Possible Causes and Solutions:
While plant extraction remains the primary this compound source, emerging heterologous production systems offer promising alternatives for more controllable and scalable production [3]. Microbial engineering in Escherichia coli or yeast represents a particularly attractive approach, as these systems enable precise manipulation of metabolic fluxes without the complexities of whole-plant physiology. Successful implementation requires: 1) Functional expression of plant-derived SPS genes in microbial hosts; 2) Optimization of the MEP pathway in prokaryotic systems or mevalonate pathway in eukaryotic systems to enhance precursor supply; 3) Balanced co-expression of upstream enzymes (DXS, DXR, GGPPS) to alleviate rate-limiting steps; and 4) Engineering of storage capacity or export mechanisms to prevent toxic accumulation of intermediates [3] [4]. These approaches potentially bypass the seasonal, geographical, and agricultural limitations associated with plant-based production while potentially achieving higher yields through controlled fermentation processes.
Recent advances in synthetic biology further expand the toolbox for this compound production optimization. CRISPR-based genome editing enables precise manipulation of endogenous biosynthetic genes in plant systems, potentially enhancing flux without introducing foreign transgenes [3]. Additionally, protein engineering of key enzymes like SPS through directed evolution could improve catalytic efficiency and substrate specificity. The development of biosensors for this compound or key intermediates would enable real-time monitoring of pathway performance and high-throughput screening of optimized strains or varieties [2]. As these technologies mature, integration of multi-omics data (transcriptomics, proteomics, metabolomics) with machine learning approaches will facilitate predictive modeling of this compound biosynthesis, enabling rational design of optimized production systems [2].
Beyond its role as a synthetic intermediate, this compound itself demonstrates significant bioactive properties with therapeutic potential. Recent research has revealed that this compound exhibits polypharmacological actions, including antimicrobial, antioxidant, anti-inflammatory, and membrane-stabilizing effects [1] [2]. Mechanistic studies indicate that this compound can suppress ROS generation by activating the Nrf2/ARE antioxidant pathway and inhibit pro-inflammatory cytokines (IL-1β, TNF-α) through modulation of p38 and Akt signaling pathways [2]. These findings have stimulated interest in developing this compound as a direct therapeutic agent rather than merely a synthetic intermediate.
The unique amphiphilic structure of this compound, featuring a long isoprenoid chain with a terminal hydroxyl group, makes it particularly valuable for pharmaceutical formulation applications. Recent innovations include: 1) mPEGylated this compound micelles that enhance oral bioavailability of coenzyme Q10 and serve as redox-responsive nanocarriers with synergistic anticancer effects [7]; 2) This compound-based "active carriers" in novel nano-drug delivery systems for anticancer drugs [2]; 3) Oil-in-water (O/W) emulsions demonstrating good physicochemical stability comparable to squalene under various storage conditions [2]. These advanced applications leverage this compound's natural membrane-stabilizing properties and biocompatibility while potentially creating higher-value applications for this natural product. As research progresses, this compound is poised to serve as a "bridge connecting natural products and precision medicine", potentially leading to "next-generation biocompatible therapies" [2].
This table addresses common experimental challenges and their evidence-based solutions.
| Question | Possible Cause | Recommended Solution | Key References |
|---|---|---|---|
| Low Drug Loading Capacity | Hydrophobic mismatch between carrier and drug; insufficient hydrophobic domain. | Use PEGylated solanesol (SPGS). The long this compound chain (9 isoprene units) provides a large hydrophobic core, achieving >39% loading for CoQ10. | [1] [2] |
| Premature Drug Release (Systemic Toxicity) | Lack of stimulus-responsive release mechanism; carrier stability in circulation. | Incorporate a pH-sensitive bond (e.g., hydrazone) into the carrier. It remains stable at pH 7.4 but cleaves in the acidic tumor microenvironment (pH ~6.5), triggering release. | [1] [3] |
| Poor Colloidal Stability & Micelle Disassembly | Low critical micelle concentration (CMC); shear or dilution forces in vivo. | Design carriers with longer hydrophobic chains (e.g., this compound derivatives). This compound's 9-unit chain forms more stable micelles than shorter analogs (e.g., farnesol with 3 units). | [1] |
| Limited Synergistic Anti-Cancer Effect | Carrier is biologically inert, functioning only as passive delivery vehicle. | Develop a "therapeutic carrier." Derivative this compound into active molecules (e.g., Solanesyl Thiosalicylate, STS) that inhibit cancer pathways (e.g., RAS), synergizing with the loaded drug. | [1] |
| Poor Oral Bioavailability of Loaded Drug | Drug precipitation in GI tract; poor mucoadhesion. | Formulate drugs in PEGylated this compound (SPGS) micelles. These nanocarriers enhance water dispersibility and exhibit strong muco-adhesive properties, improving absorption. | [2] |
Here are detailed methodologies for key procedures cited in the FAQs.
This protocol is adapted from methods used for CoQ10 delivery [2].
Objective: To synthesize Solanesyl Poly(ethylene glycol) Succinate (SPGS) and self-assemble it into stable, high-capacity micelles.
Materials:
Step-by-Step Method:
The following diagram visualizes the synthesis and self-assembly workflow.
This protocol is based on studies of hydrazone-bond-based nanocarriers [1] [3].
Objective: To characterize the drug release profile of a stimulus-responsive this compound nanocarrier under different pH conditions simulating physiological (pH 7.4) and tumor microenvironments (pH 6.5) or endolysosomal compartments (pH 5.0).
Materials:
Step-by-Step Method:
The diagram below illustrates the mechanism of pH-sensitive drug release.
Understanding the biological activity of this compound itself is crucial for designing effective therapeutic carriers. The following diagram summarizes its key antioxidant mechanism as identified in preclinical models [4].
Solanesol is primarily analyzed using chromatographic techniques. The table below summarizes the key methods identified in the literature:
| Analytical Method | Key Separation/Detection Details | Reported Performance Metrics | Common Sample Sources | Citations |
|---|---|---|---|---|
| Reversed-Phase HPLC with UV Detection | Hypersil C4 or C18 columns; mobile phases like acetonitrile/water or isopropyl alcohol/methanol; detection at 202-215 nm. [1] [2] [3] | LOD: 1.83 ng; Linear range: 3.65-4672 ng; Recovery: ~98.7%. [1] [2] | Tobacco leaves. [1] [2] | |
| HPLC with Evaporative Light Scattering Detection (ELSD) | C18 column; acetonitrile-isopropanol (60:40, v/v) mobile phase. [4] | Linear range: 0.1-1.5 mg/mL; nebulizer gas 1.5 L/min; drift tube 65°C. [4] | Tobacco leaves. [4] | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Reverse-phase separation with triple-quadrupole MS or ESI-TOF/MS detection. [1] [5] | LOD: 0.05 μg/butt; Linear range: 1.9-367 μg/butt (for filter analysis). [5] | Cigarette filter butts, tobacco leaves. [1] [5] | |
| Gas Chromatography (GC) | High-temperature GC on a Dexsil 300 column after derivatization to trimethylsilyl derivative. [6] | Suitable for free and total (after saponification) this compound. [6] | Tobacco leaf. [6] |
Here are detailed methodologies for two common approaches to analyzing this compound in plant material like tobacco leaves.
This method uses saponification to hydrolyze bound this compound esters, followed by ultrasound-assisted extraction and HPLC analysis [1] [2].
Workflow: The following diagram outlines the key steps for this protocol:
Key Details:
This method is used to estimate smoke constituent intake by measuring this compound retained in smoked cigarette filters [5].
Workflow: The following diagram illustrates the sample preparation and analysis process:
Key Details:
Q1: What are the key advantages and disadvantages of different extraction techniques for this compound? The search results compare several extraction methods [7] [8]:
Q2: How can I improve the purity of this compound from a crude tobacco extract? The literature describes multi-step purification workflows:
Q3: Why is saponification used in some protocols but not others? This depends on the analytical goal. A significant portion of this compound in tobacco exists as esters. Therefore:
The search results I obtained are from scientific journal articles that focus on developing and applying methods, but they lack the granular, step-by-step troubleshooting details found in official standard operating procedures (SOPs) or instrument-specific user guides.
To build a more comprehensive troubleshooting guide, I suggest you:
Here are answers to common experimental questions:
Q1: What is the optimal temperature for maximizing solanesol accumulation in tobacco? A: Studies indicate that a moderately high temperature (MHT) of 30°C during the day and 24°C at night is effective. Exposure to this regime for 9 to 12 days significantly increased this compound content in tobacco leaves. The accumulation is linked to the upregulation of specific genes in the biosynthetic pathway [1].
Q2: Does temperature affect this compound levels in other solanaceous plants? A: Yes. Research in potato plants shows a similar response. When potatoes were moved from 22°C/16°C to 30°C/20°C, a six-fold increase in leaf this compound content was observed after one week [2] [3].
Q3: Which genes are crucial for temperature-regulated this compound accumulation? A: The biosynthesis occurs via the MEP pathway in chloroplasts. RNA-sequencing reveals that MHT induces significant expression changes. The table below summarizes key genes and their response to MHT in tobacco [1]:
| Gene Symbol | Gene Name | Expression Change under MHT | Role in Pathway |
|---|---|---|---|
| NtHMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | Upregulated | Key early-stage enzyme [1] |
| NtGGPS | Geranylgeranyl diphosphate synthase | Upregulated | Produces C20 precursor [1] |
| NtSPS | Solanesyl diphosphate synthase | Upregulated | Critical enzyme; catalyzes formation of C45 backbone [1] |
| NtDXR | 1-deoxy-D-xylulose 5-phosphate reductoisomerase | Upregulated | Core MEP pathway enzyme [1] |
| NtDXS | 1-deoxy-D-xylulose 5-phosphate synthase | Downregulated | Core MEP pathway enzyme [1] |
| NtFPS | Farnesyl diphosphate synthase | Downregulated | Diverts flux to competing pathways (e.g., sesquiterpenes) [1] |
Q4: My this compound yields are low even with temperature treatment. What could be wrong? A: Consider these factors:
This protocol is synthesized from research methods used to investigate temperature effects on this compound in tobacco and potato [1] [3].
Objective: To analyze the effect of moderately high temperature on this compound accumulation and gene expression in tobacco leaves.
Materials and Equipment:
Procedure:
The diagram below illustrates how temperature influences the this compound biosynthesis pathway within the plant chloroplast.
Key Takeaways:
Understanding temperature regulation of this compound opens several promising avenues:
What causes solanesol to oxidize? this compound is highly susceptible to oxidation due to its unique chemical structure, which features nine non-conjugated double bonds [1]. The primary agent causing its degradation is ozone (O₃), even at low indoor concentrations as slight as 15 parts per billion (ppb) [2] [3] [4]. Exposure to ozone can lead to degradation of up to 100% during processes like air sampling [2] [3].
How can I prevent this compound oxidation during extraction and storage?
What are the main oxidation products of this compound? Ozonation of this compound produces a complex mixture of at least 26 compounds, which can be grouped into three main series [2] [3] [4]. The table below lists ten key products that have been identified.
| Product Category | Specific Identified Compounds |
|---|---|
| Isoprenoid Acetones | Acetone, 6-methyl-5-hepten-2-one, Geranylacetone, Farnesylacetone, Tetraprenylacetone, Geranylfarnesylacetone, Farnesylfarnesylacetone, Farnesylgeranylgeranylacetone, Bombiprenone [2] [3] [4] |
| Other Compounds | 4-oxopentanal [2] [3] [4] |
This protocol is adapted from a study investigating the protective effect of this compound against high glucose-induced oxidative damage in hepatocytes [5].
Objective: To evaluate the protective efficacy of this compound against oxidative stress in a high glucose-induced L-02 hepatocyte injury model.
The following diagram illustrates the core mechanism by which this compound activates this protective pathway.
This method outlines the core principles for evaluating the free radical scavenging ability of this compound itself [6].
Objective: To determine the in vitro antioxidant activity of this compound.
The workflow for testing and validating this compound's stability and antioxidant properties can be summarized as follows:
The table below summarizes the key characteristics and experimental findings for solanesol alongside other common natural antioxidants for which direct comparative data was available in the search results.
| Antioxidant | Primary Source | Key Bioactivities & Applications | Reported Experimental Effects & Models | Key Mechanisms / Pathways Implicated |
|---|
| This compound | Tobacco, potato, tomato [1] [2] | Anti-inflammatory, neuroprotective, antimicrobial, pharmaceutical intermediate (CoQ10, Vitamin K2) [1] [2] | - In vitro (L02 cells): Reduced alcohol-induced oxidative damage (10-80 µM) [1].
For researchers, the specific experimental conditions and methodologies used to evaluate this compound's activity are critical.
Antioxidant Activity Assays
Membrane Stabilizing Activity
Neuroprotective and Anxiolytic Activity
The following diagrams illustrate the key antioxidant and anti-inflammatory pathways of this compound identified in preclinical studies.
While the existing data is promising, several critical bottlenecks need to be addressed to advance this compound research [1]:
Future research is expected to focus on target screening, developing nanotechnology-based delivery systems to improve bioavailability, and applying multi-omics analyses to elucidate its comprehensive mechanism of action [1].
| Bacterial Strain | Type | Key Findings (MIC or Inhibition) | Experimental Context | Citation |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive | Significant inhibition at 500-1000 µg/disk (disk diffusion); strongest effect among tested bacteria at 75 mg/L (broth dilution) [1]. | Agar diffusion and broth dilution methods [1]. | [1] |
| Bacillus subtilis | Gram-positive | Weaker inhibitory effect compared to S. aureus [1] [2]. | Agar diffusion and twofold dilution methods [1]. | [1] [2] |
| Escherichia coli | Gram-negative | Significant inhibition at 500-1000 µg/disk (disk diffusion); less effective than against S. aureus at >900 mg/L (broth dilution) [1]. | Agar diffusion and broth dilution methods [1]. | [1] |
| Pseudomonas aeruginosa | Gram-negative | Significant inhibition at 500-1000 µg/disk [1]. | Agar diffusion method [1]. | [1] |
| Mycobacterium phlei | Gram-positive | Significant inhibition at 500-1000 µg/disk [1]. | Agar diffusion method [1]. | [1] |
The data in the table is generated through standardized laboratory protocols that determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth [3] [4].
The following diagram illustrates the typical workflow for the broth microdilution method, a standard technique used in these studies.
The exact antibacterial mechanism of this compound is not fully understood, but research points to several key activities:
It is crucial for researchers to note that while this compound shows direct antibacterial potential, one study on related plant alkaloids (solanidine and solasodine) found that sub-inhibitory concentrations could stimulate biofilm formation in *Pseudomonas aeruginosa* [5]. This underscores the importance of concentration-dependent studies in future research.
The table below summarizes the core features of different extraction methods, helping you evaluate their suitability for various research and development scenarios.
| Extraction Method | Key Principle | Reported Solanesol Yield | Reported Purity | Key Advantages | Key Limitations/Challenges |
|---|---|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ (e.g., 30 MPa, 50°C) as a solvent [1] [2]. | Not explicitly quantified | Not explicitly quantified (used as a pre-enrichment step) [1] | Less solvent consumption, short extraction time (2-4 hours), no chemical residues, environmentally friendly [1] [2]. | High initial equipment cost, requires optimization of pressure and temperature. |
| Microwave-Assisted Extraction (MAE) | Heats solvent and sample directly with microwave energy [3] [4]. | 2.93% (Virginia tobacco, optimized) [3] 1.3% (Virginia tobacco) [4] | Not specified | Rapid (e.g., 30-90 seconds), reduced solvent consumption, high efficiency [3]. | Requires process optimization (power, time, solvent); can be limited by sample size for scaling. | | Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls via cavitation [5]. | Conversion rate at 2.3% (for techno-economic analysis) [5] | Not specified | Reduced process time, operates at low temperatures, can use safe solvents [5]. | Requires optimization of frequency and duration; scaling can be challenging. | | Combined SFE/MD/CCC/CPC | Multi-step process: SFE pre-enrichment, Molecular Distillation (MD), then liquid-liquid chromatography (CPC/CCC) [1]. | ~25% recovery from original sample [1] | >99% (final product after all steps) [1] | Achieves very high purity suitable for pharmaceuticals; no solid support means no irreversible adsorption [1]. | Highly complex process with multiple stages; lower overall recovery rate; requires specialized equipment. | | Molecularly Imprinted Polymers (MIP) | Uses polymers with cavities specific to this compound for selective separation [6]. | Not specified | 98.4% (from a separate study) [1] | High selectivity, potential for creating highly pure products [6]. | Not the focus of current results; requires specialized polymer synthesis. |
For researchers looking to implement these methods, here is a deeper dive into the experimental protocols for two of the techniques described in the search results.
This protocol is based on the optimization study using Virginia tobacco leaves [3] [4].
This advanced protocol combines several techniques to achieve pharmaceutical-grade purity (>99%) [1].
Choosing the right technology depends heavily on your project's goals, resources, and the required product quality.
To better understand the mechanisms and procedural flow of these technologies, the following diagrams illustrate the antioxidant pathway influenced by this compound and a generalized workflow for its extraction and purification.
This compound's Antioxidant Mechanism
Generalized Extraction and Purification Workflow
Each technology offers a different balance of efficiency, cost, and purity. The optimal choice depends on whether the priority is throughput, sustainability, or achieving the highest possible purity for pharmaceutical applications.
| Disease Model | Key Efficacy Findings / Mechanisms | Experimental Subjects | Dosage / Concentration | Reference / Year |
|---|---|---|---|---|
| Metabolic Disease | ||||
| Obesity & Insulin Resistance | ↓ weight gain, ↓ insulin resistance, ↓ adipose tissue inflammation; Mechanism: Inactivates NLRP3 inflammasome, ↓ ROS, ↓ K+ efflux in macrophages [1]. | HFD-fed mice | Oral administration [1]. | 2025 [1] |
| Anxiety & Neuroinflammation | ↓ anxiety-like behaviors; Mechanism: ↓ TIA1 protein, ↓ pro-inflammatory cytokines (IL-1β, TNF-α), ↓ microglial/astrocytic activation in the anterior cingulate cortex [2]. | CFA-induced mouse model | 50 mg/kg (intraperitoneal) [2]. | 2024 [2] |
| Neurodegeneration | ||||
| Huntington's Disease | Improved motor/cognitive function, restored mitochondrial complex activity, ↓ oxidative stress & inflammation in rat brain [3]. | 3-Nitropropionic-acid induced rat model | Not specified in review [3]. | 2019 [3] |
| Systemic Inflammation | ||||
| Periodontitis | Alleviated oxidative stress and ↓ pro-inflammatory cytokines in rats [4] [3]. | Ligature-induced rat model | Intragastric administration [4]. | 2025 [4] |
| General Anti-inflammatory | Inhibited LPS-stimulated secretion of pro-inflammatory cytokines [4] [5]. | RAW264.7 macrophage cell line | 10, 20, 40 µM [4] [5]. | 2017 (via [4]) |
| Oxidative Stress | ||||
| Alcohol-induced Liver Injury | Activated Keap1/Nrf2/ARE pathway, ↑ antioxidant genes (HO-1, GCLC, GCLM), ↓ oxidative damage [4] [5]. | L02 human hepatocytes | 10, 20, 40, 80 µM [4] [5]. | 2015 (via [4]) |
| High Glucose-induced Injury | Activated Keap1/Nrf2/ARE pathway, improved antioxidant enzyme activities (SOD, CAT, GSH-Px), restored mitochondrial membrane potential [4] [5]. | L02 human hepatocytes | 40, 80, 160 µM [4] [5]. | 2023 (via [4]) |
For researchers looking to replicate or build upon these studies, here is a detailed look at the methodologies from key models.
In Vitro Anti-inflammatory Model [4] [5]
In Vivo Obesity Model [1]
In Vivo Anxiety Model [2]
The following diagrams, generated using Graphviz, illustrate the primary molecular pathways through which this compound exerts its effects, based on the preclinical data.
The diagram below summarizes the mechanism by which this compound ameliorates obesity-associated inflammation and insulin resistance [1].
This diagram outlines the pathway through which this compound alleviates anxiety-like behaviors by modulating neuroinflammation in the brain [2].
While the data is promising, several critical bottlenecks must be addressed to advance this compound research [4] [5]:
The distribution of this compound across different plant organs is highly specific. The following table summarizes key quantitative findings from the research.
| Plant Species | Organ | This compound Content (Relative Measure or Notes) | Key Finding / Context |
|---|---|---|---|
| Nicotiana tabacum (Tobacco) | Leaf | Highest content [1] | 21.45-fold higher total this compound than in stems [1] |
| Nicotiana tabacum (Tobacco) | Stem | Medium content [1] | Serves as an intermediate accumulation site [1] |
| Nicotiana tabacum (Tobacco) | Root | Not Detected [1] | No measurable this compound found [1] |
| Nicotiana tabacum (Tobacco) | Leaf | Up to ~90% increase [2] | In leaves of NtSPS1 overexpression lines vs. wild-type [2] |
| Potato (general) | Foliage | Up to 1.5% of dry weight [3] | Cited value for this compound content [3] |
This distribution pattern is strongly correlated with the expression of biosynthetic genes, particularly solanesyl diphosphate synthase (SPS), which catalyzes the final step in the this compound precursor synthesis [1] [4] [5]. RNA-seq data confirms that the expression levels of NtSPS1 and NtSPS2 in tobacco follow the order leaf > stem > root, directly aligning with this compound accumulation [1].
The quantitative data in the table above was generated using standardized and reliable analytical methods. Here are the detailed experimental protocols from the cited studies:
Beyond organ specificity, this compound content is dynamically regulated by several key factors:
This compound is biosynthesized in the plastids of plants via the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway. The diagram below illustrates this pathway, highlighting the key enzymes involved.
The pathway starts with the condensation of pyruvate and glyceraldehyde-3-phosphate, catalyzed by DXS. A series of enzymatic reactions then produce the universal C5 building blocks, Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP). These units are assembled by geranylgeranyl diphosphate synthase (GGPPS) to form longer-chain precursors. The final and committed step is the condensation of these precursors by solanesyl diphosphate synthase (SPS) to form solanesyl diphosphate (SPP), which is then converted to this compound [1] [4] [5].
The table below summarizes the known bioactivities and experimental findings for solanesol and its primary derivatives, Coenzyme Q10 and Vitamin K2.
| Compound | Reported Bioactivities & Potential Therapeutic Applications | Key Experimental Findings & Models |
|---|
| This compound | Antimicrobial, Antioxidant, Anti-inflammatory, Neuroprotective [1] [2] [3] | • Antimicrobial: Inhibited growth of S. aureus, E. coli, P. aeruginosa; 75-2250 mg/L varying efficacy [1] [3]. • Anti-inflammatory: Reduced CFA-induced pain; ↓ TNF-α, IL-1β; suppressed microglial activation in mice [4]. • Antioxidant: Activated Nrf2/ARE pathway; protected L02 cells from EtOH/HG oxidative damage (40-160 µM) [1] [3]. | | Coenzyme Q10 (this compound Derivative) | Treat cardiovascular disease, migraine, Parkinson's disease, neurodegenerative diseases; dietary supplement for type 2 diabetes [5] [2] | • Primary Use: Key component of mitochondrial respiratory chain; application data primarily from clinical use rather than preclinical bioactivity comparisons [5] [2]. | | Vitamin K2 (this compound Derivative) | Treatment of osteoporosis [5] [2] | • Primary Use: Clinical application for bone health; detailed preclinical comparative bioactivity data not located in available search results [5] [2]. | | SDB (this compound Derivative) | Anti-cancer agent synergizer; reverses P-glycoprotein-mediated multidrug resistance in cancer cells [5] [2] | • Mechanism: Overcomes multidrug resistance in cancer cells; specific experimental data not detailed in available search results [5] [2]. |
For researchers looking to replicate or build upon key findings, here are the methodologies from pivotal studies on this compound's anti-inflammatory and antioxidant effects.
Chronic Inflammatory Pain Model (2024) [4]:
Antioxidant Mechanism in Cell Culture (2015 & 2023) [1] [3]:
The following diagrams illustrate the primary molecular pathways through which this compound exerts its documented effects.
Current research highlights several areas where more comparative data is needed, which could guide future experimental design:
Solanesol contributes to membrane stability through its unique chemical structure. Its long, lipophilic tail, composed of nine isoprene units, allows it to integrate into lipid bilayers. Research indicates that at a concentration of 1.5 mol%, this compound reduces the permeability of the inner mitochondrial membrane to small, hydrophilic solutes [1] [2]. In studies on E. coli, incorporating this compound at 1.6 mol% was shown to improve the membrane's resistance to deformation and enhance bacterial tolerance to osmotic pressure [2].
The following diagram illustrates the primary signaling pathway through which this compound exerts its antioxidant and membrane-stabilizing effects, the Keap1/Nrf2/ARE pathway [1].
Diagram Title: this compound's Antioxidant Pathway for Membrane Stabilization
This pathway highlights how this compound indirectly stabilizes membranes by promoting the production of powerful antioxidant molecules and protective proteins that mitigate oxidative damage to the lipid bilayer [1].
The table below compares this compound's membrane-stabilizing action with other common stabilizers, highlighting key differences in application and mechanism.
| Compound | Primary Mechanism of Action | Experimental Context | Key Experimental Findings |
|---|
| This compound | Integrates into lipid bilayer, increasing mechanical resistance and reducing permeability [2]. | Inner mitochondrial membrane; E. coli membrane [2]. | - 1.5 mol%: Reduced membrane permeability [2].
For researchers looking to replicate or build upon these findings, here are the methodologies behind the key data on this compound.
Protocol 1: Assessing Inner Mitochondrial Membrane Permeability
Protocol 2: Evaluating Bacterial Membrane Rigidity and Osmotic Resistance
This compound's Niche: this compound acts from within the lipid bilayer itself, directly reinforcing its structure. This contrasts with compounds like SMA polymer, which acts from outside by corralling a segment of the membrane. This compound's value lies in protecting membrane integrity under physical and oxidative stress, which is relevant for stabilizing industrial microbial strains or developing protective therapies for mitochondrial-related diseases [1] [2].
Contrast with Cholesterol: While both this compound and cholesterol modulate membrane physical properties, cholesterol's role is more universal in eukaryotic cells. This compound's effects have been documented in specific prokaryotic and organelle membranes, suggesting more specialized applications.
Comparison with SMA: SMA is indispensable for structural biology, preserving the native state of membrane proteins for analysis [3]. This compound, on the other hand, is more relevant for cellular reinforcement and biotechnological stabilization rather than for analytical protein extraction.
Despite promising findings, several challenges and research gaps remain [1] [2]:
Future research should focus on target identification, thorough in vivo validation, and developing effective delivery methods to translate this compound's membrane-stabilizing properties into practical applications [1].
The following table synthesizes the primary factors that affect this compound content, as identified in the research. These factors are key to understanding potential geographical variation.
| Factor | Effect on this compound Content | Example / Range of Variation | Key Supporting Findings |
|---|---|---|---|
| Plant Species & Genetics | Significant variation between species and cultivars [1] [2]. | Tobacco: 0.05% to 3.6% dry weight (DW) [2]. Potato: 0.04% to 1.5% DW [2]. | Content is controlled by major genes and polygenes [1]. Specific QTLs (quantitative trait loci) identified in potato [2]. |
| Temperature | Increase with moderately high temperature (MHT) [2] [3]. | Up to 6-fold increase in potato leaves [2]. Significant increase in tobacco [3]. | MHT upregulates key biosynthetic genes (HMGR, DXR, GGPS, SPS) in tobacco [3]. |
| Light Conditions | Increase with moderate shade and long-wavelength light [1] [4]. | Specifically noted in tobacco [1]. | Part of the plant's response to environmental factors [4]. |
| Biotic Stress | Increase after pathogen infection in resistant varieties [1] [4]. | Up to 7-fold increase in TMV-resistant tobacco; no change in susceptible varieties [4]. | Considered a role in plant defense mechanisms [4]. |
| Nutrient & Water Stress | Increase under drought and mineral deficiency [1] [5]. | Applied as a "positive stress" to boost content in tomato bio-waste [5]. | Nitrogen depletion and combined stresses effective in tomato leaves [5]. |
To ensure the data you encounter in the literature is comparable, here are the standard methodologies used in the cited research.
1. Plant Material and Stress Treatment: Experiments are often conducted with controlled growth conditions.
2. This compound Extraction and Quantification: A typical protocol used for tobacco leaves is as follows [3]:
The following diagram illustrates the molecular response to Moderately High Temperature (MHT), a key environmental factor, and its role in stimulating this compound biosynthesis in plants like tobacco.
This molecular understanding explains one of the core mechanisms behind how environment shapes this compound accumulation.
Since a direct geographical comparison is not available, you can use the factors above as a framework for assessment:
The table below summarizes the anti-inflammatory effects of solanesol in different experimental models, detailing the observed effects, mechanisms of action, and experimental subjects.
| Experimental Subject | Observed Anti-Inflammatory Effects | Proposed Mechanism of Action | Dosage/Concentration | Citation |
|---|---|---|---|---|
| CFA-induced Anxiety Model (Mice) | Reduced anxiety-like behavior; decreased neuro-inflammation in the anterior cingulate cortex (ACC). | Downregulation of TIA1; inhibition of IL-1β and TNF-α; suppression of microglial and astrocytic activation. | 50 mg/kg (intraperitoneal, for 1 week) | [1] [2] |
| CFA-induced Chronic Pain (Mice) | Alleviation of mechanical allodynia and thermal hypersensitivity; reduction in anxiety-like behavior. | Downregulation of spinal TNF-α and IL-1β; suppression of microglial and astrocytic activation in the spinal cord. | Not specified in abstract | [3] |
| High-Fat Diet Obesity (Mice) | Reduced weight gain, insulin resistance, and inflammation in white adipose tissue. | Mitigation of NLRP3 inflammasome activation; reduction in macrophage inflammation, K+ efflux, and ROS production. | Oral administration (specific dosage under investigation) | [4] |
| EB-induced MS Model (Rats) | Improved motor function, grip strength, memory, and cognition; reduced brain demyelination. | Upregulation of SIRT-1; modulation of apoptotic markers; decreased TNF-α and IL-1β; reduced oxidative stress. | 40–80 mg/kg | [5] |
| LPS-stimulated Macrophages (in vitro) | Inhibition of pro-inflammatory cytokine secretion. | Inhibition via the p38 and Akt signaling pathways. | 10, 20, 40 µM | [6] [7] |
| Carrageenan-induced Edema (Rats) | Inhibition of plantar swelling. | Not specified in the reviewed content. | 1% (w/w) | [6] |
To assist in evaluating and replicating these findings, here is a summary of the key methodologies used in the cited studies.
This compound exerts its anti-inflammatory effects through multiple molecular pathways. The diagram below illustrates the key neuroinflammation regulation pathway identified in recent studies.
The broader anti-inflammatory mechanisms of this compound, as identified across various studies, are summarized below.
Solanesol is a natural compound with a long-chain structure composed of nine isoprene units, which gives it inherent bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties [1] [2]. Its structure makes it an excellent building block for drug carriers.
A key innovation is the development of "therapeutic carriers" – systems where the carrier itself has a pharmacological effect, creating a synergistic action with the encapsulated drug. This is a significant advantage over traditional inert carriers, which can account for over 90% of a drug's weight and may cause exogenous toxicity [3].
The table below compares two primary this compound-derived micellar systems designed for the delivery of the anticancer drug Doxorubicin (DOX).
| Delivery System | Key Structural Features | Mechanism of Action & Release | Drug Loading Content (DLC) | In Vitro Cytotoxicity (Against MCF-7 cells) | In Vivo Tumor Inhibition (MCF-7 xenograft mice) |
|---|
| mPEG-STS Micelles [4] [3] | • Derived from Solanesyl Thiosalicylic Acid (STS) • Contains an ester bond | • Inhibits RAS protein signaling • Sustained drug release | ~8.5% | • Blank micelles: ~70% cell survival • DOX-loaded: ~25% cell survival | • Blank micelles: Significant tumor growth inhibition • DOX-loaded: Greatest inhibition effect | | mPEG-HZ-STS Micelles [4] [3] | • Derived from Solanesyl Thiosalicylic Acid (STS) • Contains a pH-sensitive hydrazone (HZ) bond | • Inhibits RAS protein signaling • Accelerated drug release in acidic tumor environment | ~8.0% | • Blank micelles: ~65% cell survival • DOX-loaded: ~15% cell survival | • Blank micelles: Significant tumor growth inhibition • DOX-loaded: Greatest inhibition effect |
For researchers seeking to replicate or build upon these studies, here is a summary of the key experimental methodologies used in the cited literature.
The this compound-derived STS micelles exert their effects through multiple synergistic pathways, as illustrated below.
Diagram: Synergistic Anticancer Mechanism of STS-DOX Micelles. The diagram illustrates how the drug delivery system inhibits tumor growth through multiple pathways: the STS carrier blocks RAS signaling while the released DOX causes DNA damage, both converging to promote cancer cell death.
While current data is promising, several areas require further investigation to advance these systems toward clinical use [2]: